molecular formula C6H6N4O2 B189462 Pyrazine-2,3-dicarboxamide CAS No. 6164-78-9

Pyrazine-2,3-dicarboxamide

Cat. No.: B189462
CAS No.: 6164-78-9
M. Wt: 166.14 g/mol
InChI Key: TZMYZOQDDVSLJU-UHFFFAOYSA-N
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Description

Pyrazine-2,3-dicarboxamide is a versatile heterocyclic ligand designed for advanced research in coordination chemistry and medicinal chemistry. Its structure features a pyrazine core flanked by two carboxamide groups, providing multiple binding sites for metal coordination and molecular interaction. In supramolecular chemistry, this ligand reacts with metal salts like silver(I) nitrate to form stable, three-dimensional coordination polymers. The ligand can wrap around metal centers, facilitating interesting architectures such as figure-of-eight-shaped complexes and frameworks supported by Ag-Ag interactions . This makes it a valuable building block for constructing novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in materials science. In antiviral research, derivatives of pyrazine-2,3-dicarboxylic acid, the precursor to this compound, have shown significant inhibitory activity against flaviviruses. Structural analogs have demonstrated promising results in vitro against Dengue Virus (DENV) and Yellow Fever Virus (YFV), with some compounds exhibiting potency in the micromolar range . This highlights the potential of the this compound scaffold in the development of new antiviral agents. Researchers can leverage its polyfunctional nature to explore a wide range of applications, from the synthesis of functional materials to the discovery of new bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2,3-dicarboxamide
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InChI

InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZMYZOQDDVSLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID90210656
Record name Pyrazine-2,3-dicarboxamide
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Molecular Weight

166.14 g/mol
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CAS No.

6164-78-9
Record name 2,3-Pyrazinedicarboxamide
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Record name Pyrazine-2,3-dicarboxamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of Pyrazine-2,3-dicarboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, supported by experimental protocols and data presented for clarity and reproducibility.

Chemical Identity and Structure

This compound is a derivative of pyrazine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The dicarboxamide functional groups at the 2 and 3 positions are key to its chemical reactivity and potential for forming coordination complexes and hydrogen-bonded networks.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2,3-Pyrazinedicarboxamide, 2,3-Dicarboxamidopyrazine[1]
CAS Number 6164-78-9[1]
Molecular Formula C₆H₆N₄O₂[1]
Molecular Weight 166.14 g/mol [1]
InChI InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12)[1]
SMILES C1=CN=C(C(=N1)C(=O)N)C(=O)N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the dicarboxamide are not extensively reported, properties can be inferred from its structure and data on related compounds.

Table 2: Physicochemical Data of this compound and its Precursor

PropertyThis compoundPyrazine-2,3-dicarboxylic Acid
Melting Point Not available188 °C (decomposes)[2]
Solubility Soluble in water, ethanol, and DMSO (qualitative)Water: Slightly soluble (~432.9 g/L estimated at 25°C)[3][4], DMSO: 100 mg/mL[3], Methanol, Acetone, Ethyl Acetate: Soluble[3], Ethanol, Diethyl Ether, Chloroform, Benzene, Petroleum Ether: Slightly Soluble[3]
pKa Not availablepKa1 = 2.23, pKa2 = 4.64[2]

The presence of two amide groups suggests that this compound is a polar molecule with the capacity for extensive hydrogen bonding, contributing to its solubility in polar solvents. The pKa of the amide protons is expected to be significantly higher than that of the carboxylic acid precursor.

Synthesis and Purification

This compound is typically synthesized from its corresponding dicarboxylic acid precursor, Pyrazine-2,3-dicarboxylic acid. The general synthetic strategy involves the amidation of the carboxylic acid groups.

Synthesis of Pyrazine-2,3-dicarboxylic Acid

The precursor, Pyrazine-2,3-dicarboxylic acid, is commonly prepared by the oxidation of quinoxaline.[5] This method leverages the higher stability of the pyrazine ring compared to the benzene ring in the quinoxaline structure.

G Quinoxaline Quinoxaline Oxidation Oxidative Cleavage Quinoxaline->Oxidation 1. KMnO4 Potassium Permanganate (KMnO4) in hot water KMnO4->Oxidation Intermediate Manganese Dioxide (MnO2) precipitate and Potassium Pyrazine-2,3-dicarboxylate solution Oxidation->Intermediate 2. Filtration Filtration Intermediate->Filtration 3. Acidification Acidification with HCl Filtration->Acidification 4. Isolate filtrate PzDCA Pyrazine-2,3-dicarboxylic Acid Acidification->PzDCA 5. Precipitate

Caption: Synthesis workflow for Pyrazine-2,3-dicarboxylic acid.
Synthesis of this compound

A common method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride, followed by reaction with ammonia.

G PzDCA Pyrazine-2,3-dicarboxylic Acid Activation Activation (e.g., with SOCl₂ or Ac₂O) PzDCA->Activation 1. Intermediate Pyrazine-2,3-dicarbonyl dichloride or Pyrazine-2,3-dicarboxylic anhydride Activation->Intermediate 2. Ammonolysis Ammonolysis (Ammonia) Intermediate->Ammonolysis 3. PzDicarboxamide This compound Ammonolysis->PzDicarboxamide 4.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol for Synthesis of Pyrazine-2,3-dicarboxylic Acid

This protocol is adapted from established literature procedures for the oxidation of quinoxaline.[5]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Acetone

  • Decolorizing carbon

Procedure:

  • Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

  • With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water and combine the filtrates.

  • Concentrate the filtrate by evaporation.

  • Cool the concentrated solution and acidify with concentrated hydrochloric acid until precipitation of Pyrazine-2,3-dicarboxylic acid is complete.

  • Collect the crude product by filtration and wash with cold water.

  • For purification, recrystallize the crude product from boiling water with the addition of decolorizing carbon. Alternatively, extract the product from the inorganic salt mixture with hot acetone.[5]

Protocol for Synthesis of this compound (Proposed)

This proposed protocol is based on general amidation procedures for aromatic dicarboxylic acids.

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Acetic Anhydride (Ac₂O)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Ammonia (gas or concentrated aqueous solution)

Procedure:

  • Activation of the dicarboxylic acid:

    • Method A (Acid Chloride): Suspend Pyrazine-2,3-dicarboxylic acid in an anhydrous solvent and add an excess of thionyl chloride. Reflux the mixture until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude Pyrazine-2,3-dicarbonyl dichloride.

    • Method B (Anhydride): Reflux Pyrazine-2,3-dicarboxylic acid with acetic anhydride. Cool the reaction mixture to induce crystallization of Pyrazine-2,3-dicarboxylic anhydride.

  • Ammonolysis:

    • Dissolve the crude activated intermediate in an anhydrous solvent and cool in an ice bath.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Isolation and Purification:

    • Filter the reaction mixture to collect the crude this compound.

    • Wash the solid with water and a suitable organic solvent to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture).

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A single sharp singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons on the pyrazine ring. Broad signals for the amide protons (NH₂) may also be observed.
¹³C NMR Signals for the carbonyl carbons (C=O) are expected in the range of δ 160-170 ppm. Two distinct signals for the pyrazine ring carbons are also expected, one for the carbons bearing the carboxamide groups and another for the carbons bearing the hydrogen atoms.
FTIR (cm⁻¹) - N-H stretching of the amide groups (two bands) in the region of 3400-3100 cm⁻¹.- C=O stretching (Amide I band) around 1680-1640 cm⁻¹.- N-H bending (Amide II band) around 1640-1550 cm⁻¹.- C-N stretching around 1400 cm⁻¹.- Aromatic C-H and C=N stretching vibrations characteristic of the pyrazine ring.
Mass Spec. The molecular ion peak (M⁺) is expected at m/z 166.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its close structural analog, Pyrazinamide (Pyrazine-2-carboxamide), is a first-line antituberculosis drug.[6] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis.[6] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in the bacterium.[6]

It is plausible that this compound could be a substrate for amidase enzymes, potentially being metabolized to Pyrazine-2-carboxamide-3-carboxylic acid and subsequently to pyrazinoic acid. However, one study indicated that Pyrazine-2,3-dicarboxylic acid did not have a significant effect on aminocarboxy-muconate-semialdehyde decarboxylase activity, unlike pyrazinamide and pyrazinoic acid.[7][8] Other substituted pyrazine carboxamides have been investigated as potential inhibitors of various enzymes, including FGFR and HPK1, and have shown antimicrobial and antifungal activities.[6][9][10]

G cluster_0 Potential Metabolism of this compound cluster_1 Known Mechanism of Pyrazinamide PzDicarboxamide This compound Amidase1 Amidase PzDicarboxamide->Amidase1 Intermediate Pyrazine-2-carboxamide-3-carboxylic acid Amidase1->Intermediate Hydrolysis Amidase2 Amidase Intermediate->Amidase2 PyrazinoicAcid Pyrazinoic Acid (Active Form) Amidase2->PyrazinoicAcid Hydrolysis Target Inhibition of: - Fatty Acid Synthase I - Disruption of membrane potential PyrazinoicAcid->Target Pyrazinamide Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase (PncA) in M. tuberculosis Pyrazinamide->Pyrazinamidase Pyrazinamidase->PyrazinoicAcid Conversion

Caption: Potential metabolic pathway of this compound in relation to the established mechanism of action of Pyrazinamide.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. This guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and spectroscopic data. The experimental protocols and structured data tables are intended to support further research and development in the fields of medicinal chemistry and materials science. While its biological activity is not yet fully elucidated, its structural similarity to the antitubercular drug Pyrazinamide suggests that it and its derivatives are promising candidates for future drug discovery efforts.

References

"Pyrazine-2,3-dicarboxamide CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrazine-2,3-dicarboxamide, including its chemical identity, physicochemical properties, detailed synthesis protocols, and logical workflows for its characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 6164-78-9[1]
Molecular Formula C₆H₆N₄O₂[1]
Molecular Weight 166.14 g/mol [1]
Canonical SMILES C1=CN=C(C(=N1)C(=O)N)C(=O)N[1]
InChI Key TZMYZOQDDVSLJU-UHFFFAOYSA-N[1]

Quantitative Data

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
XLogP3-2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass166.04907545 DaPubChem[1]
Monoisotopic Mass166.04907545 DaPubChem[1]
Topological Polar Surface Area112 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Physicochemical Properties of Pyrazine-2,3-dicarboxylic Acid (Precursor)

Experimental data for the key precursor, Pyrazine-2,3-dicarboxylic acid, is more readily available and is provided below for context in synthesis and handling.

PropertyValueSource
CAS Number 89-01-0
Molecular Formula C₆H₄N₂O₄[2]
Molecular Weight 168.11 g/mol [2]
Melting Point 193 °C (decomposes)[3]
Boiling Point (estimated) 449.00 to 450.00 °C @ 760.00 mm Hg[3]
Solubility in Water (estimated) 4.329e+005 mg/L @ 25 °C[3]
Solubility Soluble in alcohol.[3] Well soluble in water, methanol, acetone, and ethyl acetate; slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether.[4]
Acidity (pKa) pKa1 = 2.23, pKa2 = 4.64

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

A common and well-documented method for synthesizing the precursor, Pyrazine-2,3-dicarboxylic acid, is through the oxidation of quinoxaline.

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • 36% Hydrochloric acid (HCl)

  • Acetone

  • 5-L round-bottomed flask with a wide neck

  • Mechanical stirrer

  • Steam bath

  • Large Büchner funnel

Procedure:

  • In a 5-L round-bottomed flask, dissolve 880 g (5.57 moles) of potassium permanganate in 4 L of hot water (90–100°C).

  • To this solution, add 130 g (1.0 mole) of quinoxaline.

  • Heat the mixture on a steam bath with vigorous stirring for 4 hours.

  • After the heating period, filter the hot mixture by suction through a large Büchner funnel to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with 1 L of fresh, hot water and add the washings to the filtrate. Repeat this washing step.

  • Evaporate the total filtrate under reduced pressure on a steam bath to a volume of approximately 3 L.

  • Cautiously add 550 ml (6.6 moles) of 36% hydrochloric acid to the solution while stirring or swirling.

  • Continue the evaporation under reduced pressure until a moist cake of solid potassium chloride and Pyrazine-2,3-dicarboxylic acid remains.

  • Transfer the moist solid to a Büchner funnel and press it as dry as possible.

  • Extract the crude product from the potassium chloride by boiling it with 1.5 L of acetone. Filter the hot acetone solution.

  • Cool the acetone filtrate to 0–5°C to crystallize the Pyrazine-2,3-dicarboxylic acid.

  • Collect the crystals by filtration, wash with a small amount of cold acetone, and dry at 100°C. The yield is typically 126–130 g (75–77%).[5][6]

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the readily available literature, a standard two-step procedure can be proposed based on the chemistry of its precursor, Pyrazine-2,3-dicarboxylic acid, and general organic synthesis principles. This involves the conversion of the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride, followed by amidation.

Step 1: Synthesis of Pyrazine-2,3-dicarbonyl dichloride

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or another suitable inert solvent

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

Procedure:

  • Suspend Pyrazine-2,3-dicarboxylic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases and the solid has completely dissolved.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude Pyrazine-2,3-dicarbonyl dichloride can be used in the next step, with or without further purification.

Step 2: Amidation of Pyrazine-2,3-dicarbonyl dichloride

Materials:

  • Pyrazine-2,3-dicarbonyl dichloride

  • Concentrated aqueous ammonia (NH₄OH) or anhydrous ammonia (NH₃) gas

  • An appropriate solvent (e.g., dioxane, THF, or a biphasic system)

  • Ice bath

Procedure:

  • Dissolve the crude Pyrazine-2,3-dicarbonyl dichloride in a suitable anhydrous solvent and cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

  • A precipitate of this compound should form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or ether).

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Quinoxaline Quinoxaline PzDCA Pyrazine-2,3-dicarboxylic Acid Quinoxaline->PzDCA 1. KMnO₄, H₂O, Δ 2. HCl PzDCC Pyrazine-2,3-dicarbonyl Dichloride PzDCA->PzDCC SOCl₂, DMF (cat.) PzDCAmide This compound PzDCC->PzDCAmide Excess NH₃

Caption: Synthesis pathway of this compound from Quinoxaline.

General Experimental Workflow for Characterization

Characterization_Workflow Crude Crude this compound Purification Purification (Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Structure Structural Confirmation Pure->Structure Purity Purity Assessment Pure->Purity NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR HPLC HPLC / UPLC Purity->HPLC MP Melting Point Analysis Purity->MP

Caption: General workflow for the characterization of this compound.

Biological Context

While specific signaling pathways involving this compound are not well-documented in current literature, the pyrazine moiety is a common scaffold in biologically active compounds. Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial and antitumor effects. The dicarboxamide functional groups can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Safety Information

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

  • Precautionary Measures:

    • Avoid breathing dust.[8]

    • Use in a well-ventilated area.[8]

    • Wear protective gloves, eye protection, and protective clothing.[8]

    • Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a dry, well-ventilated place.[7]

It is imperative to consult a full Safety Data Sheet and perform a thorough risk assessment before handling this chemical.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,3-dicarboxamide, a core heterocyclic scaffold, is a subject of significant interest in medicinal chemistry and materials science. Its structural rigidity, coupled with the hydrogen bonding capabilities of the carboxamide groups, dictates its molecular conformation and, consequently, its interaction with biological targets and its assembly in the solid state. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon crystallographic data from closely related derivatives and theoretical modeling approaches. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential biological significance.

Molecular Structure and Conformation

Conformational Analysis of the this compound Core

The conformation of this compound is primarily defined by the relative orientation of the two carboxamide groups with respect to the pyrazine ring. These orientations are dictated by the torsion angles around the C(pyrazine)-C(carbonyl) bonds.

Studies on N-substituted this compound derivatives reveal that the carboxamide groups can adopt either a cis or trans conformation relative to each other. For instance, in the dihydrate of N²,N³-bis(pyridin-4-ylmethyl)this compound, the molecule adopts a U-shaped structure with the carboxamide groups being cis to one another, exhibiting a dihedral angle of 81.6(5)°.[1][2] Conversely, in its silver(I) nitrate complex, the carboxamide groups are in a trans conformation, with a dihedral angle of 65.8(4)°.[1][2] Another derivative, N²,N³-bis-(quinolin-8-yl)this compound, displays a twisted conformation where the quinoline groups are significantly inclined with respect to the central pyrazine ring.

These findings suggest that the conformation of the this compound core is flexible and highly influenced by intermolecular interactions, such as hydrogen bonding and metal coordination, as well as steric hindrance from substituents.

Tabulated Crystallographic Data of Representative Derivatives

To facilitate a comparative analysis, the following table summarizes key structural parameters from published crystal structures of N-substituted this compound and related pyrazine-2,5-dicarboxamide derivatives.

CompoundCarboxamide ConformationDihedral Angle between Carboxamide GroupsDihedral Angle (Pyrazine/Substituent)Reference
N²,N³-bis(pyridin-4-ylmethyl)this compound dihydratecis81.6(5)°58.5(4)° (between pyridine rings)[1][2]
Silver(I) complex of N²,N³-bis(pyridin-4-ylmethyl)this compoundtrans65.8(4)°6.6(3)° (between pyridine rings)[1][2]
N²,N³-bis-(quinolin-8-yl)this compoundTwisted-9.00(6)° and 78.67(5)° (quinoline to pyrazine)
N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamideExtended (trans)-89.17(7)°[3]
3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamideExtended (trans)-75.83(8)°[3]
N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamideExtended (trans)-82.71(6)°[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of pyrazine-2,3-dicarboxylic acid or its anhydride. The precursor, pyrazine-2,3-dicarboxylic acid, can be synthesized via the oxidation of quinoxaline.

Step 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

  • Materials: Quinoxaline, Potassium permanganate (KMnO₄), Water, Concentrated Hydrochloric acid (HCl), Decolorizing carbon.

  • Procedure:

    • Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

    • With vigorous stirring, add a saturated aqueous solution of potassium permanganate in a thin stream, maintaining a gentle boil.

    • After the addition is complete, cool the mixture and filter to remove the manganese dioxide cake.

    • Wash the manganese dioxide cake with hot water and combine the filtrates.

    • Concentrate the combined filtrates by evaporation.

    • Cool the concentrated solution and acidify with concentrated HCl to precipitate the crude pyrazine-2,3-dicarboxylic acid.

    • Collect the crude acid by filtration, wash with cold water, and dry.

    • Recrystallize the crude acid from boiling water with decolorizing carbon to obtain the purified product.

Step 2: Synthesis of this compound

  • Method A: From Pyrazine-2,3-dicarboxylic Anhydride

    • Materials: Pyrazine-2,3-dicarboxylic anhydride, Ammonia solution (aqueous or in a suitable organic solvent).

    • Procedure:

      • Suspend pyrazine-2,3-dicarboxylic anhydride in a suitable solvent (e.g., dioxane, THF).

      • Add an excess of concentrated ammonia solution dropwise with stirring at room temperature.

      • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

      • The product, this compound, may precipitate out of the solution and can be collected by filtration.

      • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Method B: From Pyrazine-2,3-dicarboxylic Acid

    • Materials: Pyrazine-2,3-dicarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia solution.

    • Procedure:

      • Convert pyrazine-2,3-dicarboxylic acid to the corresponding diacyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

      • Remove the excess chlorinating agent under reduced pressure.

      • Dissolve the crude diacyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

      • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent dropwise with vigorous stirring.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

      • Collect the precipitated product by filtration, wash with water and a suitable organic solvent to remove impurities, and dry.

Single-Crystal X-ray Diffraction

For obtaining definitive structural data, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol, or a mixture). Vapor diffusion of a non-solvent into a solution of the compound can also be employed.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of pyrazine derivatives exhibits a wide range of pharmacological activities, including antitumor and antimicrobial effects.[4][5][6] The pyrazine ring is a key structural motif in several clinically used drugs. The biological activity of pyrazine-containing compounds is often attributed to their ability to act as hydrogen bond acceptors and their electron-deficient nature, which can facilitate interactions with biological macromolecules.[4][7]

The antitumor activity of some pyrazine derivatives has been linked to their ability to induce apoptosis and inhibit cell proliferation. The exact mechanisms and signaling pathways involved are an active area of research.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation Quinoxaline Quinoxaline Pyrazine_dicarboxylic_acid Pyrazine_dicarboxylic_acid Quinoxaline->Pyrazine_dicarboxylic_acid Oxidation Pyrazine_dicarboxamide Pyrazine_dicarboxamide Pyrazine_dicarboxylic_acid->Pyrazine_dicarboxamide Amidation Crystal_Growth Crystal_Growth Pyrazine_dicarboxamide->Crystal_Growth Purification Biological_Screening Biological_Screening Pyrazine_dicarboxamide->Biological_Screening XRay_Diffraction XRay_Diffraction Crystal_Growth->XRay_Diffraction Single Crystal Selection Molecular_Structure Molecular_Structure XRay_Diffraction->Molecular_Structure Conformational_Analysis Conformational_Analysis Molecular_Structure->Conformational_Analysis Mechanism_of_Action Mechanism_of_Action Biological_Screening->Mechanism_of_Action

Caption: Experimental workflow for the synthesis, structural analysis, and biological evaluation of this compound.

logical_relationship Structure Molecular Structure (Bond Lengths, Angles) Conformation Molecular Conformation (Torsion Angles, cis/trans) Structure->Conformation determines Interactions Intermolecular Interactions (H-bonding, π-stacking) Conformation->Interactions influences Properties Physicochemical & Biological Properties Conformation->Properties impacts Interactions->Properties governs

Caption: Logical relationship between the molecular structure, conformation, and properties of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of Pyrazine-2,3-dicarboxamide is limited in publicly available literature. This guide provides a comprehensive overview based on available information for closely related compounds, namely Pyrazine-2,3-dicarboxylic acid and Pyrazinamide (Pyrazine-2-carboxamide), and outlines detailed experimental protocols for the characterization of the title compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring with two carboxamide functional groups at the 2 and 3 positions. As a derivative of pyrazine, a scaffold prevalent in medicinal chemistry and materials science, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for its potential applications in drug discovery, coordination chemistry, and materials development. This technical guide consolidates the available data and provides robust methodologies for the experimental determination of these key characteristics.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. It is important to note that these are theoretical values and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₆H₆N₄O₂PubChem
Molecular Weight 166.14 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 6164-78-9PubChem

Solubility Profile

Precise, experimentally-derived quantitative solubility data for this compound is not extensively documented. However, the solubility of the closely related precursor, Pyrazine-2,3-dicarboxylic acid, can offer some initial insights into solvent selection.

Qualitative Solubility of Pyrazine-2,3-dicarboxylic acid

The following table summarizes the observed solubility of Pyrazine-2,3-dicarboxylic acid in various common solvents. It is anticipated that this compound, with its two amide groups capable of hydrogen bonding, will exhibit some similar trends, likely favoring polar solvents.

SolventChemical FormulaMolar Mass ( g/mol )Solubility Description
WaterH₂O18.02Soluble[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Soluble (100 mg/mL)[2]
MethanolCH₄O32.04Soluble[3]
AcetoneC₃H₆O58.08Soluble[3]
Ethyl AcetateC₄H₈O₂88.11Soluble[3]
EthanolC₂H₆O46.07Slightly Soluble[3]
Diethyl EtherC₄H₁₀O74.12Slightly Soluble[3]
ChloroformCHCl₃119.38Slightly Soluble[3]
BenzeneC₆H₆78.11Slightly Soluble[3]
Petroleum EtherN/AN/ASlightly Soluble[3]
Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetone, ethyl acetate, acetonitrile)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 5-10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a contrasting background to determine if the solid has dissolved.

  • Classify the solubility as:

    • Freely Soluble: Dissolves completely.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Slightly Soluble: Only a small amount of solid dissolves.

    • Insoluble: No apparent dissolution.

G cluster_protocol Qualitative Solubility Assessment start Start add_solid Add ~5-10 mg of This compound to a test tube start->add_solid add_solvent Add 1 mL of selected solvent add_solid->add_solvent vortex Vortex vigorously for 1-2 minutes add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe classify Classify solubility (Freely Soluble, Sparingly Soluble, Slightly Soluble, Insoluble) observe->classify end End classify->end G cluster_protocol Quantitative Solubility Determination (Shake-Flask) start Start add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate in a thermostatic shaker (24-72h) add_excess->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter to remove undissolved solid sample->filter dilute Dilute sample to a known concentration filter->dilute quantify Quantify using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end G cluster_protocol Hypothetical Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis Degradation degradation_product Pyrazine-2,3-dicarboxylic Acid + 2 NH₃ hydrolysis->degradation_product

References

The Multifaceted Mechanism of Action of Pyrazine-2,3-dicarboxamide in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,3-dicarboxamide and its parent compound, pyrazinamide (PZA), a derivative of pyrazine-2-carboxamide, are critical components in the treatment of tuberculosis.[1] PZA is a first-line antituberculous agent that plays a crucial role in shortening the duration of therapy.[1][2] Despite its long-standing clinical use, the precise mechanism of action of PZA has been a subject of extensive research and debate, revealing a complex interplay of prodrug activation, pH-dependent activity, and multiple molecular targets within Mycobacterium tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on PZA. It details the key signaling pathways, summarizes quantitative data, and provides methodologies for the key experiments cited.

Core Mechanism: Prodrug Activation and the Role of Acidic pH

Pyrazinamide is a prodrug, meaning it requires conversion into its active form to exert its antimycobacterial effect.[4] This activation is a critical first step in its mechanism of action.

Activation Pathway

The conversion of PZA to its active metabolite, pyrazinoic acid (POA), is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[1][4] This enzymatic hydrolysis occurs within the cytoplasm of M. tuberculosis.[5] The primary mechanism of clinical resistance to PZA involves mutations in the pncA gene, leading to a loss of PZase activity and the inability to activate the prodrug.[2][6]

The activity of PZA is uniquely dependent on an acidic environment, with an optimal pH range of 5.0 to 6.0.[7] This acidic condition is physiologically relevant as it is found within the phagolysosomes of macrophages, where M. tuberculosis can reside as a facultative intracellular pathogen.[8] At this acidic pH, a portion of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[2] This uncharged form can readily diffuse back into the mycobacterial cell.[2] Inside the neutral pH of the cytoplasm, HPOA dissociates back into POA and a proton.[9] This process leads to the intracellular accumulation of POA anions and the acidification of the cytoplasm, which is believed to contribute to the drug's efficacy.[5][9]

Prodrug_Activation cluster_extracellular Extracellular Space (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation HPOA->PZA_int POA_int POA PZA_int->POA_int Hydrolysis PZase Pyrazinamidase (PncA) PZase->PZA_int POA_int->POA_ext Efflux Targets Intracellular Targets POA_int->Targets

Prodrug activation and accumulation of pyrazinoic acid.

Molecular Targets and Signaling Pathways

The intracellular accumulation of POA disrupts multiple cellular processes in M. tuberculosis. Several molecular targets have been proposed, and the overall mechanism is likely a combination of effects on these different pathways.

Disruption of Membrane Energetics and Transport

One of the primary proposed mechanisms of POA is the disruption of the mycobacterial cell membrane's potential and transport functions.[10] The accumulation of the weak acid POA within the cytoplasm leads to a decrease in intracellular pH and a collapse of the proton motive force across the cell membrane.[9][10] This disruption of membrane energetics interferes with essential transport processes that are dependent on the proton gradient, thereby affecting nutrient uptake and energy production.[10]

Experimental Protocol: Measurement of Mycobacterial Membrane Potential

A common method to assess membrane potential in M. tuberculosis involves the use of the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) in conjunction with flow cytometry.

  • Cell Preparation: M. tuberculosis is cultured to mid-log phase, harvested, and washed with phosphate-buffered saline (PBS).

  • Staining: The bacterial suspension is incubated with DiOC₂(3). This dye emits green fluorescence in all cells, but in cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red.

  • Control: A depolarized control is prepared by treating the cells with a proton ionophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton gradient.

  • Analysis: The stained cells are analyzed by flow cytometry, and the ratio of red to green fluorescence is used as an indicator of the membrane potential. A decrease in this ratio in POA-treated cells compared to untreated cells indicates a disruption of the membrane potential.[11]

Inhibition of Coenzyme A Biosynthesis via Aspartate Decarboxylase (PanD)

A compelling and more recent hypothesis for the mechanism of action of POA is the inhibition of Coenzyme A (CoA) biosynthesis.[2] POA has been shown to bind to and inhibit the aspartate decarboxylase PanD, an essential enzyme in the biosynthesis of β-alanine, which is a precursor to pantothenate and CoA.[2][12] The inhibition of PanD leads to the depletion of CoA, a critical cofactor in numerous metabolic pathways, including fatty acid and energy metabolism.[2] Resistance to PZA has been associated with mutations in the panD gene.[2]

Experimental Protocol: PanD Enzyme Activity Assay

The activity of PanD can be measured by monitoring the conversion of L-aspartic acid to β-alanine.

  • Enzyme Purification: Recombinant M. tuberculosis PanD is overexpressed and purified.

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing a buffer (e.g., phosphate buffer), purified PanD enzyme, and radiolabeled L-[¹⁴C]aspartic acid as the substrate.

  • Inhibition Assay: To determine the inhibitory effect of POA, various concentrations of POA are included in the reaction mixture.

  • Product Separation and Detection: The reaction is stopped, and the product, [¹⁴C]β-alanine, is separated from the substrate, [¹⁴C]aspartic acid, using thin-layer chromatography (TLC).

  • Quantification: The amount of product formed is quantified by autoradiography and densitometry of the TLC plate.[2]

PanD_Inhibition cluster_pathway Coenzyme A Biosynthesis Pathway Aspartate L-Aspartate beta_Alanine β-Alanine Aspartate->beta_Alanine Decarboxylation Pantothenate Pantothenate beta_Alanine->Pantothenate CoA Coenzyme A Pantothenate->CoA PanD Aspartate Decarboxylase (PanD) PanD->Aspartate POA Pyrazinoic Acid (POA) POA->PanD Inhibition

Inhibition of Coenzyme A biosynthesis by pyrazinoic acid.
Inhibition of trans-translation via Ribosomal Protein S1 (RpsA)

Another proposed mechanism involves the inhibition of trans-translation, a ribosomal rescue system that is crucial for mycobacterial survival under stress conditions.[13] POA has been suggested to bind to the ribosomal protein S1 (RpsA) and interfere with its interaction with tmRNA, a key component of the trans-translation machinery.[13] This inhibition would lead to the accumulation of stalled ribosomes and toxic truncated proteins, ultimately contributing to cell death.[13] Mutations in the rpsA gene have been identified in some PZA-resistant clinical isolates.[14] However, the role of RpsA as a primary target of PZA is still debated, with some studies showing no direct binding of POA to RpsA.[15]

Experimental Protocol: in vitrotrans-translation Assay

The effect of POA on trans-translation can be assessed using a cell-free translation system.

  • Template Preparation: A DNA template encoding a reporter protein (e.g., dihydrofolate reductase, DHFR) that lacks a stop codon is used.

  • Reaction Mixture: The in vitro translation reaction contains ribosomes, amino acids (including a radiolabeled one like [³⁵S]-methionine), and other necessary translation factors from M. tuberculosis. The reaction is supplemented with M. tuberculosis tmRNA and SmpB.

  • Inhibition Assay: The reaction is carried out in the presence and absence of various concentrations of POA.

  • Product Analysis: The translation products are separated by SDS-PAGE and visualized by autoradiography. Inhibition of trans-translation is observed as a decrease in the amount of the full-length tagged protein product.[13][16]

The Disputed Role of Fatty Acid Synthase I (FAS-I) Inhibition

An early hypothesis for the mechanism of action of PZA was the inhibition of fatty acid synthase I (FAS-I), which would disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] However, subsequent studies have shown that POA does not directly inhibit purified mycobacterial FAS-I.[17][18] While some derivatives of PZA, such as 5-chloro-pyrazinamide (5-Cl-PZA), do inhibit FAS-I, this is not considered the primary mechanism of action for PZA itself.[17]

Experimental Protocol: Fatty Acid Synthase I Assay

The activity of FAS-I is measured by monitoring the incorporation of a radiolabeled precursor into fatty acids.

  • Enzyme Preparation: FAS-I can be purified from mycobacterial cell lysates.

  • Reaction Mixture: The assay mixture contains the purified enzyme, acetyl-CoA, NADPH, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer.

  • Inhibition Assay: The reaction is performed with and without the addition of POA or other test compounds.

  • Product Extraction and Quantification: The reaction is stopped, and the synthesized fatty acids are extracted with an organic solvent (e.g., petroleum ether). The amount of incorporated radioactivity is then measured using a scintillation counter.[5][19]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Table 1: In Vitro Susceptibility and Activity of Pyrazinamide (PZA) and Pyrazinoic Acid (POA)

ParameterOrganism/SystemValueConditionsReference(s)
PZA MIC M. tuberculosis100 µg/mLBACTEC MGIT 960 (pH ~5.9)[20]
PZA MIC M. tuberculosis H37Ra200 mg/LPZA-S1 minimal medium (pH 6.8)[21]
PZA MIC PZA-resistant M. tuberculosis>800 mg/LPZA-S1 minimal medium (pH 6.8)[21]
POA Cutoff (Resistance) Quantitative MODS-Wayne123.25 µM7H9 medium[1][18]
POA Cutoff (Resistance) Quantitative MODS-Wayne664.7 µMCitrate buffer[1][18]

Table 2: Kinetic and Binding Parameters for Pyrazinoic Acid (POA) and its Targets

ParameterTargetValueMethodReference(s)
Binding Affinity (KD) PanD6.1 ± 0.88 µMIsothermal Titration Calorimetry (ITC)[1]
Inhibition Constant (Ki) PanD (competitive)0.78 ± 0.05 mMCoupled enzyme assay[12]
IC50 PanD~25 µg/mLPanD enzyme activity assay[1]
Km (L-aspartate) PanD219 µMEnzyme kinetics[4]
kcat PanD0.65 s⁻¹Enzyme kinetics[4]
IC50 (MBX-4132) trans-translation13 ± 1 µMin vitrotrans-translation assay[16]
Inhibition of FAS-I Purified FAS-INo inhibition up to 2.6 mg/mLFatty acid synthase assay[5]

Conclusion

The mechanism of action of this compound, exemplified by the anti-tuberculosis drug pyrazinamide, is a complex and multifaceted process. It begins with the essential activation of the prodrug to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase, a step that is critically dependent on an acidic environment. The accumulated pyrazinoic acid then appears to exert its bactericidal effect through a combination of mechanisms, with the disruption of membrane energetics and the inhibition of Coenzyme A biosynthesis via the targeting of PanD being the most strongly supported hypotheses. While the role of other targets such as RpsA in trans-translation remains under investigation, it is clear that the efficacy of pyrazinamide stems from its ability to simultaneously disrupt multiple essential cellular functions in M. tuberculosis. A thorough understanding of these intricate mechanisms is paramount for the development of novel antitubercular agents and for devising strategies to combat the growing threat of drug-resistant tuberculosis.

References

Theoretical Studies and Computational Modeling of Pyrazine-2,3-dicarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,3-dicarboxamide, a derivative of the pyrazine heterocyclic ring system, is a compound of significant interest due to its structural similarity to biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a core resource for researchers and professionals in drug development and materials science, offering a consolidated reference for both in-silico and experimental approaches to studying this molecule and its derivatives.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to a wide array of biologically active molecules and functional materials.[1][2] The pyrazine ring is a key pharmacophore in several clinically important drugs.[3] this compound, with its two amide functional groups adjacent on the pyrazine core, presents a unique electronic and structural profile, making it a compelling subject for theoretical and experimental investigation. Understanding its molecular properties through computational modeling provides a powerful tool for predicting its behavior, reactivity, and potential interactions with biological targets. This guide summarizes key physicochemical, spectroscopic, and theoretical data, and outlines relevant experimental and computational methodologies.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule featuring a 1,4-diazine ring substituted with two carboxamide groups at the 2 and 3 positions.[4] The planarity of the pyrazine ring and the orientation of the amide groups are key determinants of its crystal packing and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₄O₂[4]
Molecular Weight 166.14 g/mol [4]
IUPAC Name This compound[4]
CAS Number 6164-78-9[4]
Canonical SMILES C1=CN=C(C(=N1)C(=O)N)C(=O)N[4]
InChIKey TZMYZOQDDVSLJU-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from quinoxaline. The first step involves the oxidative cleavage of the benzene ring of quinoxaline to yield Pyrazine-2,3-dicarboxylic acid. This intermediate is then converted to the diamide.

Synthesis of Pyrazine-2,3-dicarboxylic acid

A common method for the synthesis of Pyrazine-2,3-dicarboxylic acid is the oxidation of quinoxaline using a strong oxidizing agent like potassium permanganate.[5]

Synthesis of this compound

The dicarboxylic acid is converted to the corresponding dimethyl ester, which is then reacted with ammonia to yield this compound.[6]

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline
  • Materials: Quinoxaline, Potassium permanganate (KMnO₄), Hydrochloric acid (HCl), Acetone, Water.[5][7]

  • Procedure:

    • Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.[7]

    • Slowly add a saturated aqueous solution of potassium permanganate to the stirred quinoxaline solution. The reaction is exothermic and should be controlled to maintain a gentle reflux.[7]

    • After the addition is complete, cool the mixture and filter to remove the manganese dioxide precipitate.[7]

    • Wash the manganese dioxide cake with hot water and combine the filtrates.[7]

    • Concentrate the filtrate by evaporation and then acidify with concentrated hydrochloric acid.[7]

    • Cool the acidified solution to precipitate the crude Pyrazine-2,3-dicarboxylic acid.[7]

    • Recrystallize the crude product from acetone to obtain the purified dicarboxylic acid.[5]

Synthesis of this compound from Pyrazine-2,3-dicarboxylic Acid
  • Materials: Pyrazine-2,3-dicarboxylic acid, Methanol, Sulfuric acid (H₂SO₄), Ammonia (gas), Toluene, Sodium carbonate (Na₂CO₃).[6]

  • Procedure:

    • Reflux a mixture of Pyrazine-2,3-dicarboxylic acid and sulfuric acid in methanol for approximately 20 hours to form the dimethyl ester.[6]

    • Cool the reaction mixture, filter, and neutralize with a sodium carbonate solution.[6]

    • Extract the dimethyl ester with toluene and distill the toluene under vacuum.[6]

    • In a three-necked flask, pass ammonia gas through methanol cooled to 0-5°C until a 20-25% solution is achieved.[6]

    • Slowly add the 2,3-Pyrazine dimethyl ester to the methanolic ammonia solution over 1 hour.[6]

    • Stir the mixture for 2-3 hours, then filter the precipitate and wash with methanol and water to obtain this compound.[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

Technique Observed Peaks / Ranges Assignment Source
FT-IR (KBr, cm⁻¹) 3501-34093275-324516981415N-H stretchingC-H stretching (pyrazine ring)Asymmetric OCN stretchingSymmetric OCN stretching[8]
¹H NMR Data not explicitly found in searches. Expected to show a singlet for the two equivalent pyrazine protons and a broad singlet for the amide protons.Pyrazine C-HAmide N-H[4]
¹³C NMR Data not explicitly found in searches. Expected to show signals for the carbonyl carbons and the pyrazine ring carbons.Carbonyl C=OPyrazine C-HPyrazine C-C[4]
UV-Vis (Methanol, nm) 273, 324π → π* transitions of the pyrazine ring[8]

Theoretical Studies and Computational Modeling

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Methodology
  • Software: Gaussian, GaussView, or similar quantum chemistry packages.[9]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

  • Basis Set: 6-311++G(d,p) or similar Pople-style basis sets are commonly used for organic molecules to provide a good balance of accuracy and computational cost.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

    • Molecular Orbital Analysis: To determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[9][11]

    • NMR Chemical Shift Calculations: To predict ¹H and ¹³C NMR spectra.

Table 3: Calculated Quantum Chemical Properties of this compound (Representative)

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical stability and reactivity.[10]
Dipole Moment Measure of the polarity of the moleculeInfluences solubility and intermolecular interactions.
Mulliken Charges Distribution of electron charge among the atomsProvides insight into the electronic structure.

Note: Specific calculated values are highly dependent on the chosen computational level (functional and basis set) and are not provided here as they were not explicitly found for this compound in the search results. The table outlines the key parameters to be calculated.

Biological Activity and Potential Applications

Derivatives of pyrazine carboxamide have shown a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[12][13] The structural analog, Pyrazinamide, is a first-line antitubercular drug.[14]

Antimicrobial Mechanism of Action (Analog-Based)

The well-established mechanism of action for Pyrazinamide against Mycobacterium tuberculosis involves its conversion to the active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[14][15] Pyrazinoic acid is believed to disrupt membrane potential and inhibit the enzyme PanD, which is essential for coenzyme A biosynthesis.[15][16] This pathway provides a strong rationale for investigating this compound and its derivatives as potential antimicrobial agents.

Enzyme Inhibition

Various pyrazine carboxamide derivatives have been investigated as inhibitors of several enzyme classes, including:

  • Succinate Dehydrogenase Inhibitors (SDHIs)[1]

  • Histone Deacetylases (HDACs)[17]

  • Tyrosine Kinases (TKs)[18]

Docking studies of these derivatives with their respective enzyme targets can elucidate binding modes and guide the design of more potent and selective inhibitors.

Visualizations

Synthesis Workflow

Synthesis_Workflow Quinoxaline Quinoxaline KMnO4 KMnO4, H2O, Heat Quinoxaline->KMnO4 Oxidation PDCA Pyrazine-2,3-dicarboxylic Acid KMnO4->PDCA Esterification MeOH, H2SO4, Reflux PDCA->Esterification Esterification PDE Pyrazine-2,3-dimethyl Ester Esterification->PDE Amidation NH3, MeOH, 0-5°C PDE->Amidation Amidation PZDA This compound Amidation->PZDA

Caption: Synthetic pathway for this compound.

Computational Modeling Workflow

Computational_Workflow Start Initial Molecular Structure (this compound) DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Start->DFT GeoOpt Geometry Optimization DFT->GeoOpt Freq Frequency Analysis GeoOpt->Freq Confirmation MO Molecular Orbital Analysis GeoOpt->MO MEP Molecular Electrostatic Potential (MEP) GeoOpt->MEP NMR NMR Chemical Shift Calculation GeoOpt->NMR Results Optimized Structure, Spectra, Electronic Properties Freq->Results MO->Results MEP->Results NMR->Results

References

A Technical Guide to the Biological Potential of Novel Pyrazine-2,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This technical guide provides an in-depth exploration of the biological activities of novel Pyrazine-2,3-dicarboxamide derivatives and related pyrazine carboxamides, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug development efforts.

Antimicrobial Activity

Derivatives of this compound have shown notable efficacy against various microbial pathogens, including mycobacteria and fungi.

Antimycobacterial Activity

A significant area of investigation for pyrazine derivatives has been in the development of new antitubercular agents, driven by the need to combat multidrug-resistant strains of Mycobacterium tuberculosis.[4] Pyrazinamide, a first-line antituberculosis drug, is a pyrazine carboxamide derivative, highlighting the potential of this chemical class.[5]

Recent studies have focused on synthesizing and evaluating novel derivatives for their antimycobacterial potency. For instance, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were prepared and tested against Mycobacterium tuberculosis H37Rv. The most effective compounds, including 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL.[6] Similarly, substituted pyrazinecarboxamides have shown significant activity, with 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrating 54-72% inhibition against M. tuberculosis H37Rv.[4][7] Another study on 3-benzylaminopyrazine-2-carboxamides found that four of the synthesized compounds had in vitro activity against M. tuberculosis H37Rv that was at least equivalent to pyrazinamide, with MIC values ranging from 6 to 42 μM.[8]

Table 1: Antimycobacterial Activity of this compound Derivatives

Compound ClassSpecific Derivative(s)Target OrganismActivity MetricValueReference
N-alkyl-3-(alkylamino)pyrazine-2-carboxamides3-(hexylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[6]
3-(heptylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[6]
3-(octylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37RvMIC25 µg/mL[6]
Substituted pyrazinecarboxamides3,5-Bromo-4-hydroxyphenyl derivativesM. tuberculosis H37Rv% Inhibition54-72%[4][7]
3-Benzylaminopyrazine-2-carboxamides3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvMIC6 µM[8]
Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. In a study evaluating substituted pyrazinecarboxamides, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 31.25 μmol·mL⁻¹.[4][7] Other synthesized pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against C. albicans, with some compounds showing a MIC value of 3.125 µg/mL.[5]

Table 2: Antifungal Activity of this compound Derivatives

Compound ClassSpecific DerivativeTarget OrganismActivity MetricValueReference
Substituted pyrazinecarboxamides5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC31.25 µmol·mL⁻¹[4][7]
Pyrazine-2-carboxylic acid derivativesCompound 'P10' and 'P4'C. albicansMIC3.125 µg/mL[5]

Anticancer Activity

Pyrazine derivatives are emerging as a promising class of anticancer agents, with their mechanisms of action often targeting key signaling pathways involved in cancer cell proliferation and survival.[1][9][10]

A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11][12] One compound, 18i, was identified as a potent pan-FGFR inhibitor and demonstrated significant antiproliferative activity against various cancer cell lines, including NCI-H520, SNU-16, KMS-11, SW-780, and MDA-MB-453, with IC50 values of 26.69, 1.88, 3.02, 2.34, and 12.58 μM, respectively.[11] This compound was shown to block the activation of FGFR and its downstream signaling pathways.[11][12]

Furthermore, chalcone-pyrazine derivatives have shown significant inhibitory effects on various human cancer cell lines. For example, one derivative displayed potent activity against A549 and Colo-205 cell lines with IC50 values of 0.13 and 0.19 μM, while another was highly effective against the MCF-7 cell line with an IC50 of 0.18 μM.[2]

Table 3: Anticancer Activity of this compound Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValue (µM)Reference
3-Amino-pyrazine-2-carboxamideCompound 18iNCI-H520IC5026.69[11]
SNU-16IC501.88[11]
KMS-11IC503.02[11]
SW-780IC502.34[11]
MDA-MB-453IC5012.58[11]
Chalcone-pyrazineCompound 49A549IC500.13[2]
Colo-205IC500.19[2]
Compound 50MCF-7IC500.18[2]
Compound 51MCF-7IC500.012[2]
A549IC500.045[2]
DU-145IC500.33[2]

Enzyme Inhibition

The ability of pyrazine derivatives to inhibit specific enzymes is a key mechanism behind their diverse biological activities.

Kinase Inhibition

As mentioned, 3-amino-pyrazine-2-carboxamide derivatives have been successfully designed as potent inhibitors of FGFR kinases.[11][12] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration, and their aberrant activation is implicated in various cancers.[11] The developed compounds act as pan-FGFR inhibitors, effectively blocking the phosphorylation of the kinase and downstream signaling.[11][12]

Another target for pyrazine carboxamides is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor signaling pathway. A selective HPK1 inhibitor, AZ3246, was developed from a pyrazine carboxamide scaffold. This compound induces IL-2 secretion in T-cells with an EC50 of 90 nM and has demonstrated antitumor activity in a syngeneic mouse model.[13]

Other Enzyme Inhibition

Pyrazine derivatives have also been investigated as inhibitors of other enzyme classes. For instance, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile was identified as an inhibitor of ubiquitin-specific proteases (USPs), which are involved in protein degradation and signaling.[14] Further optimization of this scaffold led to the identification of potent and selective inhibitors of USP8.[14]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Synthesis of this compound Derivatives

A common synthetic route for preparing pyrazine carboxamide derivatives involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a desired amine.

Typical Protocol:

  • Acid Chloride Formation: The corresponding substituted pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., toluene, dichloromethane) to form the acid chloride. The reaction is often performed at elevated temperatures.

  • Amide Coupling: The resulting acid chloride is then reacted with a substituted amine (e.g., aminothiazole, aniline) in the presence of a base (e.g., pyridine, triethylamine) to yield the final pyrazine-2-carboxamide derivative. The reaction is typically carried out at room temperature or with gentle heating.[4][7]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.[15]

  • Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[15][16]

G General Synthetic Scheme for Pyrazine-2-carboxamide Derivatives cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Characterization PyrazineCarboxylicAcid Substituted Pyrazine-2-carboxylic Acid PyrazineAcidChloride Substituted Pyrazine-2-carbonyl Chloride PyrazineCarboxylicAcid->PyrazineAcidChloride Toluene, reflux ThionylChloride SOCl₂ or (COCl)₂ PyrazineCarboxamide Final Pyrazine-2-carboxamide Derivative PyrazineAcidChloride->PyrazineCarboxamide Pyridine or Et₃N SubstitutedAmine R-NH₂ (e.g., aminothiazole, aniline) Purification Recrystallization or Column Chromatography PyrazineCarboxamide->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: General Synthetic Scheme for Pyrazine-2-carboxamide Derivatives.

Antimicrobial Activity Assays

The in vitro antimicrobial activity of the synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Typical Broth Microdilution Protocol (for MIC determination):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. tuberculosis, C. albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

G Workflow for MIC Determination by Broth Microdilution start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compounds in 96-well Plate serial_dilution->inoculate incubate Incubate Plate under Appropriate Conditions inoculate->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity Assays (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Typical MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for normal cellular processes, but its aberrant activation can drive tumorigenesis.[11] Novel 3-amino-pyrazine-2-carboxamide derivatives have been shown to inhibit this pathway.[11][12]

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively promote cell proliferation, survival, and migration.[11] The pyrazine-based inhibitors competitively bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and blocking the downstream signaling cascade.[12]

G Inhibition of the FGFR Signaling Pathway by Pyrazine Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates MAPK RAS-RAF-MEK-ERK (MAPK) Pathway FGFR->MAPK Activates AKT PI3K-AKT Pathway FGFR->AKT Activates PLCG PLCγ Pathway FGFR->PLCG Activates PyrazineInhibitor This compound Derivative PyrazineInhibitor->FGFR Inhibits Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival Migration Migration PLCG->Migration

Caption: Inhibition of the FGFR Signaling Pathway by Pyrazine Derivatives.

Conclusion

Novel this compound derivatives represent a versatile and promising scaffold in drug discovery. The accumulated evidence demonstrates their significant potential as antimicrobial and anticancer agents, with clear structure-activity relationships emerging from various studies. The ability to modulate key enzyme functions, particularly kinase signaling pathways, underscores their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this chemical space is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the development of new and effective therapeutic agents.

References

The Versatile Precursor: A Technical Guide to Pyrazine-2,3-dicarboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,3-dicarboxamide, a readily accessible heterocyclic compound, has emerged as a pivotal precursor in the landscape of modern organic synthesis. Its strategic arrangement of functional groups within the electron-deficient pyrazine core provides a versatile platform for the construction of a diverse array of complex molecules. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its synthetic transformations, detailed experimental protocols, and its applications in medicinal chemistry and materials science.

Core Synthetic Transformations

This compound serves as a key starting material for several important classes of compounds, including the anti-tuberculosis drug pyrazinamide, biologically active pteridines, and functionalized pyrazine-2,3-dicarbonitriles. The primary transformations involve the selective manipulation of its amide functionalities and the inherent reactivity of the pyrazine ring.

Selective Decarboxamidation to Pyrazinamide

A crucial application of this compound lies in its conversion to pyrazinamide, a first-line medication for tuberculosis. This transformation involves the selective removal of one carboxamide group. While direct mono-decarboxamidation can be challenging, a common industrial route proceeds through the hydrolysis of the diamide to pyrazine-2,3-dicarboxylic acid, followed by controlled thermal decarboxylation to pyrazinoic acid, and subsequent amidation. However, processes for the direct conversion are of significant interest.

Logical Relationship: From this compound to Pyrazinamide

G A This compound B Pyrazine-2,3-dicarboxylic Acid A->B Hydrolysis C Pyrazinoic Acid B->C Thermal Decarboxylation D Pyrazinamide C->D Amidation

Caption: Synthetic pathway from this compound to Pyrazinamide.

Hofmann Rearrangement to 2,3-Diaminopyrazine

The Hofmann rearrangement provides a classical yet effective method for the conversion of primary amides to primary amines with one less carbon atom.[1] Applying this reaction to this compound offers a direct route to 2,3-diaminopyrazine, a valuable building block for the synthesis of pteridines and other fused heterocyclic systems. The reaction typically proceeds by treating the diamide with a halogen (e.g., bromine) in the presence of a strong base.[2]

Experimental Workflow: Hofmann Rearrangement

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Isolation A Dissolve this compound in aqueous NaOH B Cool solution in an ice bath A->B C Slowly add Bromine (Br2) while maintaining low temperature B->C D Stir at room temperature C->D E Heat the reaction mixture D->E F Cool the reaction mixture E->F G Extract with an organic solvent F->G H Purify by crystallization or chromatography G->H I 2,3-Diaminopyrazine H->I

Caption: General workflow for the Hofmann rearrangement of this compound.

Dehydration to Pyrazine-2,3-dicarbonitrile

The conversion of the carboxamide groups to nitriles yields pyrazine-2,3-dicarbonitrile, a precursor for phthalocyanine analogues and other functional materials.[3] This transformation is typically achieved through dehydration using potent dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of important derivatives from this compound and its closely related precursors.

Table 1: Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic Acid [4]

Starting MaterialReagentsTemperature (°C)Reaction TimeYieldMelting Point (°C)
Pyrazine-2,3-dicarboxylic acidUrea, Ammonium Hydroxide50-60 (initial), then increasedNot specifiedGood qualityNot specified

Table 2: Synthesis of Pyrazinamide Derivatives from Pyrazine-2-carboxylic Acid [5][6]

DerivativeReagentsYield (%)Melting Point (°C)
N-(piperidin-1-ylmethyl)pyrazine-2-carboxamidePiperidine, Formaldehyde86.2183-185
N-(2-morpholinoethyl)pyrazine-2-carboxamide2-Morpholinoethan-1-amine91.2202-204
N-(3-morpholinopropyl)pyrazine-2-carboxamide3-Morpholinopropan-1-amine87.3221-223

Table 3: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₆N₄O₂166.14Solid
PyrazinamideC₅H₅N₃O123.11Crystalline solid
2,3-DiaminopyrazineC₄H₆N₄110.12Solid
Pyrazine-2,3-dicarbonitrileC₆H₂N₄130.10Solid

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic Acid[4]

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Urea

  • Ammonium hydroxide

  • Reaction vessel with reflux condenser

Procedure:

  • An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is introduced into a reaction vessel equipped with a reflux condenser.

  • Ammonium hydroxide is added to the reaction mixture in an amount approximately double that of the urea. The reaction mixture will heat up to 50-60 °C and effervesce.

  • The reaction is heated, and the temperature is gradually increased to carry the reaction to completion.

  • A white crystalline material (pyrazinamide) collects in the condenser and is removed.

  • The reaction vessel is cooled to room temperature, and the remaining sublimate is collected.

  • The crude pyrazinamide can be purified by recrystallization from alcohol if desired.

Protocol 2: General Procedure for the Synthesis of N-Substituted Pyrazinamide Derivatives from Pyrazine-2-carboxylic Acid[5]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalyst)

  • Methylene chloride

  • Substituted amine (e.g., piperidine, morpholino-alkyl amine)

  • Toluene

Procedure:

  • Synthesis of Pyrazine-2-carbonyl chloride: To a solution of pyrazine-2-carboxylic acid in methylene chloride, a catalytic amount of DMF is added. The mixture is cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is stirred until clarified. The solvent and excess thionyl chloride are removed under vacuum to yield the crude acid chloride.

  • Amidation: The pyrazine-2-carbonyl chloride is dissolved in toluene, and the respective substituted amine is added. The reaction mixture is stirred for a specified time (e.g., 12 hours).

  • Work-up: The resulting solid is filtered, washed, and dried to afford the desired N-substituted pyrazinamide derivative.

Applications in Drug Development and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[7][8] this compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of therapeutic agents.

  • Antitubercular Agents: As detailed, pyrazinamide is a cornerstone of tuberculosis treatment. The development of novel pyrazinamide derivatives continues to be an active area of research to combat drug-resistant strains.[9]

  • Pteridine Synthesis: 2,3-Diaminopyrazine, derived from this compound, is a key precursor for pteridines. Pteridine derivatives are found in a variety of biologically important molecules, including folic acid and biopterin, and are investigated for their potential as anticancer and anti-inflammatory agents.[10] The synthesis involves the cyclocondensation of 2,3-diaminopyrazine with 1,2-dicarbonyl compounds.[11][12]

  • Kinase Inhibitors: The pyrazine nucleus is a common feature in many kinase inhibitors used in oncology. The functional handles provided by this compound allow for the elaboration of complex molecules that can target specific kinase domains.[13]

Signaling Pathway: Synthesis of Pteridines

G A This compound B 2,3-Diaminopyrazine A->B Hofmann Rearrangement D Pteridine Derivative B->D Cyclocondensation C 1,2-Dicarbonyl Compound C->D

Caption: General synthetic route to Pteridine derivatives from this compound.

Conclusion

This compound is a cornerstone precursor in organic synthesis, offering efficient pathways to a multitude of valuable compounds. Its role in the synthesis of pyrazinamide, 2,3-diaminopyrazine, and pyrazine-2,3-dicarbonitrile underscores its importance in the pharmaceutical and materials science industries. The synthetic methodologies outlined in this guide provide a foundation for researchers and scientists to explore the full potential of this versatile building block in their synthetic endeavors. Further research into direct and more efficient transformations of this compound will undoubtedly unlock new avenues for the development of novel drugs and advanced materials.

References

Methodological & Application

Application Notes: Step-by-Step Synthesis Protocol for Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of Pyrazine-2,3-dicarboxamide. The synthesis begins with the oxidative cleavage of quinoxaline using potassium permanganate to yield the key intermediate, Pyrazine-2,3-dicarboxylic acid. This intermediate is then converted to the final product, this compound, via an acid chloride intermediate. Detailed methodologies, reagent quantities, and reaction conditions are presented to ensure reproducibility. All quantitative data is summarized for clarity, and workflows are visualized using diagrams.

Stage 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

This initial stage focuses on the preparation of the essential precursor, Pyrazine-2,3-dicarboxylic acid. The pyrazine ring within the quinoxaline structure is more stable than the benzene ring, which allows for the selective oxidation and cleavage of the benzene moiety to yield the desired dicarboxylic acid[1]. The classical and high-yielding method employs alkaline potassium permanganate as the oxidizing agent[2][3][4].

Quantitative Data Summary: Stage 1
ParameterValueReference
Starting MaterialQuinoxaline[2]
Key ReagentPotassium Permanganate (KMnO₄)[2]
Molar Ratio (Quinoxaline:KMnO₄)~1 : 5.9[2]
Reaction TemperatureGentle Boiling (~100°C)[2]
Reaction Time (KMnO₄ Addition)~1.5 hours[2]
Crude Product Yield55-61%[1]
Purified Product Yield75-77% (after recrystallization)[4]
Melting Point (Decomposition)183-185°C (Anhydrous)
Experimental Protocol: Stage 1

Materials:

  • Quinoxaline (145 g, 1.12 moles)

  • Potassium permanganate (1050 g, 6.6 moles)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Decolorizing carbon

  • Acetone

Equipment:

  • 12-L three-necked round-bottom flask

  • Efficient mechanical stirrer

  • Reflux condenser

  • 1-L dropping funnel

  • Large Büchner funnel

  • Steam bath or rotary evaporator

Procedure:

  • Dissolution: In the 12-L three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve 145 g (1.12 moles) of quinoxaline in 4 L of hot water (approx. 90°C)[2].

  • Oxidation: With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This addition typically takes about 1.5 hours[2].

  • Filtration: After the addition is complete, cool the reaction mixture slightly and filter it through a large Büchner funnel to remove the manganese dioxide (MnO₂) precipitate[2].

  • Washing: Create a smooth paste of the collected manganese dioxide cake by stirring it with 1 L of hot water. Filter this slurry and wash the cake again with another 1 L of hot water. Combine all the aqueous filtrates[1][2].

  • Concentration: Concentrate the combined filtrates by evaporation (e.g., on a steam bath or using a rotary evaporator) to a volume of approximately 1 L[1].

  • Acidification: Cool the concentrated solution to room temperature. With continuous stirring, slowly add concentrated hydrochloric acid until the solution is acidic to Congo red paper[1].

  • Precipitation & Isolation: Cool the acidified solution in an ice bath for several hours to precipitate the crude Pyrazine-2,3-dicarboxylic acid. Collect the solid product by filtration, wash it with a small amount of cold water, and dry it. The expected yield of crude acid is 100-110 g[1].

  • Purification (Optional but Recommended): For purification, dissolve the crude acid in 1 L of boiling water, add 5 g of decolorizing carbon, and filter the hot solution. Allow the filtrate to cool to room temperature and then in an ice bath to fully crystallize the purified Pyrazine-2,3-dicarboxylic acid[1]. Alternatively, recrystallization from acetone can yield 75-77% of the pure product[4].

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_dissolve Dissolve Quinoxaline in Hot Water add_kmno4 Add KMnO4 Solution to Quinoxaline (Maintain Gentle Boil) prep_dissolve->add_kmno4 prep_kmno4 Prepare Saturated KMnO4 Solution prep_kmno4->add_kmno4 filter_mno2 Filter to Remove MnO2 add_kmno4->filter_mno2 wash_mno2 Wash MnO2 Cake with Hot Water filter_mno2->wash_mno2 concentrate Concentrate Combined Filtrates wash_mno2->concentrate acidify Acidify with HCl concentrate->acidify precipitate Precipitate in Ice Bath acidify->precipitate isolate Isolate Crude Product (Filtration) precipitate->isolate recrystallize Recrystallize from Water or Acetone isolate->recrystallize final_product Pure Pyrazine-2,3- dicarboxylic Acid recrystallize->final_product

Caption: Experimental workflow for the synthesis of Pyrazine-2,3-dicarboxylic acid.

Stage 2: Synthesis of this compound

This second stage details the conversion of the dicarboxylic acid to the target dicarboxamide. This is achieved through a common and reliable two-step process: formation of an acid chloride intermediate followed by amidation with ammonia.

Quantitative Data Summary: Stage 2
ParameterValueReference
Starting MaterialPyrazine-2,3-dicarboxylic acid[5]
Key Reagent (Chlorination)Thionyl Chloride (SOCl₂)[6][7]
Key Reagent (Amidation)Concentrated Ammonium Hydroxide (NH₄OH)General Method
Solvent (Chlorination)Toluene or Dichloromethane (DCM) with catalytic DMF[6]
Reaction Temperature (Chlorination)Reflux[6]
Reaction Temperature (Amidation)0-10°C (Ice Bath)General Method
Experimental Protocol: Stage 2

Materials:

  • Pyrazine-2,3-dicarboxylic acid (1 mole equivalent)

  • Thionyl chloride (SOCl₂) (≥ 2.2 mole equivalents)

  • Toluene or Dichloromethane (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., a few drops)

  • Concentrated Ammonium Hydroxide (NH₄OH) (in excess)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrub system (for HCl and SO₂)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel

Procedure:

  • Acid Chloride Formation:

    • Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the Pyrazine-2,3-dicarboxylic acid (1 eq.) in anhydrous toluene. Add a catalytic amount (2-3 drops) of DMF[6].

    • Reaction: Slowly add thionyl chloride (at least 2.2 eq.) via the dropping funnel.

    • Reflux: After the addition is complete, heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. The reaction progress can be monitored by the dissolution of the solid starting material.

    • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This will yield the crude Pyrazine-2,3-dicarbonyl dichloride, which is often a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.

  • Dicarboxamide Formation (Amidation):

    • Preparation: Cool a beaker containing an excess of concentrated ammonium hydroxide in a large ice bath.

    • Reaction: Dissolve the crude Pyrazine-2,3-dicarbonyl dichloride from the previous step in a minimal amount of an anhydrous, inert solvent (like THF or dioxane). Add this solution dropwise and very slowly to the cold, stirred ammonium hydroxide solution. A precipitate of the dicarboxamide will form immediately.

    • Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

    • Isolation: Collect the solid product, this compound, by vacuum filtration.

    • Washing: Wash the collected solid with cold water to remove any ammonium chloride salts, followed by a small amount of a cold organic solvent like ethanol or acetone to aid in drying.

    • Drying: Dry the final product in a vacuum oven. The product can be further purified by recrystallization if necessary, using a suitable solvent such as water or an alcohol-water mixture.

G Quinoxaline Quinoxaline PzDA Pyrazine-2,3-dicarboxylic Acid Quinoxaline->PzDA Oxidation [1] KMnO4 KMnO4 (Potassium Permanganate) KMnO4->PzDA SOCl2 SOCl2 (Thionyl Chloride) PzDCl Pyrazine-2,3-dicarbonyl Dichloride (Intermediate) SOCl2->PzDCl NH3 NH3 (Ammonia) PzDCA This compound (Final Product) NH3->PzDCA PzDA->PzDCl Chlorination [2] PzDCl->PzDCA Amidation [3]

Caption: Overall chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for Pyrazine-2,3-dicarboxamide in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,3-dicarboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in the development of novel antimicrobial agents. The pyrazine ring is a key scaffold in various biologically active molecules, including the well-known antitubercular drug pyrazinamide.[1][2][3] The exploration of this compound and its analogs is a promising avenue for discovering new compounds with broad-spectrum or targeted antimicrobial activity against a range of pathogens, including bacteria and fungi.[4][5] These compounds are of particular interest due to the rising challenge of antimicrobial resistance.

This document provides detailed application notes and standardized protocols for the assessment of the antimicrobial properties of this compound and its derivatives. It is intended to guide researchers in the systematic evaluation of these compounds, ensuring reproducible and comparable results.

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following tables summarize the antimicrobial activity of various pyrazine derivatives as reported in the literature. This data can serve as a benchmark for new studies involving this compound and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carboxylic Acid Derivatives

Compound IDE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)Reference
P3 50>1002512.512.5[6]
P4 50>100256.253.125[6]
P6 >100252512.56.25[6]
P7 50252512.56.25[6]
P9 50252512.512.5[6]
P10 >1002525>1003.125[6]

Table 2: Zone of Inhibition of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi

Compound IDConcentration (mg/mL)Zone of Inhibition (mm)Reference
5a 5014[7]
5b 5014[7]
5c 5015[7]
5d 5017[7]

Experimental Protocols

The following are detailed protocols for commonly used antimicrobial susceptibility assays suitable for evaluating this compound and its derivatives.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.

Materials:

  • Test compound (this compound derivative)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Prepare MHA plates by pouring the sterilized medium into petri dishes and allowing it to solidify.

  • Inoculate the MHA plates with the test microorganism by evenly spreading the bacterial suspension using a sterile cotton swab.

  • Create wells in the agar using a sterile cork borer.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for 2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis compound This compound Derivative Synthesis/Procurement agar_well Agar Well Diffusion compound->agar_well mic_broth Microbroth Dilution (MIC) compound->mic_broth media Prepare Agar/Broth Media media->agar_well media->mic_broth inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculum->agar_well inoculum->mic_broth zone Measure Zone of Inhibition agar_well->zone mic_det Determine MIC Value mic_broth->mic_det

Caption: Workflow for antimicrobial screening of this compound derivatives.

Potential Antimicrobial Mechanisms of Pyrazine Derivatives

While the specific mechanism of action for this compound is not yet fully elucidated, related pyrazine compounds are known to interfere with essential cellular processes in microorganisms. The following diagram illustrates a generalized potential mechanism.

G compound Pyrazine Derivative membrane Bacterial Cell Membrane compound->membrane Penetration dna_gyrase DNA Gyrase / Topoisomerase membrane->dna_gyrase Intracellular Accumulation dna_rep DNA Replication & Repair dna_gyrase->dna_rep Inhibition cell_death Bacterial Cell Death dna_rep->cell_death Disruption

Caption: Potential mechanism of action for pyrazine-based antimicrobial agents.

Conclusion

This compound and its derivatives are a promising class of compounds for the development of new antimicrobial therapies. The protocols and data presented in this document provide a framework for the systematic evaluation of their antimicrobial efficacy. Further research is warranted to elucidate the specific mechanisms of action and to optimize the structure of these compounds for enhanced activity and favorable pharmacological properties.

References

Application Notes and Protocols: Pyrazine-2,3-dicarboxamide in Anti-tubercular Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide.[1] Pyrazinamide (PZA), a synthetic pyrazine derivative, is a cornerstone of first-line anti-TB treatment, crucial for shortening therapy duration from 9-12 months to 6 months.[2][3][4] PZA's unique sterilizing activity against semi-dormant, non-replicating bacilli in acidic environments, such as those within macrophages or inflamed tissues, makes it an indispensable component of combination therapy.[5][6] The core structure, a pyrazine ring with a carboxamide functional group, is a validated scaffold for anti-tubercular drug design. This document outlines the mechanism of action, resistance pathways, and key experimental protocols relevant to the design and evaluation of novel derivatives based on the pyrazine-carboxamide scaffold.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires bioactivation within the mycobacterial cell to exert its effect.[2][5] The process involves several key steps and proposed downstream targets.

Activation Pathway:

  • Passive Diffusion: PZA diffuses into the M. tuberculosis bacillus.[7][8] An ATP-dependent transport system may also be involved.[9]

  • Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[2][10]

  • Acidic Environment Accumulation: In the acidic environment of tuberculous lesions (pH 5.0-5.5), POA is protonated to form pyrazinoic acid (HPOA).[7] While some POA may leak out of the cell, the acidic extracellular environment facilitates the protonation and re-entry of HPOA, leading to its accumulation inside the cytoplasm.[7][11]

Molecular Targets of Pyrazinoic Acid (POA): The precise downstream target of POA is still a subject of research, with several hypotheses proposed:

  • Coenzyme A (CoA) Biosynthesis Disruption: The current leading hypothesis is that POA binds to the aspartate decarboxylase (PanD), a critical enzyme in the biosynthesis of pantothenate and Coenzyme A.[6][7] This binding triggers the degradation of PanD, disrupting this essential pathway.[1][12]

  • Ribosomal Protein S1 (RpsA) Inhibition: POA was proposed to bind to RpsA and inhibit trans-translation, a rescue mechanism for stalled ribosomes. However, more recent evidence suggests this may not be the primary mechanism.[7][10]

  • Membrane Potential Disruption: The accumulation of POA was once thought to disrupt membrane potential and interfere with energy production, but this model has been largely discounted.[3][7]

PZA_Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_bacterium M. tuberculosis Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Diffusion POA_H_ext Pyrazinoic Acid (HPOA) POA_H_ext->PZA_int Re-entry PZase Pyrazinamidase (PncA) PZA_int->PZase POA_int Pyrazinoic Acid (POA) PZase->POA_int Hydrolysis POA_int->POA_H_ext Efflux & Protonation PanD PanD POA_int->PanD Binds & Triggers Degradation CoA Coenzyme A Synthesis PanD->CoA Inhibits Death Bacterial Cell Death CoA->Death Leads to

Caption: Mechanism of action of Pyrazinamide (PZA).

Mechanisms of Resistance

Resistance to PZA is a significant clinical challenge, particularly in multidrug-resistant TB (MDR-TB). The primary mechanisms involve genetic mutations that prevent the drug's activation or alter its target.

  • pncA Mutations: The vast majority of PZA resistance is caused by mutations in the pncA gene.[10][13] These mutations, which can be missense, nonsense, insertions, or deletions scattered throughout the gene, result in a non-functional or inefficient pyrazinamidase enzyme.[10] This prevents the conversion of the PZA prodrug into its active POA form.[13]

  • rpsA Mutations: Mutations in the rpsA gene, which encodes ribosomal protein S1, have been identified in some PZA-resistant strains that have a wild-type pncA gene.[10] These mutations may alter the binding site of POA.[14]

  • panD Mutations: As PanD is a key target of POA, mutations in the panD gene have also been implicated in PZA resistance, preventing the drug-induced degradation of the enzyme.[6][14]

  • Efflux Pumps: Overexpression of efflux pumps may also contribute to low-level PZA resistance by actively transporting the drug out of the bacterial cell.[2]

PZA_Resistance_Mechanisms cluster_mutations Resistance Mutations PZA Pyrazinamide (PZA) PZase Pyrazinamidase (PncA) PZA->PZase Activation POA Pyrazinoic Acid (POA) PZase->POA Target Molecular Target (e.g., PanD) POA->Target Inhibition Effect Bactericidal Effect Target->Effect pncA_mut pncA mutation pncA_mut->PZase Inactivates rpsA_panD_mut rpsA or panD mutation rpsA_panD_mut->Target Alters Target

Caption: Key resistance mechanisms to Pyrazinamide.

Quantitative Data on Pyrazine Derivatives

The development of novel pyrazine-carboxamide derivatives aims to improve potency against drug-susceptible and drug-resistant strains and to enhance drug-like properties. The following tables summarize the in vitro activity of selected derivatives from published studies.

Table 1: Anti-tubercular Activity of Pyrazine-2-Carboxamide Derivatives

Compound ID Structure/Substitution Target Strain MIC (µg/mL) IC₅₀ (µM) Citation(s)
Pyrazinamide Unsubstituted Mtb H37Rv 6.25 - 100 - [15][16]
19 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl) Mtb H37Rv 3.13 - [17]
4c N-(3-bromopropyl) Mtb 25 - [16]
8 3-[(4-methylbenzyl)amino] Mtb H37Rv 1.56 - [18]
6a N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Mtb H37Ra - 1.46 [19]
6e 4-chloro-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide Mtb H37Ra - 1.35 [19][20]

| POA Analogs | 3 and 5 position alkylamino-POA | Mtb | (5-10x more potent than POA) | - |[1][12] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal inhibitory concentration. Mtb: Mycobacterium tuberculosis.

Table 2: Cytotoxicity Data for Selected Pyrazine Derivatives

Compound ID Cell Line Assay IC₅₀ (µM) Selectivity Index (SI) Citation(s)
8 HepG2 - ≥ 250 > 160 (Calculated) [18]
8a-d, 14b, 18 PBMC MTT > 1250 > 200 [21]
POA Analogs Vero XTT > 1500 (approx. 50% viability at 1.5mM) - [22]

| 6a, 6e, 6h, 6j, 6k | HEK-293 | - | Non-toxic | - |[20] |

IC₅₀: Half maximal inhibitory concentration; SI: Selectivity Index (IC₅₀ in mammalian cells / MIC against Mtb).

Experimental Protocols

Detailed protocols are essential for the standardized evaluation of new chemical entities. Below are methodologies for key assays in anti-tubercular drug discovery.

Protocol 1: In Vitro Anti-tubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase). For PZA and its analogs, use an acidic 7H9 medium (pH 5.5-6.0).[23][24]

  • M. tuberculosis H37Rv strain.

  • Test compounds and reference drug (Pyrazinamide).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth until it reaches a logarithmic growth phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in the appropriate broth.

  • Compound Plating: Serially dilute the test compounds in the 96-well plate to achieve a range of final concentrations. Include a drug-free control and a reference drug control.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days. For PZA analogs, incubation at a lower temperature (e.g., 28°C) may also be effective at neutral pH.[25]

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Pyrazinamidase (PZase) Activity Assay

This assay determines if resistance is due to the loss of PZase activity, which is crucial for PZA's mechanism.

Materials:

  • Wayne's PZase agar medium (contains pyrazinamide).

  • 1% ferrous ammonium sulfate solution.

  • M. tuberculosis isolates to be tested.

  • Sterile tubes.

Procedure:

  • Inoculation: Prepare a heavy suspension of the mycobacterial isolate in sterile water and inoculate the surface of the PZase agar in the tubes.

  • Incubation: Incubate the tubes at 37°C for 4 days.

  • Development: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate to the surface of the agar.

  • Observation: Let the tubes stand at room temperature for 4 hours and observe for a color change.

  • Interpretation:

    • Positive (PZase activity): A pink to red band in the agar indicates the hydrolysis of PZA to pyrazinoic acid, which forms a colored complex with the iron salt. The strain is likely susceptible to PZA.

    • Negative (No PZase activity): No color change indicates a lack of PZase activity. The strain is likely resistant to PZA.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., Vero, HepG2, or HEK-293) to determine their therapeutic window.

Materials:

  • Mammalian cell line (e.g., Vero cells).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against drug concentration.

Drug Discovery and Development Workflow

The design of novel pyrazine-carboxamide derivatives follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow A 1. Lead Identification (Pyrazine-2,3-dicarboxamide Scaffold) B 2. In Silico Design (SAR, Docking, ADMET Prediction) A->B C 3. Chemical Synthesis (Library of Derivatives) B->C D 4. In Vitro Anti-TB Screening (MABA, MIC Determination) C->D E 5. Cytotoxicity Assays (MTT, XTT on Mammalian Cells) D->E G 7. Lead Optimization (Improve Potency & Safety) D->G Active Hits E->G Safe Hits F 6. Mechanism of Action Studies (PZase Assay, Target Engagement) F->G Mechanism Insights G->C Iterative Design H 8. In Vivo Efficacy Studies (Murine TB Model) G->H Optimized Lead I 9. Preclinical Candidate H->I

Caption: General workflow for anti-tubercular drug discovery.

References

Application Notes and Protocols: Pyrazine-2,3-dicarboxamide in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazine-2,3-dicarboxamide and its derivatives as versatile ligands in the synthesis of coordination polymers. This document offers detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the design, synthesis, and characterization of novel metal-organic frameworks (MOFs) with potential applications in drug delivery, sensing, and catalysis.

Introduction

This compound and its related dicarboxylic acid form are robust, nitrogen-containing ligands well-suited for the construction of coordination polymers and metal-organic frameworks. The presence of both nitrogen atoms within the pyrazine ring and oxygen atoms in the carboxamide or carboxylate groups offers multiple coordination sites for metal ions. This versatility allows for the formation of diverse and stable structures, ranging from one-dimensional chains to complex three-dimensional frameworks. The rigid nature of the pyrazine core provides a degree of predictability in the resulting architecture, making it an attractive building block in crystal engineering.

Coordination polymers based on this compound have shown promise in various fields. Their porous structures are suitable for gas storage and separation, while the coordinated metal centers can act as catalytic sites. Furthermore, the incorporation of functional organic ligands and metal ions opens up possibilities for applications in drug delivery, with studies pointing towards the anticancer and antibacterial properties of related pyrazine-based coordination compounds. The luminescent properties of lanthanide-based coordination polymers using pyrazine derivatives also make them candidates for advanced sensing applications.

Experimental Protocols

This section provides detailed methodologies for the synthesis of coordination polymers using this compound and its derivatives. The choice of synthesis method—slow evaporation, hydrothermal, or solvothermal—can significantly influence the crystallinity, morphology, and final structure of the product.

Protocol 1: Slow Evaporation Synthesis of a Cu(II)-Pyrazine-2-carboxamide Coordination Polymer[1]

This protocol describes the synthesis of a two-dimensional copper(II) coordination polymer, [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH, using pyrazine-2-carboxamide (a related derivative).

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2-carboxamide (PYZ-AM)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve 2.0 g (8.3 mmol) of Cu(NO₃)₂·3H₂O and 2.0 g (16.6 mmol) of pyrazine-2-carboxamide in 40 mL of methanol.

  • Stir the resulting solution for 2 hours at room temperature.

  • Allow the solution to stand undisturbed for slow evaporation over a period of three weeks.

  • Collect the resulting blue, block-like crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and air-dry.

  • The reported yield is approximately 69.0%.[1]

Protocol 2: Hydrothermal Synthesis of a Lanthanide Coordination Polymer with Pyrazine-2,3-dicarboxylic Acid[2]

This protocol details the hydrothermal synthesis of two-dimensional lanthanide-organic frameworks with the general formula [Ln₂(2,3-pzdc)₂(ox)(H₂O)₂]n. Note that under these conditions, some of the pyrazine-2,3-dicarboxylic acid may decompose to form oxalate (ox²⁻), which is incorporated into the structure.[2]

Materials:

  • Lanthanide(III) nitrate hydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂-2,3-pzdc)

  • Deionized water

Procedure:

  • In a 23 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of the lanthanide nitrate and 16.8 mg (0.1 mmol) of pyrazine-2,3-dicarboxylic acid in 10 mL of deionized water.

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 180 °C for 72 hours.

  • Allow the autoclave to cool to room temperature at a rate of 5 °C/h.

  • Collect the resulting colorless, plate-like crystals by vacuum filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the final product at 60 °C.

Protocol 3: Aqueous-Based Synthesis of a Pb(II)-Pyrazine-2,3-dicarboxylic Acid Coordination Polymer[3]

This protocol describes a simple slow evaporation method for the synthesis of a lead(II) coordination polymer, Pb₂Cl₂(Hpzdc)₂(H₂O)₂.

Materials:

  • Lead(II) oxide (PbO)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Piperazine

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Prepare a mixture of 0.089 g (0.4 mmol) of PbO, 0.067 g (0.4 mmol) of H₂pzdc, and 0.0215 g (0.25 mmol) of piperazine in 20 mL of deionized water.

  • Heat the mixture to 60 °C and stir.

  • Add 4-6 drops of HCl to the mixture to obtain a clear solution.

  • Continue stirring and heating for an additional 20 minutes.

  • Allow the solution to slowly evaporate at room temperature over 2-3 days to obtain large, colorless, ribbon-like crystals.

Data Presentation

The following tables summarize key quantitative data for coordination polymers synthesized with this compound and related ligands.

Table 1: Crystallographic Data
Compound FormulaMetal IonLigandCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OHCu(II)PYZ-AMMonoclinicC2/c18.3883(10)9.5919(6)10.6392(5)93.525(4)[1]
Pb₂Cl₂(Hpzdc)₂(H₂O)₂Pb(II)H₂pzdcMonoclinicC2/m11.561(1)8.4327(7)11.792(1)126.3070(8)[3]
{[Ba(µ-H₂O)(H₂O)₂(µ-pyzdc)]}nBa(II)pyzdc²⁻MonoclinicP2₁/c9.133(2)12.011(3)9.588(2)101.99(3)[4]
{[Ba(H₂O)₂(µ-Hpyzdc)(Hpyzdc)]·2H₂O}nBa(II)Hpyzdc⁻/pyzdc²⁻MonoclinicP2₁/n10.021(2)18.632(4)11.191(2)108.22(3)[4]
[Co(H₂O)(pyz)(suc)]Co(II)pyz/suc²⁻MonoclinicP2₁/c7.147(5)12.181(5)11.112(5)104.53(5)[5]

PYZ-AM = pyrazine-2-carboxamide; H₂pzdc = pyrazine-2,3-dicarboxylic acid; pyzdc²⁻ = pyrazine-2,3-dicarboxylate; Hpyzdc⁻ = monoprotonated pyrazine-2,3-dicarboxylate; pyz = pyrazine; suc²⁻ = succinate.

Table 2: Selected Bond Lengths and Angles
CompoundBondLength (Å)Bond AngleAngle (°)Reference
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OHCu1–N21.983(4)N2–Cu1–N3i91.77(14)[1]
Cu1–N3i2.467(4)O1–Cu1–N2103.5(2)[1]
Cu1–O11.264(6)O1–Cu1–N3i86.9(2)[1]
[Co(H₂O)(pyz)(suc)]Co–O2.061-2.101--[5]
Co–N2.169-2.188--[5]
Co–O5w2.083--[5]
Table 3: Thermal Decomposition Data
CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)Final ResidueReference
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OHMethanol removal98 - 105~14 (calcd. 12.9)-[1]
Ligand/anion decomp.198 - 285~72 (calcd. 70.6)CuO[1]
{[Ba(µ-H₂O)(H₂O)₂(µ-pyzdc)]}nWater removalup to 11015.8 (calcd. 15.1)-[4]
Ligand decomp.470 - 550-BaCO₃[4]
{[Ba(H₂O)₂(µ-Hpyzdc)(Hpyzdc)]·2H₂O}nWater removal103 & 13712.7 (calcd. 13.2)BaCO₃[4]
[Co(H₂O)(pyz)(suc)]Water removal32 - 856.1 (calcd. 6.6)CoO[5]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of coordination polymers using this compound as a ligand.

experimental_workflow Experimental Workflow for Coordination Polymer Synthesis cluster_synthesis Synthesis cluster_isolation Isolation and Purification cluster_characterization Characterization cluster_application Application Testing dissolve_metal Dissolve Metal Salt in Solvent mix_solutions Mix Solutions dissolve_metal->mix_solutions dissolve_ligand Dissolve this compound in Solvent dissolve_ligand->mix_solutions reaction Reaction (Slow Evaporation, Hydrothermal, or Solvothermal) mix_solutions->reaction filtration Filtration reaction->filtration washing Washing with Solvents filtration->washing drying Drying washing->drying pxrd Powder X-ray Diffraction (PXRD) drying->pxrd scxrd Single-Crystal X-ray Diffraction (SCXRD) drying->scxrd ftir FT-IR Spectroscopy drying->ftir tga Thermogravimetric Analysis (TGA) drying->tga elemental Elemental Analysis drying->elemental catalysis Catalysis elemental->catalysis sensing Sensing elemental->sensing drug_delivery Drug Delivery elemental->drug_delivery gas_adsorption Gas Adsorption elemental->gas_adsorption

Caption: General workflow for synthesis and characterization.

Coordination of Pyrazine-2,3-dicarboxylate

This diagram illustrates the versatile coordination modes of the pyrazine-2,3-dicarboxylate ligand with metal centers, which is fundamental to the formation of diverse coordination polymer structures.

coordination_modes Coordination of Pyrazine-2,3-dicarboxylate Ligand cluster_ligand Pyrazine-2,3-dicarboxylate ligand N(1)   O(1)  /   //  C----C /   / \nC   N(2) C=O(2) // C | C=O(3)      O(4) M1 Metal Center 1 M1->ligand N-coordination M2 Metal Center 2 M2->ligand O-coordination (carboxylate) M3 Metal Center 3 M3->ligand Bridging

Caption: Ligand coordination modes with metal centers.

Luminescence Sensing Mechanism

This diagram illustrates the "antenna effect" in lanthanide-based coordination polymers, a common mechanism for luminescence sensing applications.

luminescence_sensing Luminescence Sensing Mechanism ('Antenna Effect') cluster_process Energy Transfer and Emission cluster_sensing Sensing Application excitation Excitation of Ligand (UV Light) energy_transfer Energy Transfer (Ligand to Metal) excitation->energy_transfer emission Emission from Lanthanide Ion (Visible Light) energy_transfer->emission quenching Luminescence Quenching or Enhancement emission->quenching analyte Analyte analyte->quenching ligand This compound (Antenna) ligand->energy_transfer metal Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) metal->emission

References

Application Notes and Protocols for the Crystallization of Pyrazine-2,3-dicarboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and crystallization of metal complexes incorporating pyrazine-2,3-dicarboxamide and its derivatives. The methodologies outlined are essential for the development of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in drug delivery, catalysis, and materials science.

Introduction

This compound is a versatile organic ligand capable of forming a wide array of coordination complexes with various metal ions. The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the amide groups offer multiple coordination sites, leading to diverse structural topologies. The successful growth of high-quality single crystals of these complexes is crucial for their structural elucidation by X-ray diffraction, which in turn enables a deeper understanding of their structure-property relationships. This document outlines the primary methods for the synthesis of the ligand and subsequent crystallization of its metal complexes.

Ligand Synthesis: N²,N³-bis(pyridin-4-ylmethyl)this compound

A common precursor for forming this compound metal complexes is a substituted version of the ligand, which can enhance the structural diversity and stability of the resulting frameworks. The following protocol describes the synthesis of N²,N³-bis(pyridin-4-ylmethyl)this compound.

Protocol:

  • Reactant Preparation: Dissolve pyrazine-2,3-dicarboxylic acid anhydride in an appropriate organic solvent.

  • Reaction: Add 4-(aminomethyl)pyridine to the solution.

  • Reflux: Heat the mixture to reflux for several hours.

  • Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold methanol), and dry under vacuum.

General Protocols for Growing Crystals of this compound Metal Complexes

The formation of high-quality single crystals is often the most challenging step. The choice of crystallization method depends on the solubility of the complex and the desired crystal morphology. The three most common and effective methods are slow evaporation, vapor diffusion, and hydrothermal/solvothermal synthesis.[1]

Slow Evaporation Method

This is the simplest crystallization technique and is suitable for compounds that are moderately soluble in a given solvent.

Protocol:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the this compound metal complex in a suitable solvent (e.g., methanol, ethanol, DMF).[1]

  • Filtration: Filter the solution to remove any particulate matter.

  • Crystallization: Transfer the filtrate to a clean vial or beaker. Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Leave the container undisturbed in a vibration-free environment at a constant temperature. Crystals should form over a period of days to weeks.

Vapor Diffusion Method

This method is ideal for compounds that are sparingly soluble and involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.

Protocol:

  • Inner Vial Preparation: Prepare a concentrated solution of the this compound metal complex in a suitable solvent and place it in a small, open vial.

  • Outer Chamber Preparation: Place the small vial inside a larger, sealed container (e.g., a beaker or jar). Add a layer of the anti-solvent to the bottom of the larger container, ensuring the level is below the opening of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.

  • Incubation: Allow the setup to remain undisturbed at a constant temperature until crystals form.

Hydrothermal/Solvothermal Synthesis

This technique is employed for the synthesis and crystallization of compounds that are not soluble in common solvents at room temperature. It involves heating the reactants in a sealed container at elevated temperatures and pressures.[1]

Protocol:

  • Reactant Mixture: Place the this compound ligand, a metal salt, and a suitable solvent (water for hydrothermal, an organic solvent for solvothermal) into a Teflon-lined stainless steel autoclave.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 100-200 °C) for a predetermined period (hours to days).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Crystal Collection: Open the autoclave, collect the crystals by filtration, wash them with the solvent used for the reaction, and air dry.

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis of the ligand and the subsequent crystallization of its metal complexes.

Ligand_Synthesis reagents Pyrazine-2,3-dicarboxylic acid anhydride + 4-(aminomethyl)pyridine dissolve Dissolve in Organic Solvent reagents->dissolve reflux Reflux dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash cool->filter product N²,N³-bis(pyridin-4-ylmethyl) -pyrazine-2,3-dicarboxamide filter->product

Caption: Workflow for the synthesis of a substituted this compound ligand.

Crystal_Growth cluster_methods Crystallization Methods start This compound Ligand + Metal Salt dissolve Dissolve in Appropriate Solvent start->dissolve hydrothermal Hydrothermal/ Solvothermal start->hydrothermal slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff crystals Single Crystals slow_evap->crystals vapor_diff->crystals hydrothermal->crystals characterization X-ray Diffraction Analysis crystals->characterization

Caption: General workflow for the crystallization of this compound metal complexes.

Specific Experimental Protocol: Synthesis and Crystallization of a Copper(II)-Pyrazine-2-carboxamide Complex

This protocol is adapted from the synthesis of a two-dimensional polymeric copper(II) complex with the closely related pyrazine-2-carboxamide ligand.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2-carboxamide

  • Methanol

Protocol:

  • Solution Preparation: Dissolve Cu(NO₃)₂·3H₂O (8.3 mmol) and pyrazine-2-carboxamide (16.6 mmol) in 40 mL of methanol.

  • Stirring: Stir the resulting solution for 2 hours at room temperature.

  • Crystallization: Allow the solvent to evaporate slowly from the solution over a period of three weeks.

  • Crystal Collection: Collect the resulting blue block-shaped crystals by filtration.

Quantitative Data

The following tables summarize the crystallographic data for two representative metal complexes. It is important to note that these complexes were formed with pyrazine-2-carboxamide and a substituted this compound, respectively.

Table 1: Crystallographic Data for a Copper(II)-Pyrazine-2-carboxamide Complex

ParameterValue
Chemical FormulaC₁₂H₁₈CuN₈O₁₀
Formula Weight ( g/mol )497.89
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.3883(10)
b (Å)9.5919(6)
c (Å)10.6392(5)
β (°)93.525(4)
Volume (ų)1872.98(18)
Z4
Density (calc.) (g/cm³)1.766

Data obtained from the synthesis of [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH.

Table 2: Crystallographic Data for a Silver(I)-N²,N³-bis(pyridin-4-ylmethyl)this compound Complex

ParameterValue
Chemical FormulaAgC₁₈H₁₆N₇O₅
Formula Weight ( g/mol )518.25
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)21.0562(10)
b (Å)33.0031(13)
c (Å)10.5981(4)
Volume (ų)7362.9(6)
Z16
Density (calc.) (g/cm³)1.869

Data obtained from the synthesis of {[Ag(C₁₈H₁₆N₆O₂)]NO₃}n.[2]

Characterization

The synthesized single crystals should be characterized using single-crystal X-ray diffraction to determine their three-dimensional structure. Additional analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis can be used to further confirm the identity and purity of the bulk material.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and crystallization of metal complexes based on this compound and its derivatives. By systematically applying these methods, researchers can obtain high-quality single crystals suitable for detailed structural analysis, which is a critical step in the rational design of new functional materials for a variety of applications in research and drug development.

References

The Role of Pyrazine-2,3-dicarboxamide and Its Precursor in Advanced Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

While the direct application of pyrazine-2,3-dicarboxamide in material science is a niche area with limited published research, its corresponding diacid precursor, pyrazine-2,3-dicarboxylic acid, is a widely utilized and versatile building block in the synthesis of advanced materials. This document provides a comprehensive overview of the use of pyrazine-2,3-dicarboxylic acid as a primary ligand in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). Insights into the synthesis of a coordination polymer using a related carboxamide ligand are also presented, suggesting potential pathways for the application of this compound.

These materials exhibit remarkable potential in various fields, including gas storage, separation, catalysis, and drug delivery, owing to their tunable structures and functionalities. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the rich chemistry of pyrazine-based linkers in material science.

I. Application of Pyrazine-2,3-dicarboxylic Acid in Material Science

Pyrazine-2,3-dicarboxylic acid is a rigid, nitrogen-containing organic linker that is highly effective in the construction of robust and porous crystalline materials. The nitrogen atoms within the pyrazine ring and the oxygen atoms of the carboxylate groups offer multiple coordination sites for metal ions, facilitating the formation of stable frameworks with diverse topologies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of pyrazine-2,3-dicarboxylic acid in material science is as a ligand for the synthesis of MOFs and CPs.[1] The rigid nature of the pyrazine core and the versatile coordination modes of the adjacent carboxylate groups enable the formation of one-, two-, and three-dimensional structures. The choice of metal ion and synthesis conditions significantly influences the final architecture and properties of the material.

Key Applications:

  • Gas Storage and Separation: The porous nature of MOFs derived from pyrazine-2,3-dicarboxylic acid makes them promising candidates for the storage of gases like hydrogen and carbon dioxide. The specific pore size and chemistry can be tuned to achieve selective gas separation.

  • Catalysis: The metallic nodes and organic linkers within the framework can act as catalytic sites. These materials can be designed to exhibit high catalytic activity and selectivity for various organic reactions.

  • Sensing: The luminescence properties of some pyrazine-based MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications.

  • Drug Delivery: The high porosity and biocompatibility of certain MOFs allow for their use as carriers for the controlled release of therapeutic agents.

II. Quantitative Data of Materials

The following tables summarize key quantitative data for representative materials synthesized using pyrazine-2,3-dicarboxylic acid and related pyrazine-based ligands.

MaterialMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Application Highlights
Coordination Polymers with Pyrazine-2,3-dicarboxylato and 1-vinylimidazole Ligands
[Cu(C₆H₂N₂O₄)(C₅H₆N₂)H₂O]·H₂OCu(II)12.9-Hydrogen Storage (296 ml/g at 75 bar, 75 K)[2]
[Cd(C₆H₂N₂O₄)(C₅H₆N₂)H₂O]·H₂OCd(II)1.3-Hydrogen Storage (330 ml/g at 75 bar, 75 K)[2]
Cobalt(II) MOF with Pyrazine and Bithiophenedicarboxylate Linkers
Co₃(btdc)₃(pz)(dmf)₂Co(II)667-Gas Adsorption[3]

Note: Data for materials synthesized directly from this compound is not widely available in the reviewed literature. The table primarily features data from its diacid analogue and other pyrazine derivatives to illustrate the potential of this class of compounds.

III. Experimental Protocols

Detailed methodologies for the synthesis of coordination polymers using pyrazine-2,3-dicarboxylic acid are provided below. These protocols can be adapted for the exploration of this compound as a ligand.

Protocol 1: Solvothermal Synthesis of a Copper(II)-based MOF

This protocol describes a general method for the solvothermal synthesis of a MOF using pyrazine-2,3-dicarboxylic acid.[4]

Materials:

  • Copper(II) salt (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Teflon-lined autoclave

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the Copper(II) salt in the solvent.

    • In a separate container, dissolve the pyrazine-2,3-dicarboxylic acid in the solvent.

  • Mixing and Sonication:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Sonicate the mixture to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated duration (e.g., 24-72 hours).

  • Isolation and Purification:

    • Allow the autoclave to cool to room temperature.

    • Filter the reaction mixture to collect the crystalline product.

    • Wash the crystals with fresh solvent to remove any unreacted starting materials.

    • Dry the product under vacuum.

Protocol 2: Slow Evaporation Synthesis of a Lead(II) Coordination Polymer

This protocol outlines the synthesis of a lead-based coordination polymer via a simple slow evaporation method.[1][5]

Materials:

  • Lead(II) oxide (PbO)

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Piperazine

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Mixture Preparation:

    • In a flask, combine PbO (0.089 g, 0.4 mmol), H₂pzdc (0.067 g, 0.4 mmol), and piperazine (0.0215 g, 0.25 mmol) in 20 mL of deionized water.

  • Heating and Stirring:

    • Heat the mixture to 60 °C and stir.

  • Clarification:

    • Add 4-6 drops of HCl to the mixture to obtain a clear solution.

    • Continue stirring and heating for an additional 20 minutes.

  • Crystallization:

    • Allow the solution to stand undisturbed for 2-3 days for slow evaporation to occur, leading to the formation of large, colorless, ribbon-like crystals.

Protocol 3: Synthesis of a 2D Polymeric Copper(II) Complex with Pyrazine-2-carboxamide

This protocol details the synthesis of a coordination polymer using a carboxamide-functionalized pyrazine ligand, which can serve as a reference for experiments with this compound.[6]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine-2-carboxamide

  • Methanol

Procedure:

  • Solution Preparation:

    • Dissolve Cu(NO₃)₂·3H₂O (2.0 g, 8.3 mmol) and pyrazine-2-carboxamide (2.0 g, 16.6 mmol) in 40 mL of methanol.

  • Reaction:

    • Stir the resulting solution at room temperature for 2 hours.

  • Crystallization:

    • Allow the solution to slowly evaporate over a period of three weeks to obtain suitable crystals for X-ray diffraction.

IV. Mandatory Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the synthesis and application of pyrazine-based materials.

G cluster_prep Preparation of Precursors cluster_synthesis Synthesis cluster_post Post-Synthesis Metal_Salt Metal Salt Mixing Mixing and Sonication Metal_Salt->Mixing Ligand This compound or its diacid Ligand->Mixing Solvent Solvent Solvent->Mixing Reaction Solvothermal Reaction or Slow Evaporation Mixing->Reaction Isolation Isolation and Washing Reaction->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Characterization (PXRD, TGA, etc.) Drying->Characterization

Caption: General workflow for the synthesis of pyrazine-based coordination polymers and MOFs.

G cluster_applications Potential Material Science Applications cluster_properties Resulting Material Properties PZDA This compound MOFs Metal-Organic Frameworks (MOFs) PZDA->MOFs CPs Coordination Polymers (CPs) PZDA->CPs FMs Functional Nanomaterials PZDA->FMs Gas_Storage Gas Storage & Separation MOFs->Gas_Storage Sensing Sensing MOFs->Sensing Catalysis Catalysis CPs->Catalysis Drug_Delivery Drug Delivery FMs->Drug_Delivery

Caption: Logical relationship between this compound and its potential applications in material science.

References

Application Notes and Protocols: Pyrazine-2,3-dicarboxamide Derivatives for Influenza A Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine-2,3-dicarboxamide derivatives represent a promising class of antiviral agents, with notable activity against influenza A virus. The primary mechanism of action for many of these compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of these compounds. The most prominent member of this class is Favipiravir (T-705), which has demonstrated broad-spectrum activity against various RNA viruses.[1] This guide is intended to facilitate further research and development of novel this compound derivatives as potent anti-influenza A therapeutics.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the reported in vitro activity and cytotoxicity of selected this compound derivatives against various influenza A virus strains.

Table 1: Antiviral Activity of this compound Derivatives against Influenza A Virus

CompoundVirus StrainAssay TypeEC50 (µM)IC50 (µM)Reference
Favipiravir (T-705)H1N1Plaque Reduction-0.013 - 0.48 µg/ml[2]
Favipiravir (T-705)H3N2Plaque Reduction-7.41[3]
Favipiravir (T-705)H5N1Plaque Reduction--[4]
T-1105Zika Virus (Vero cells)Cell death reduction97.5 ± 6.8-[5]
Compound 8aH1N1Not Specified-5.63[3]
Compound 8aH3N2Not Specified-7.41[3]
Imidazo[1,2-a]pyrazine A4A/Puerto Rico/8/1934 (H1N1)Yield Reduction3.19 ± 1.42-[6]
Imidazo[1,2-a]pyrazine A4A/Brisbane/10/2007 (H3N2)Yield Reduction5.38 ± 0.57-[6]
Imidazo[1,2-a]pyrazine A4A/H1N1/pdm09 (oseltamivir-resistant)Yield Reduction1.67 ± 2.51-[6]

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeCC50 (µM)TC50 (µM)Reference
Favipiravir (T-705)MDCKNot Specified>1000 µg/ml-[2]
Compound 8aMDCKNot Specified->200[3]
Imidazo[1,2-a]pyrazine A4Not SpecifiedNot Specified27.36-[6]

Experimental Protocols

General Synthesis of 3-Hydroxypyrazine-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of 3-hydroxypyrazine-2-carboxamide derivatives, exemplified by the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[7][8]

Materials:

  • Starting pyrazine derivative (e.g., 3-amino-2-pyrazinecarboxylic acid methyl ester)

  • Ammonia solution

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Reducing agent (e.g., hydrogen gas with a catalyst like palladium on carbon)

  • Fluorinating agent (e.g., Selectfluor)

  • Appropriate solvents (e.g., methanol, water, etc.)

Procedure:

  • Amidation: React the starting pyrazine ester with an ammonia solution to form the corresponding carboxamide. This is typically carried out at room temperature or with gentle heating.

  • Nitration: Introduce a nitro group onto the pyrazine ring using a suitable nitrating agent. The reaction conditions (temperature, reaction time) need to be carefully controlled to ensure regioselectivity.

  • Reduction: Reduce the nitro group to an amino group. Catalytic hydrogenation is a common method for this transformation.

  • Fluorination: Introduce the fluorine atom using a suitable fluorinating agent. The choice of reagent and reaction conditions will depend on the specific substrate.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Note: The specific reagents and reaction conditions will need to be optimized for each derivative.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This protocol outlines a standard plaque reduction assay to determine the antiviral efficacy of this compound derivatives against influenza A virus.[9][10]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Semi-solid overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed (typically 24 hours).

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound derivatives.[11][12]

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the antiviral assay (e.g., 48-72 hours). Include a cell control with no compound.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined as the concentration that reduces cell viability by 50%.

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound derivatives in a lethal influenza A virus infection mouse model.[4][13][14][15][16]

Materials:

  • BALB/c mice

  • Mouse-adapted influenza A virus strain

  • Test compound formulated for oral administration

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Anesthetize the mice and intranasally infect them with a lethal dose of the influenza A virus.

  • Treatment: Begin treatment with the test compound at a predetermined time point post-infection (e.g., 4 hours or 24 hours). Administer the compound orally twice daily for a specified duration (e.g., 5 or 8 days). A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for weight loss and survival for at least 14 days post-infection.

  • Endpoint Analysis: At specific time points, a subset of mice from each group can be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or RT-qPCR) and histopathological analysis.

  • Data Analysis: Compare the survival rates, mean body weight changes, and lung viral titers between the treated and control groups to evaluate the efficacy of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

Influenza_Replication_and_Inhibition cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entry 1. Entry & Uncoating Import 2. vRNP Import Entry->Import Translation 4. Translation (Viral Proteins) Assembly 6. Assembly Translation->Assembly Replication 5. Replication (cRNA -> vRNA) Translation->Replication Budding 7. Budding & Release Assembly->Budding Transcription 3. Transcription (mRNA synthesis) Import->Transcription Transcription->Translation Replication->Assembly Virus Influenza A Virus Virus->Entry Inhibitor This compound Derivative (e.g., Favipiravir) Inhibitor->Replication Inhibits RdRp

Caption: Influenza A virus replication cycle and the point of inhibition by this compound derivatives.

Antiviral_Screening_Workflow start Start: Library of This compound Derivatives synthesis Chemical Synthesis and Purification start->synthesis cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 synthesis->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) Determine EC50 synthesis->antiviral selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral->selectivity hit_identification Hit Identification (High SI) selectivity->hit_identification mechanistic Mechanism of Action Studies (e.g., RdRp Inhibition Assay) hit_identification->mechanistic Potent & Non-toxic lead_optimization Lead Optimization hit_identification->lead_optimization Further Development in_vivo In Vivo Efficacy Studies (Mouse Model) mechanistic->in_vivo in_vivo->lead_optimization

Caption: General workflow for the screening and development of this compound derivatives as anti-influenza A agents.

References

Application Notes and Protocols: Methodology for Evaluating Pyrazine-2,3-dicarboxamide in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the anticancer potential of Pyrazine-2,3-dicarboxamide and its derivatives. This document outlines the key mechanisms of action, detailed experimental protocols for in vitro evaluation, and a summary of quantitative data from relevant studies.

Introduction

Pyrazine and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer effects.[1][2] this compound, a key scaffold, has been the subject of extensive research, leading to the development of potent anticancer agents. These compounds often exert their effects by targeting specific signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] This document serves as a practical guide for researchers involved in the preclinical evaluation of novel pyrazine-based anticancer drug candidates.

Mechanisms of Action and Key Signaling Pathways

The anticancer activity of pyrazine derivatives, including those related to this compound, is often attributed to the inhibition of specific molecular targets and modulation of key signaling pathways.

Inhibition of Protein Tyrosine Phosphatases (e.g., SHP2)

Several pyrazine-based compounds have been identified as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation.[3][4] SHP2 is a key component of the RAS-ERK signaling pathway, and its inhibition can suppress cancer cell proliferation and survival.[3]

Signaling Pathway:

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine_Derivative This compound Derivative (SHP2 Inhibitor) Pyrazine_Derivative->SHP2 SHP2->Ras

Caption: SHP2 signaling pathway and the inhibitory action of pyrazine derivatives.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Certain 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent inhibitors of FGFRs.[5][6] Aberrant FGFR signaling, through pathways like MAPK, AKT, and PLCγ, is a known driver in various cancers.[6][7] Inhibition of FGFRs can block these downstream pathways, leading to reduced tumor growth.[5][6]

Signaling Pathway:

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR MAPK_Pathway MAPK Pathway FGFR->MAPK_Pathway AKT_Pathway AKT Pathway FGFR->AKT_Pathway PLCg_Pathway PLCγ Pathway FGFR->PLCg_Pathway Pyrazine_Derivative 3-Amino-pyrazine-2-carboxamide Derivative (FGFR Inhibitor) Pyrazine_Derivative->FGFR Proliferation Cell Proliferation, Migration, & Angiogenesis MAPK_Pathway->Proliferation AKT_Pathway->Proliferation PLCg_Pathway->Proliferation

Caption: FGFR signaling pathways and their inhibition by pyrazine derivatives.

Other Mechanisms

Other pyrazine derivatives have been shown to induce anticancer effects through various mechanisms, including:

  • Induction of Apoptosis and Necrosis : Some compounds lead to programmed cell death in cancer cells.[3]

  • Generation of Reactive Oxygen Species (ROS) : Increased ROS levels can induce oxidative stress and subsequent cell death.[1][8]

  • Inhibition of Deubiquitinating Enzymes (DUBs) : For instance, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues act as inhibitors of USP8, which can affect cancer cell viability.[9]

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer efficacy of this compound derivatives.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of the compounds on cancer cell lines.

Experimental Workflow:

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Pyrazine Derivatives (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 24, 48, 72 hours compound_treatment->incubation assay Perform Viability Assay (MTT, SRB, or CVE) incubation->assay data_analysis Measure Absorbance and Calculate IC50 Values assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assays.

a) MTT Assay Protocol The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrazine derivative and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay Protocol The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition.

c) Crystal Violet E (CVE) Assay Protocol The CVE assay is another method for measuring cell viability by staining the DNA of adherent cells.

  • Follow steps 1-3 of the MTT assay protocol.

  • Washing: Discard the medium and wash the cells with PBS.

  • Fixation: Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.

  • Washing: Wash the plate with water and allow it to air dry.

  • Dye Solubilization: Add 100 µL of methanol to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of the compounds on cell migration.

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and add fresh medium containing the pyrazine derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Colony Formation Assay

This assay assesses the ability of single cells to grow into colonies, reflecting their long-term proliferative potential.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the pyrazine derivative for a specified period (e.g., 24 hours).

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 1-2 weeks until colonies are visible.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Data Analysis: Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway (e.g., FGFR, ERK).

  • Cell Lysis: Treat cells with the pyrazine derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-FGFR, total FGFR, p-ERK, total ERK) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Data Presentation: Summary of In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activity of various pyrazine derivatives.

Table 1: Cytotoxicity of Pyrazine Derivatives against Various Cancer Cell Lines (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)A549 (Lung)Colo-205 (Colon)DU-145 (Prostate)HCT116 (Colon)MDA-MB-231 (Breast)HepG-2 (Liver)Other Cell LinesReference
Chalcone-pyrazine 49-0.130.19----A2780 (Ovarian): >100[1]
Chalcone-pyrazine 500.18------[1]
Chalcone-pyrazine 510.0120.045-0.33---[1]
Chalcone-pyrazine 469.1------BPH-1: 10.4[1]
Pyrazine-piperlongumine analogs 38-40----3.19 - 8.90--[1]
Imidazo[1,2-a]pyrazine-chalcone 571.41----1.60-[1]
Imidazo[1,2-a]pyrazine-chalcone 601.54----1.67-[1]
3-Amino-pyrazine-2-carboxamide 18i-----12.58-NCI-H520 (Lung): 26.69, SNU-16 (Gastric): 1.88, KMS-11 (Myeloma): 3.02, SW-780 (Bladder): 2.34[6]
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogs--0.5 - 1.50.5 - 1.5---[9]
Pyrazinamide Metal Complexes-->100----SNB-19 (Astrocytoma): >100, HCT-15 (Colon): >100, KB-3-1 (Carcinoma): >100[10]

Table 2: Inhibition of Cell Viability by Pyrazine Intermediates at 48 hours

CompoundCell LineConcentration (µM)% Viability DecreaseReference
Intermediate 21MCF70.130%[3]
Intermediate 21MCF70.0142%[3]
Intermediate 21HCT1160.117%[3]
Intermediate 21HCT1160.0116%[3]
Intermediate 9MCF70.00127% (MTT) / 9% (CVE)[3]

Conclusion

The evaluation of this compound and its derivatives as anticancer agents requires a multi-faceted approach, encompassing the elucidation of their mechanism of action, rigorous in vitro testing across a panel of cancer cell lines, and detailed analysis of their effects on key signaling pathways. The protocols and data presented in these application notes provide a solid framework for researchers to design and execute their studies, ultimately contributing to the discovery and development of novel pyrazine-based cancer therapeutics.

References

Application Notes and Protocols: Pyrazine-2,3-dicarboxamide in the Development of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of pyrazine-2,3-dicarboxamide and its derivatives in the discovery and development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information compiled herein is based on a comprehensive review of current scientific literature and is intended to guide researchers in this field.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers, including bladder, gastric, and lung cancers.[1][3][4] This makes FGFRs attractive targets for the development of novel cancer therapies.[1][3]

The this compound scaffold has emerged as a promising core structure for the design of potent and selective FGFR inhibitors.[3][5] By employing strategies such as scaffold hopping and hybridization, researchers have successfully developed novel derivatives with significant inhibitory activity against various FGFR isoforms.[3] This document outlines the key applications of this chemical series, presents comparative biological data, and provides detailed protocols for essential in vitro and in vivo experiments.

Data Presentation: Biological Activity of Pyrazine-based FGFR Inhibitors

The following table summarizes the in vitro inhibitory activities of representative pyrazine-based compounds against different FGFR isoforms. This data allows for a comparative analysis of potency and selectivity.

Compound IDScaffoldTarget FGFR IsoformsIC50 (nM)Cell-based Activity (IC50, µM)Reference
Erdafitinib (JNJ-42756493) Quinoxaline (Pyrazine-benzene fused)FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7Not specified in citation[6]
Compound 11 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR1, FGFR2, FGFR3, FGFR4≤10, ≤100, ≤100, ≤10Not specified in citation[6]
Compound 12 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR1, FGFR2, FGFR3, FGFR4≤100, ≤500, ≤100, ≤100Not specified in citation[6]
Compound 13 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR1, FGFR2, FGFR3, FGFR4≤100, ≤500, ≤100, ≤100Not specified in citation[6]
Compound 14 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazineFGFR1, FGFR2, FGFR3, FGFR4≤100, ≤500, ≤100, ≤100Not specified in citation[6]
Compound 18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamidepan-FGFR (1-4)Not specified in citationNCI-H520: 26.69, SNU-16: 1.88, KMS-11: 3.02, SW-780: 2.34, MDA-MB-453: 12.58[3]
Compound 18d 3-amino-pyrazine-2-carboxamide derivativeFGFR2, FGFR3600, 480Not specified in citation[3]
Compound 18g 3-amino-pyrazine-2-carboxamide derivativeFGFR2380Not specified in citation[3]
Compound 29 5H-pyrrolo[2,3-b]pyrazine derivativeFGFR13.0Not specified in citation[2]
Compound 30 5H-pyrrolo[2,3-b]pyrazine derivativeFGFR13.0Not specified in citation[2]
Compound 9u 3-Amino-pyrazine-2-carboxamide derivative with indazole scaffoldFGFR13.30.4682[7]
GZD824 Not specifiedFGFR1, FGFR2, FGFR34.14, 2.77, 8.10Not specified in citation[7]
CPL304110 (56q) Pyrazole-benzimidazole derivativeFGFR1, FGFR2, FGFR3, FGFR40.75, 0.50, 3.05, 87.90Not specified in citation[7]
Compound 10h 5-amino-1H-pyrazole-4-carboxamide derivativeFGFR1, FGFR2, FGFR3, FGFR2 V564F46, 41, 99, 62NCI-H520: 0.019, SNU-16: 0.059, KATO III: 0.073[8]

Experimental Protocols

In Vitro FGFR Kinase Assay

This protocol describes a general method for determining the inhibitory activity of this compound derivatives against FGFR kinases. Assays like the LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay are commonly used.[9][10][11]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • ATP

  • Substrate (e.g., a poly-Glu,Tyr 4:1 peptide for tyrosine kinases)[12]

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or LanthaScreen™ Eu Kinase Binding Assay kit from Thermo Fisher Scientific)[9][10][11]

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence resonance energy transfer (FRET) detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound or DMSO (for control).

    • 2 µL of FGFR enzyme solution (concentration to be optimized for each kinase).

    • 2 µL of substrate/ATP mixture.[10][11]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time, typically 60 minutes.[10][11]

  • Detection:

    • For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[10][11]

    • For LanthaScreen™ Assay: Add 5 µL of a mixture containing a europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer. Incubate for 1 hour at room temperature.[9]

  • Data Acquisition: Measure the luminescence or FRET signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effect of FGFR inhibitors on cancer cell lines with known FGFR alterations.

Objective: To determine the IC50 of a test compound in inhibiting the growth of FGFR-dependent cancer cells.

Materials:

  • Cancer cell lines with FGFR alterations (e.g., NCI-H1581 with FGFR1 amplification, SNU-16 with FGFR2 amplification).[3][13]

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, penicillin/streptomycin).

  • Test compound (dissolved in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega, or MTT).

  • 96-well clear-bottom cell culture plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • Using CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Using MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of FGFR Signaling

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of FGFR and its downstream signaling proteins.

Objective: To determine if the test compound inhibits the activation of the FGFR signaling pathway in cells.

Materials:

  • FGFR-dependent cancer cell line.

  • Test compound.

  • FGF ligand (e.g., FGF2) to stimulate the pathway.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with an FGF ligand for 15-30 minutes.[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • FGFR-dependent cancer cell line for implantation.

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., once daily by oral gavage).[13]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylates P_FRS2 p-FRS2 FRS2->P_FRS2 GRB2 GRB2 P_FRS2->GRB2 Recruits PI3K PI3K P_FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Cell_Processes Cell Proliferation, Survival, Migration P_ERK->Cell_Processes Regulates AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Cell_Processes Regulates Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->P_FGFR Inhibits

Caption: A diagram of the FGFR signaling cascade and the point of inhibition.

Workflow for FGFR Inhibitor Development

FGFR_Inhibitor_Development_Workflow General Workflow for Pyrazine-based FGFR Inhibitor Development Design Compound Design (e.g., Scaffold Hopping) Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Kinase In Vitro Kinase Assays (IC50 determination) Synthesis->In_Vitro_Kinase Cell_Based Cell-based Assays (Proliferation, Signaling) In_Vitro_Kinase->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Xenograft Models (Efficacy & Toxicity) SAR->In_Vivo Lead_Opt->Design Iterative Cycle PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical Preclinical & Clinical Development PK_PD->Clinical

Caption: A workflow for the development of pyrazine-based FGFR inhibitors.

References

Troubleshooting & Optimization

"Common problems and pitfalls in Pyrazine-2,3-dicarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2,3-dicarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound commence with the synthesis of its precursor, Pyrazine-2,3-dicarboxylic acid, or its anhydride. The primary routes include:

  • Oxidation of Quinoxaline: This is a widely used method where quinoxaline is oxidized to form Pyrazine-2,3-dicarboxylic acid. Common oxidizing agents include potassium permanganate[1][2] and sodium chlorate.

  • From 2,3-Dicyanopyrazine: Hydrolysis of 2,3-dicyanopyrazine can also yield this compound, though detailed protocols and common issues for this specific route are less documented.

  • Amidation of Pyrazine-2,3-dicarboxylic Acid or its Derivatives: The final and crucial step involves the conversion of the dicarboxylic acid, its anhydride, or ester derivatives into the desired dicarboxamide using an ammonia source.

Q2: I'm synthesizing the precursor, Pyrazine-2,3-dicarboxylic acid, by oxidizing quinoxaline with potassium permanganate. What are the potential pitfalls?

A2: While this is a standard method, several challenges can arise:

  • Formation of Manganese Dioxide ("Manganese Mud"): The use of potassium permanganate results in the formation of a large amount of manganese dioxide, which can make the workup process cumbersome.

  • Exothermic Reaction: The oxidation reaction is highly exothermic and requires careful control of the addition rate of the potassium permanganate solution to maintain a gentle boil.[2]

  • Product Discoloration: The crude Pyrazine-2,3-dicarboxylic acid can darken upon heating, indicating the presence of impurities.[2]

  • Inorganic Salt Impurities: After acidification with hydrochloric acid, the product can be contaminated with potassium chloride.[3]

Q3: My this compound product is impure. What are the likely contaminants and how can I purify it?

A3: Common impurities in this compound synthesis include:

  • Pyrazine-2,3-dicarboxylic Acid (Unreacted Starting Material): Incomplete amidation will leave the starting dicarboxylic acid in your product.

  • Pyrazine-2-carboxamide-3-carboxylic acid (Mono-amide): Incomplete amidation can also lead to the formation of the mono-amide byproduct.

  • Pyrazine-2,3-dicarboximide: This cyclic imide is a significant potential byproduct, especially when using the dicarboxylic anhydride as a starting material.

  • Reagents and Solvents: Residual coupling agents, solvents, and salts from the reaction and workup.

Purification can be achieved through recrystallization from appropriate solvents. The choice of solvent will depend on the solubility differences between the desired dicarboxamide and the impurities.

Q4: I am experiencing low yields in my this compound synthesis. What are the common causes?

A4: Low yields can be attributed to several factors throughout the synthetic process:

  • Inefficient Oxidation: In the synthesis of the precursor, incomplete oxidation of quinoxaline will lead to a lower yield of Pyrazine-2,3-dicarboxylic acid.

  • Losses during Workup: Difficulties in separating the dicarboxylic acid from the manganese dioxide and other salts can lead to product loss.

  • Incomplete Amidation: The amidation step may not go to completion, leaving unreacted starting material and the mono-amide byproduct.

  • Side Product Formation: The formation of the cyclic imide (Pyrazine-2,3-dicarboximide) consumes the starting material and reduces the yield of the desired dicarboxamide.

  • Product Degradation: Harsh reaction conditions, such as high temperatures or strong acids/bases, can potentially degrade the pyrazine ring.[4]

Troubleshooting Guides

Problem 1: Low Yield of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline Oxidation
Symptom Possible Cause Troubleshooting Steps
Reaction does not go to completion (starting material remains).Insufficient oxidizing agent or reaction time.Ensure the correct stoichiometry of potassium permanganate is used. The reaction is typically complete when the purple color of the permanganate disappears. Consider extending the reaction time if necessary.
Significant amount of brown, unfilterable solid.Formation of excessive manganese dioxide.While unavoidable, ensure vigorous stirring during the reaction to maintain a manageable slurry. Washing the manganese dioxide cake thoroughly with hot water is crucial to recover the product.[2]
Low yield after acidification and filtration.Product loss during workup.The product can be entrained in the potassium chloride precipitate. Ensure the precipitate is thoroughly washed. Consider alternative workup procedures, such as extraction, if feasible.
Problem 2: Incomplete Conversion and/or Side Product Formation during Amidation
Symptom Possible Cause Troubleshooting Steps
Presence of starting dicarboxylic acid and/or mono-amide in the final product.Incomplete reaction.- Increase reaction time and/or temperature. - Use an excess of the aminating agent (e.g., ammonia). - Ensure efficient mixing. - Consider using a more reactive derivative of the dicarboxylic acid, such as the acid chloride or anhydride.
Formation of a significant amount of Pyrazine-2,3-dicarboximide.Reaction conditions favoring intramolecular cyclization.- When using the anhydride, control the reaction temperature and the rate of addition of the amine. - Consider a two-step process where the anhydride is first opened to the mono-acid mono-amide, which is then converted to the diamide under different conditions.
Low overall yield of the desired dicarboxamide.A combination of incomplete reaction and side product formation.Systematically optimize the reaction conditions, including the choice of solvent, temperature, reaction time, and the nature of the activating agent (if used).

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

This protocol is adapted from a literature procedure.[1][2]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Decolorizing carbon

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve quinoxaline in hot water (approx. 90 °C).

  • With vigorous stirring, add a saturated aqueous solution of potassium permanganate dropwise. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete and the permanganate color has disappeared, cool the mixture and filter to remove the manganese dioxide.

  • Wash the manganese dioxide cake thoroughly with several portions of hot water.

  • Combine the filtrate and washings and concentrate the volume under reduced pressure.

  • Cool the concentrated solution and cautiously add concentrated hydrochloric acid until the solution is acidic.

  • A precipitate of crude Pyrazine-2,3-dicarboxylic acid will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • For purification, recrystallize the crude product from hot acetone after treating with decolorizing carbon.

Quantitative Data:

ParameterValueReference
Quinoxaline to KMnO₄ molar ratio~1:6[2]
Typical Yield of Crude Acid75-77%[2]
Protocol 2: Synthesis of this compound from Pyrazine-2,3-dicarboxylic Anhydride

This protocol is a general procedure based on the reaction of dicarboxylic anhydrides with amines.

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Ammonia (aqueous solution or gas)

  • Anhydrous solvent (e.g., Dioxane, THF)

Procedure:

  • Suspend Pyrazine-2,3-dicarboxylic anhydride in an anhydrous solvent in a reaction flask equipped with a stirrer and a means to introduce ammonia.

  • Cool the suspension in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the suspension or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • The product may precipitate from the reaction mixture. Collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Note: The formation of the mono-amide and the cyclic imide are potential side reactions. Careful control of the reaction conditions is necessary to maximize the yield of the desired dicarboxamide.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound Start Quinoxaline Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 Pyrazine-2,3-dicarboxylic Acid Step1->Intermediate1 Step2 Amidation (e.g., via Anhydride/Acid Chloride + NH3) Intermediate1->Step2 Product This compound Step2->Product Troubleshooting_Amidation Troubleshooting Flow for Amidation Step Start Low Yield or Impure Product in Amidation Step Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Formed? Check_Completion->Side_Products Yes Action_TimeTemp Increase Reaction Time/Temp Incomplete->Action_TimeTemp Action_Reagent Use Excess Ammonia or More Reactive Intermediate Incomplete->Action_Reagent Imide Imide Formation Side_Products->Imide Yes Monoamide Mono-amide Formation Side_Products->Monoamide Yes Action_Conditions Modify Reaction Conditions (e.g., lower temp, controlled addition) Imide->Action_Conditions Monoamide->Action_Reagent Action_Purify Purify by Recrystallization Action_TimeTemp->Action_Purify Action_Reagent->Action_Purify Action_Conditions->Action_Purify

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazine-2,3-dicarboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

A1: Common starting materials include pyrazine-2,3-dicarboxylic acid, pyrazine-2,3-dicarboxylic acid anhydride, and dialkyl pyrazine-2,3-dicarboxylates (e.g., dimethyl or diethyl esters). The choice of starting material often depends on the desired final product and the reaction conditions to be employed.

Q2: What are the general methods for the amidation of pyrazine-2,3-dicarboxylic acid or its derivatives?

A2: The primary methods for forming the amide bonds are:

  • From Pyrazine-2,3-dicarboxylic Acid: This typically involves the use of a coupling agent to activate the carboxylic acid groups, followed by reaction with the desired amine. Common coupling agents include propyl phosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC).[1]

  • From Pyrazine-2,3-dicarboxylic Acid Anhydride: The anhydride is reacted directly with an amine. This method can be effective, particularly for the synthesis of mono-amides.[2]

  • From Dialkyl Pyrazine-2,3-dicarboxylates: The ester is reacted with an amine, often at elevated temperatures or with a catalyst, to form the amide.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my amidation reaction. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound derivatives can arise from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Causes & Solutions:

  • Inefficient Amine Nucleophilicity:

    • Problem: The amine you are using may not be nucleophilic enough to react efficiently with the carboxylic acid derivative. This is particularly true for aromatic amines.

    • Solution:

      • Increase the reaction temperature to provide more energy for the reaction to proceed.

      • Consider using a more activated form of the pyrazine starting material, such as the diacid chloride.

      • If using a carboxylic acid starting material, select a more potent coupling agent.

  • Poor Solubility of Starting Materials:

    • Problem: The pyrazine starting material or the amine may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution:

      • Screen different solvents. Common solvents for amidation reactions include dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

      • For pyrazine-2-carboxamide, ionic liquids have been explored as alternative solvents to improve solubility.[3]

  • Suboptimal Reaction Temperature:

    • Problem: The reaction may be too slow at the current temperature, or side reactions may be favored at excessively high temperatures.

    • Solution:

      • Systematically vary the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC. For some reactions, reflux temperatures may be necessary.

  • Inappropriate Coupling Agent (for dicarboxylic acid starting material):

    • Problem: The chosen coupling agent may not be effective for your specific substrates.

    • Solution:

      • Experiment with different classes of coupling agents. Propyl phosphonic anhydride (T3P) is noted for its low toxicity and ease of purification of the final product.[1] Other options include carbodiimides (EDCI, DCC) and phosphonium salts (BOP, PyBOP).

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize their formation?

A: The formation of side products can consume starting materials and complicate the purification of your desired this compound derivative.

Possible Causes & Solutions:

  • Formation of Mono-amide Instead of Di-amide:

    • Problem: When starting with pyrazine-2,3-dicarboxylic acid or its anhydride, the reaction may preferentially form the mono-amide, especially if the second amidation is sterically hindered or electronically disfavored.

    • Solution:

      • Increase the stoichiometry of the amine. Using a larger excess of the amine can drive the reaction towards the formation of the di-amide.

      • Increase the reaction time and/or temperature to facilitate the second amidation.

  • Reaction with the Pyrazine Ring:

    • Problem: Under certain conditions, especially with highly reactive reagents, side reactions involving the pyrazine ring itself can occur.

    • Solution:

      • Employ milder reaction conditions. This could involve using a less reactive activating agent or lowering the reaction temperature.

  • Decomposition of Starting Materials or Product:

    • Problem: The pyrazine ring or the amide product may be sensitive to harsh reaction conditions, such as strong acids or bases, or high temperatures, leading to decomposition.

    • Solution:

      • Use milder reagents and reaction conditions.

      • Ensure the work-up procedure is not overly acidic or basic if your product is sensitive.

Data Presentation

The following tables summarize reported yields for the synthesis of various this compound and related derivatives under different conditions. This data is compiled from multiple sources and is intended to provide a comparative overview.

Table 1: Synthesis of N-Aryl Pyrazine-2-carboxamide Derivatives

Starting MaterialAmineCoupling Agent/ConditionsSolventYield (%)Reference
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride3,5-bis(trifluoromethyl)aniline--88[4]
6-Chloropyrazine-2-carboxylic acid chloride3,5-bis(trifluoromethyl)aniline--88[4]
5-tert-Butylpyrazine-2-carboxylic acid chloride3,5-bis(trifluoromethyl)aniline--89[4]
3-Aminopyrazine-2-carboxylic acidAnilineCDIDMSO53.2
3-Aminopyrazine-2-carboxylic acidMethylamineTriethylamine-27.8

Table 2: Synthesis of Pyrazine-2-carboxamide Piperazine Derivatives

Starting MaterialAmineCoupling AgentYield (%)Reference
5-Methylpyrazin-2-carboxylic acid(4-(2-methylpyridin-4-yl)piperazin-1-yl)T3P80[1]
5-Methylpyrazin-2-carboxylic acid(4-(6-methylpyrazin-2-yl)piperazin-1-yl)T3P86[1]
3-Aminopyrazin-2-carboxylic acid(4-(6-methylpyrazin-2-yl)piperazin-1-yl)T3P79[1]
3-Aminopyrazin-2-carboxylic acid(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)T3P83[1]

Experimental Protocols

Protocol 1: Synthesis of N-(acetylphenyl)pyrazine-2-carboxamides from Pyrazine-2,3-dicarboxylic Anhydride [2]

  • A mixture of pyrazine-2,3-dicarboxylic anhydride (4.5 g, 30 mmol) and the corresponding aminoacetophenone (4.05 g, 30 mmol) in glacial acetic acid (30 ml) is refluxed for 3 hours until complete precipitation.

  • The reaction mixture is then cooled.

  • The precipitate is collected by filtration and recrystallized from ethanol to yield the final product.

Protocol 2: General Procedure for the Synthesis of N-Aryl Pyrazine-2-carboxamides from Pyrazine-2-carboxylic Acid Chlorides [4]

  • The corresponding pyrazine-2-carboxylic acid (0.01 mol) is refluxed with excess thionyl chloride (5 mL) for 1 hour.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous acetone (20 mL).

  • This solution is added dropwise to a stirred solution of the appropriate substituted aniline (0.01 mol) and pyridine (0.01 mol) in anhydrous acetone (30 mL) at 0-5 °C.

  • After the addition is complete, the mixture is stirred for another 30 minutes at room temperature.

  • The reaction mixture is then poured into cold water (200 mL).

  • The crude amide is collected by filtration and recrystallized from aqueous ethanol.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Amidation Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_product Final Product start1 Pyrazine-2,3-dicarboxylic Acid reaction React with Amine (+ Coupling Agent if needed) Parameters to Optimize: - Solvent - Temperature - Stoichiometry - Catalyst start1->reaction start2 Pyrazine-2,3-dicarboxylic Anhydride start2->reaction start3 Dialkyl Pyrazine-2,3-dicarboxylate start3->reaction monitor TLC / HPLC reaction->monitor Monitor Progress workup Quenching Extraction Crystallization / Chromatography reaction->workup Upon Completion monitor->reaction Adjust Conditions product This compound Derivative workup->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low / No Product Yield cause1 Poor Solubility? start->cause1 cause2 Inefficient Amine? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Wrong Coupling Agent? start->cause4 sol1 Screen Solvents cause1->sol1 sol2 Increase Temperature Use Activated Starting Material cause2->sol2 sol3 Systematically Vary Temperature cause3->sol3 sol4 Try Different Coupling Agents (e.g., T3P, EDCI/HOBt) cause4->sol4

Caption: Troubleshooting guide for low product yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Pyrazine-2,3-dicarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: This can include Pyrazine-2,3-dicarboxylic acid or its corresponding ester.

  • Inorganic salts: If the synthesis of the precursor Pyrazine-2,3-dicarboxylic acid involved oxidation with potassium permanganate followed by acidification, inorganic salts such as potassium chloride and manganese dioxide may be present.[1]

  • Colored impurities: The crude product may contain colored byproducts, which can cause darkening of the material upon heating.[1]

  • Side-products from amidation: Depending on the amidation conditions, side-products from the reaction may also be present.

  • Pyrazine-2-carboxylic acid: Partial decarboxylation of the starting diacid under harsh reaction conditions could lead to the formation of this impurity.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline solid. Its melting point is reported to be around 188 °C with decomposition.[1]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: While specific solubility data for this compound is not extensively documented, general principles for amides suggest that polar solvents would be suitable for recrystallization. Pyrazine-2-carboxamide, a related compound, is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2] For this compound, good solvent choices for recrystallization could include water, ethanol, or solvent mixtures like ethanol/water.

Q4: How can I confirm the purity of my final product?

A4: The purity of the purified this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of organic compounds. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer can be developed to separate the desired product from its impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the compound and identify the presence of impurities.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The purified product is still colored (yellowish or brownish).

  • Possible Cause: Presence of colored impurities from the synthesis of the starting material, Pyrazine-2,3-dicarboxylic acid. The starting material itself can darken upon heating.[6]

  • Troubleshooting Workflow:

    start Crude colored product recrystallize Dissolve in hot solvent (e.g., water or ethanol) start->recrystallize add_carbon Add activated charcoal (decolorizing carbon) recrystallize->add_carbon 1-2% w/w hot_filtration Perform hot filtration add_carbon->hot_filtration cool Allow filtrate to cool slowly hot_filtration->cool collect Collect crystals by filtration cool->collect pure_product Colorless or white product collect->pure_product

    Caption: Workflow for removing colored impurities.

  • Detailed Steps:

    • Dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., water or ethanol).

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Simmer the mixture for a few minutes.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.

    • Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Issue 2: The purified product contains acidic impurities (e.g., unreacted Pyrazine-2,3-dicarboxylic acid).

  • Possible Cause: Incomplete amidation reaction or hydrolysis of the dicarboxamide during workup or purification.

  • Troubleshooting Workflow:

    start Crude product with acidic impurities dissolve Dissolve in an organic solvent (e.g., ethyl acetate) start->dissolve wash_base Wash with a weak base solution (e.g., saturated NaHCO3) dissolve->wash_base separate Separate aqueous and organic layers wash_base->separate dry Dry organic layer (e.g., over Na2SO4) separate->dry Organic Layer concentrate Concentrate the organic layer dry->concentrate recrystallize Recrystallize the residue concentrate->recrystallize pure_product Pure this compound recrystallize->pure_product

    Caption: Workflow for removing acidic impurities.

  • Detailed Steps:

    • Dissolve the crude product in a suitable organic solvent in which the dicarboxamide is soluble, such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble sodium salt.

    • Separate the aqueous layer. Repeat the washing step if necessary.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent to obtain the pure dicarboxamide.

Issue 3: The presence of inorganic salts in the final product.

  • Possible Cause: Carryover of inorganic salts, such as potassium chloride, from the synthesis of the precursor, Pyrazine-2,3-dicarboxylic acid.[1]

  • Troubleshooting Workflow:

    start Crude product with inorganic salts triturate Triturate/wash with a solvent in which the amide is soluble but the salt is not (e.g., hot acetone) start->triturate filter Filter the mixture triturate->filter wash Wash the collected solid with fresh cold solvent filter->wash dry Dry the purified product wash->dry pure_product Pure this compound dry->pure_product

    Caption: Workflow for removing inorganic salt impurities.

  • Detailed Steps:

    • Suspend the crude product in a solvent in which this compound has some solubility, but the inorganic salts are insoluble. Hot acetone is a good candidate, as Pyrazine-2,3-dicarboxylic acid is soluble in it.[7][8][9]

    • Stir the suspension vigorously for a period to dissolve the organic compound, leaving the inorganic salts as a solid.

    • Filter the mixture while hot to separate the dissolved product from the insoluble salts.

    • The desired product can be recovered from the filtrate by cooling to induce crystallization or by evaporating the solvent.

    • Alternatively, if the dicarboxamide is only sparingly soluble in the chosen solvent, the crude solid can be washed or triturated with the solvent to remove the more soluble impurities.

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is suitable for removing a range of soluble and insoluble impurities.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)

    • Activated charcoal (optional, for colored impurities)

    • Erlenmeyer flask

    • Heating source (e.g., hot plate)

    • Buchner funnel and flask

    • Filter paper

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding the solvent in small portions until the solid just dissolves.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

    • If charcoal was added, perform a hot filtration to remove it.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is specifically designed to remove acidic impurities like unreacted Pyrazine-2,3-dicarboxylic acid.

  • Materials:

    • Crude this compound

    • Ethyl acetate (or another suitable organic solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Beakers and flasks

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude product in ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing with NaHCO₃ solution if necessary (e.g., if CO₂ evolution is still observed).

    • Wash the organic layer with brine.

    • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for about 15-20 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization (Protocol 1).

Data Presentation

Table 1: Solubility of Pyrazine-2,3-dicarboxylic Acid (Precursor) in Common Solvents

This data for the precursor can provide guidance for selecting solvents for the purification of the dicarboxamide, particularly for removing unreacted starting material.

SolventSolubility Description
WaterSoluble[7][8]
MethanolSoluble[7][8]
AcetoneSoluble[7][8][9]
Ethyl AcetateSoluble[7][8]
EthanolSlightly Soluble[7]
Diethyl EtherSlightly Soluble[7]
ChloroformSlightly Soluble[7]
BenzeneSlightly Soluble[7]
Petroleum EtherSlightly Soluble[7]

Table 2: Physical Properties of this compound and a Key Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₆H₆N₄O₂166.14White to off-white solid~188 (dec.)[1]
Pyrazine-2,3-dicarboxylic acidC₆H₄N₂O₄168.11White to off-white powder188 (dec.)[1]

References

Technical Support Center: Troubleshooting Low Yields in Pyrazine-2,3-dicarboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Pyrazine-2,3-dicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction yields.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to address specific issues encountered during the synthesis of this compound.

FAQs on Starting Materials and General Issues

Q1: My yield of this compound is consistently low. What are the most common starting points for troubleshooting?

A1: Low yields in the synthesis of this compound can often be traced back to a few key areas. Systematically investigate the following:

  • Purity of Pyrazine-2,3-dicarboxylic Acid: The purity of your starting material is critical. Impurities from the synthesis of the dicarboxylic acid, such as inorganic salts (e.g., manganese dioxide, potassium chloride), can interfere with downstream reactions.

  • Reaction Conditions: Amidation reactions are sensitive to conditions. Suboptimal temperature, reaction time, solvent, and catalyst/coupling agent can all lead to reduced yields and the formation of side products.

  • Incomplete Reaction: The conversion of the dicarboxylic acid or its derivatives to the diamide may not be going to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of undesired byproducts can consume starting materials and lower the yield of the target compound.

  • Product Degradation: Harsh reaction or work-up conditions can lead to the degradation of the desired this compound.

Q2: How can I purify my crude Pyrazine-2,3-dicarboxylic acid before the amidation step?

A2: Purification of the starting dicarboxylic acid is a crucial step to improve the yield of the final product. A common method involves removing inorganic salt impurities by dissolving the crude product in boiling water, adding decolorizing carbon, and filtering the hot solution. Upon cooling, the purified acid crystallizes. Another effective method is to boil the crude solid with acetone to dissolve the organic acid while leaving the inorganic salts behind.

Troubleshooting Specific Synthetic Routes

There are three primary synthetic routes to this compound, each with its own set of potential challenges.

Route 1: Direct Amidation of Pyrazine-2,3-dicarboxylic Acid using Coupling Agents

Q3: I am using a coupling agent like EDC or DCC for the direct amidation of Pyrazine-2,3-dicarboxylic acid, but the yield is poor. What could be the issue?

A3: When using coupling agents for direct amidation, several factors can impact the yield:

  • Choice of Coupling Agent: While various coupling agents are available (e.g., EDC, DCC, T3P), their effectiveness can vary depending on the specific substrates and reaction conditions. Consider screening different coupling agents.

  • Reaction Solvent: The choice of solvent is crucial. Anhydrous solvents are typically required to prevent hydrolysis of the activated intermediate. Common solvents include DMF, THF, and dichloromethane.

  • Stoichiometry: Ensure the correct stoichiometry of the dicarboxylic acid, amine source (e.g., ammonia), and coupling agent. An excess of the amine source may be necessary to drive the reaction to completion.

  • Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, particularly when using carbodiimides like EDC and DCC.

  • Work-up Procedure: The removal of byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be challenging and may lead to product loss during purification.

Route 2: Amidation via Pyrazine-2,3-dicarbonyl Chloride

Q4: I am attempting to synthesize this compound through the diacyl chloride intermediate, but my yields are low. What are the likely causes?

A4: The acyl chloride route involves two main steps, each with potential pitfalls:

  • Formation of the Diacyl Chloride: The reaction of Pyrazine-2,3-dicarboxylic acid with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) can be sluggish or lead to side reactions if not performed under optimal conditions. Ensure the reaction goes to completion and that excess chlorinating agent is removed before proceeding.

  • Hydrolysis of the Acyl Chloride: Pyrazine-2,3-dicarbonyl chloride is highly reactive and susceptible to hydrolysis. Strict anhydrous conditions must be maintained throughout the reaction and work-up. Any moisture will convert the acyl chloride back to the carboxylic acid, reducing the yield of the desired amide.

  • Reaction with Ammonia: The introduction of the ammonia source (e.g., aqueous ammonia, ammonia gas in an organic solvent) must be carefully controlled. The reaction is often exothermic and may require cooling to prevent side reactions.

Route 3: Amidation of Pyrazine-2,3-dicarboxylic Anhydride

Q5: I am using Pyrazine-2,3-dicarboxylic anhydride as a precursor, but the reaction with ammonia is not giving the expected diamide in high yield. What could be going wrong?

A5: The anhydride route is a promising method, but challenges can arise:

  • Incomplete Ring Opening: The initial nucleophilic attack of ammonia on the anhydride may be incomplete, leaving unreacted starting material.

  • Formation of the Mono-amide Mono-acid: The reaction may stall after the formation of 2-carbamoylpyrazine-3-carboxylic acid, especially if the reaction conditions are not forcing enough to promote the second amidation.

  • Formation of Pyrazine-2,3-dicarboximide: A significant side product in the reaction of the anhydride with primary amines is the corresponding imide. While less common with ammonia, its formation is possible, especially at elevated temperatures.[1]

  • Hydrolysis of the Anhydride: Similar to the acyl chloride, the anhydride is sensitive to moisture and can hydrolyze back to the dicarboxylic acid.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis

Symptom Potential Cause Suggested Solution
Low yield with all synthetic routesImpure Pyrazine-2,3-dicarboxylic acidPurify the starting material by recrystallization from water or extraction with acetone to remove inorganic salts.
Reaction does not go to completion (TLC shows starting material)Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC.
Multiple spots on TLC, difficult purificationFormation of side productsOptimize reaction conditions (solvent, temperature, stoichiometry). For coupling agent routes, consider adding HOBt. For the anhydride route, be mindful of imide formation.
Low yield despite complete consumption of starting materialProduct degradationUse milder reaction conditions and avoid overly acidic or basic work-up procedures.
Low yield with direct amidation (Route 1)Inefficient coupling or hydrolysis of activated intermediateScreen different coupling agents (e.g., EDC/HOBt, T3P). Ensure the use of an anhydrous solvent.
Low yield with acyl chloride route (Route 2)Hydrolysis of the diacyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low yield with anhydride route (Route 3)Formation of mono-amide or imide byproductUse a sufficient excess of the ammonia source. Optimize reaction temperature to favor diamide formation over the imide.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Quinoxaline

  • Potassium permanganate

  • Water

  • Hydrochloric acid (concentrated)

  • Acetone

  • Decolorizing carbon

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve quinoxaline in hot water (approx. 90°C).

  • With vigorous stirring, add a saturated aqueous solution of potassium permanganate in a thin stream, maintaining a gentle boil. The addition typically takes about 1.5 hours.

  • After the addition is complete, cool the mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrates and concentrate them under reduced pressure.

  • Cautiously add concentrated hydrochloric acid with stirring until the solution is acidic.

  • Continue to evaporate under reduced pressure until a moist cake of potassium chloride and Pyrazine-2,3-dicarboxylic acid remains.

  • To the solid residue, add water and two liters of acetone and boil under reflux for 15 minutes.

  • Cool the mixture to room temperature and filter.

  • The acetone filtrate is distilled to yield the crude dicarboxylic acid.

  • For further purification, dissolve the crude acid in acetone, add decolorizing carbon, reflux briefly, and filter while hot.

  • Evaporation of the acetone filtrate will yield the purified Pyrazine-2,3-dicarboxylic acid.

Protocol 2: General Procedure for the Synthesis of Pyrazine Carboxamides from Pyrazine-2,3-dicarboxylic Anhydride

This generalized protocol is based on the reaction of the anhydride with amines.[1]

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Ammonia source (e.g., concentrated ammonium hydroxide, ammonia in a suitable solvent)

  • Appropriate solvent (e.g., THF, dioxane)

Procedure:

  • Dissolve or suspend Pyrazine-2,3-dicarboxylic anhydride in a suitable anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the ammonia source to the reaction mixture with stirring. An excess of the ammonia source is typically used.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography.

Visualizations

reaction_pathways cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product PDCA Pyrazine-2,3-dicarboxylic Acid Anhydride Pyrazine-2,3-dicarboxylic Anhydride PDCA->Anhydride Dehydration AcylChloride Pyrazine-2,3-dicarbonyl Chloride PDCA->AcylChloride SOCl₂ or (COCl)₂ Diamide This compound PDCA->Diamide Coupling Agent + Ammonia Anhydride->Diamide + Ammonia AcylChloride->Diamide + Ammonia

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Low Yield of This compound check_purity Check Purity of Starting Dicarboxylic Acid start->check_purity purify Purify Dicarboxylic Acid (Recrystallization/Extraction) check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze for Side Products (TLC, NMR, MS) check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Side Products Identified re_run Re-run Optimized Reaction check_side_reactions->re_run No Major Side Products modify_protocol->re_run

Caption: A logical workflow for troubleshooting low yields.

References

"Managing and identifying impurities in Pyrazine-2,3-dicarboxamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pyrazine-2,3-dicarboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the dicarboxylic acid. 2. Low reactivity of the aminating agent. 3. Unsuitable reaction temperature or time. 4. Degradation of starting material or product.1. Ensure the activating agent (e.g., thionyl chloride, coupling agent) is fresh and used in the correct stoichiometric ratio. For thionyl chloride, reflux until the evolution of HCl gas ceases. 2. Use a more reactive ammonia source, such as anhydrous ammonia in an organic solvent, or increase the concentration of aqueous ammonium hydroxide. 3. Optimize the reaction temperature. Amidation with acyl chlorides is often performed at low temperatures initially, then allowed to warm to room temperature. Coupling agent reactions may require specific temperature profiles. Extend the reaction time and monitor progress by TLC or HPLC. 4. The pyrazine ring is generally stable, but harsh acidic or basic conditions at high temperatures could lead to degradation. Ensure the work-up procedure is not overly aggressive.
Presence of Starting Material (Pyrazine-2,3-dicarboxylic acid) in the Final Product 1. Incomplete reaction. 2. Insufficient amount of aminating agent. 3. Inefficient purification.1. Increase reaction time or temperature, or consider a more efficient activating agent. 2. Use a larger excess of the aminating agent. 3. Pyrazine-2,3-dicarboxylic acid is more soluble in water than the dicarboxamide. Recrystallization from water or washing the crude product with water can help remove the unreacted acid. Alternatively, an aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up will convert the carboxylic acid to its salt, which is highly water-soluble.
Formation of Pyrazine-2,3-dicarboxylic acid monoamide 1. Insufficient aminating agent. 2. Short reaction time. 3. Steric hindrance or electronic effects of one carboxyl group.1. Ensure at least two equivalents of the aminating agent are used per equivalent of the dicarboxylic acid. An excess is often recommended. 2. Allow the reaction to proceed for a longer duration to ensure complete conversion of the mono-amide to the di-amide. 3. While less of a concern with ammonia, for substituted amines, steric hindrance could slow the second amidation. Consider more forcing reaction conditions if the mono-amide persists.
Formation of a Cyclic Imide (Pyrazine-2,3-dicarboximide) 1. High reaction temperatures, especially during the activation step or amidation. 2. Use of certain coupling agents that can promote cyclization.1. Control the temperature carefully, especially when using reagents like thionyl chloride. Perform the reaction at the lowest effective temperature. 2. If a cyclic imide is a persistent issue, consider alternative amidation methods, such as the acyl chloride route, which may be less prone to imide formation than some coupling agents.
Colored Impurities in the Final Product 1. Impurities in the starting Pyrazine-2,3-dicarboxylic acid. 2. Side reactions or degradation during synthesis.1. Ensure the starting dicarboxylic acid is of high purity. The crude acid from quinoxaline oxidation is known to contain colored impurities that can be removed by treatment with activated carbon during recrystallization.[1] 2. Avoid excessively high temperatures and prolonged reaction times. Purification by recrystallization, potentially with the use of decolorizing charcoal, can remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes start from Pyrazine-2,3-dicarboxylic acid and include:

  • Via the Diacyl Chloride: The dicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the diacyl chloride. This intermediate is then reacted with an ammonia source (e.g., aqueous or anhydrous ammonia) to yield the dicarboxamide.

  • Via the Dianhydride: Pyrazine-2,3-dicarboxylic acid can be converted to its anhydride, which can then be reacted with an amine to form the corresponding carboxamide. This method has been demonstrated for the synthesis of N-substituted pyrazine carboxamides.[2]

  • Direct Amidation using Coupling Agents: The dicarboxylic acid can be directly coupled with an ammonia source using a variety of coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., HBTU, TBTU).[3]

Q2: What are the key impurities to look out for in the synthesis of this compound?

A2: The primary impurities to monitor are:

  • Pyrazine-2,3-dicarboxylic acid: The unreacted starting material.

  • Pyrazine-2,3-dicarboxylic acid monoamide: The intermediate product where only one of the carboxylic acid groups has been converted to an amide.[1][4]

  • Pyrazine-2,3-dicarboximide: A potential cyclic side product.

  • Inorganic salts: If the starting dicarboxylic acid is synthesized from quinoxaline, impurities such as potassium chloride and manganese dioxide may be present if not adequately removed.

Q3: How can I identify the main product and its impurities?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the desired product from its impurities. A reversed-phase method can be developed to separate the polar starting material (dicarboxylic acid), the intermediate mono-amide, and the final dicarboxamide.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the separated peaks by their mass-to-charge ratio. The expected [M+H]⁺ for this compound is m/z 167.14.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify impurities. The symmetric nature of this compound results in a simple ¹H NMR spectrum.

Q4: What are the typical spectral data for pure this compound?

A4: For pure this compound (C₆H₆N₄O₂):

  • ¹H NMR: The spectrum will show characteristic signals for the pyrazine ring protons and the amide protons.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbons and the pyrazine ring carbons.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 167.14.[5]

Experimental Protocols

Synthesis of this compound via the Diacyl Chloride

Step 1: Formation of Pyrazine-2,3-dicarbonyl dichloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend Pyrazine-2,3-dicarboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain until the solid has dissolved and the evolution of hydrogen chloride and sulfur dioxide gases has ceased (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. Toluene can be added and evaporated to azeotropically remove the last traces of thionyl chloride. The resulting crude Pyrazine-2,3-dicarbonyl dichloride is a solid and can be used in the next step without further purification.

Step 2: Amidation to form this compound

  • Dissolve the crude Pyrazine-2,3-dicarbonyl dichloride in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane, or dichloromethane) and cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equivalents) with vigorous stirring, maintaining the temperature below 10 °C. Alternatively, anhydrous ammonia gas can be bubbled through the solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride.

  • Wash the solid with a small amount of cold ethanol or another suitable organic solvent.

  • Dry the product under vacuum to yield this compound.

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 5% B, increasing to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Elution Order: Pyrazine-2,3-dicarboxylic acid will elute first due to its high polarity, followed by the mono-amide, and then the dicarboxamide.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Pyrazine-2,3-dicarboxylic acidC₆H₄N₂O₄168.11169.02
Pyrazine-2,3-dicarboxylic acid monoamideC₆H₅N₃O₃167.12168.04
This compound C₆H₆N₄O₂ 166.14 167.04
Pyrazine-2,3-dicarboximideC₆H₃N₃O₂149.11150.03

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_activation Activation cluster_amidation Amidation Quinoxaline Quinoxaline Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid Quinoxaline->Pyrazine-2,3-dicarboxylic acid Oxidation (e.g., KMnO4) Pyrazine-2,3-dicarbonyl dichloride Pyrazine-2,3-dicarbonyl dichloride Pyrazine-2,3-dicarboxylic acid->Pyrazine-2,3-dicarbonyl dichloride SOCl2 Pyrazine-2,3-dicarboxylic anhydride Pyrazine-2,3-dicarboxylic anhydride Pyrazine-2,3-dicarboxylic acid->Pyrazine-2,3-dicarboxylic anhydride Dehydration This compound This compound Pyrazine-2,3-dicarboxylic acid->this compound Direct Amidation (Coupling Agents) Pyrazine-2,3-dicarbonyl dichloride->this compound Ammonia Pyrazine-2,3-dicarboxylic anhydride->this compound Ammonia

Caption: Synthetic routes to this compound.

Impurity_Identification cluster_legend Impurity Identification Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis Peak 1 Peak 1 HPLC Analysis->Peak 1 Peak 2 Peak 2 HPLC Analysis->Peak 2 Peak 3 (Main) Peak 3 (Main) HPLC Analysis->Peak 3 (Main) Peak 4 Peak 4 HPLC Analysis->Peak 4 LC-MS Analysis LC-MS Analysis Peak 1->LC-MS Analysis m/z = 169.02 Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic acid Peak 1->Pyrazine-2,3-dicarboxylic acid Peak 2->LC-MS Analysis m/z = 168.04 Mono-amide Mono-amide Peak 2->Mono-amide Peak 3 (Main)->LC-MS Analysis m/z = 167.04 Dicarboxamide Dicarboxamide Peak 3 (Main)->Dicarboxamide Peak 4->LC-MS Analysis m/z = 150.03 Cyclic Imide Cyclic Imide Peak 4->Cyclic Imide NMR Analysis NMR Analysis LC-MS Analysis->NMR Analysis Confirm Structure

References

"Improving the solubility of Pyrazine-2,3-dicarboxamide for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Pyrazine-2,3-dicarboxamide for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a heterocyclic aromatic compound, is anticipated to have low aqueous solubility due to its molecular structure.[1][2] While specific quantitative data is limited, its structural similarity to other pyrazine compounds suggests that it is likely a hydrophobic molecule.[3] For biological assays, it is crucial to experimentally determine its solubility in your specific assay buffer.

Q2: Which organic solvents can be used to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and related pyrazine compounds for in vitro studies.[4][5][6] Other polar organic solvents such as ethanol may also be suitable.[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into the aqueous assay buffer.

Q3: I observed precipitation of this compound when I diluted my DMSO stock solution into my aqueous assay buffer. What could be the cause?

A3: This is a common issue for poorly soluble compounds and occurs when the concentration of the compound in the final assay buffer exceeds its solubility limit. This phenomenon is known as "precipitation upon dilution." The final concentration of DMSO may also be insufficient to maintain the compound in solution.

Q4: What are the primary strategies for increasing the solubility of this compound in my biological assay?

A4: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:[7]

  • Co-solvents: Introducing a water-miscible organic solvent, such as DMSO or ethanol, into the aqueous buffer can increase solubility.

  • pH Adjustment: Modifying the pH of the buffer can ionize the compound, which often leads to increased solubility. The effect of pH will depend on the pKa of the compound.

  • Excipients: Using solubility-enhancing excipients like cyclodextrins can form inclusion complexes with the compound, thereby increasing its aqueous solubility.[7]

  • Surfactants: Low concentrations of non-ionic surfactants can aid in dispersing the compound in aqueous media.

Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A5: To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v).[7] However, the tolerance of your specific cell line to DMSO should be experimentally determined.

Troubleshooting Guide

Issue: Compound Precipitation in Assay Medium

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility.

  • Insufficient co-solvent (e.g., DMSO) concentration in the final assay medium.

  • The compound is unstable in the aqueous buffer over the experimental duration.

  • Interaction with components of the cell culture medium (e.g., proteins, salts).

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound to a level below its solubility limit.

  • Optimize Co-solvent Concentration: If using a co-solvent, you can try to slightly increase its final concentration. However, be mindful of the tolerance of your biological system.

  • pH Modification: Experimentally determine the effect of pH on the compound's solubility and adjust the assay buffer pH accordingly, ensuring it remains within a physiologically acceptable range for your assay.

  • Utilize Solubility Enhancers: Consider the use of cyclodextrins or non-ionic surfactants.

Quantitative Data

The following tables summarize the solubility of compounds structurally related to this compound. This data can serve as a preliminary guide. It is strongly recommended to experimentally determine the solubility of this compound in your specific experimental setup.

Table 1: Solubility of Pyrazine-2,3-dicarboxylic Acid

SolventMolar Mass ( g/mol )Temperature (°C)SolubilityData TypeReference
Dimethyl Sulfoxide (DMSO)78.13Not Specified100 mg/mL (594.85 mM)Experimental[5][8]
Water18.0225~432.9 g/LEstimated[8]
Alcohol--Soluble-[9]

Table 2: Solubility of Pyrazinamide (Pyrazine-2-carboxamide)

SolventTemperature (K)Molar Fraction Solubility (x 10^3)
Dimethyl Sulfoxide (DMSO)318.15Max Value
Ethanol278.15 - 318.15Increases with temperature
1-Propanol278.15 - 318.15Increases with temperature
1-Butanol278.15 - 318.15Increases with temperature
1-Octanol278.15 - 318.15Increases with temperature
1,4-Dioxane278.15 - 318.15Increases with temperature
Chloroform278.15 - 318.15Increases with temperature
N,N-Dimethylformamide (DMF)278.15 - 318.15Increases with temperature
N-Methyl-2-pyrrolidone (NMP)278.15 - 318.15Increases with temperature
Cyclohexane283.15Min Value
Data adapted from a study on Pyrazinamide solubility, indicating trends rather than absolute values for this compound.[4]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to estimate the solubility of this compound in various solvents.

Methodology:

  • Add approximately 1-2 mg of this compound to a clear microcentrifuge tube or glass vial.

  • Add 100 µL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

Protocol 2: Preparation of a DMSO Stock Solution and Serial Dilutions

This protocol details the preparation of a concentrated stock solution and its subsequent dilution for use in biological assays.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate until the compound is completely dissolved. Store this stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Final Dilution into Assay Buffer:

    • Add a small, fixed volume of the DMSO-diluted compound to your pre-warmed aqueous assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance limit of your assay. For example, adding 1 µL of a 10 mM DMSO stock to 1 mL of assay buffer will result in a final concentration of 10 µM with 0.1% DMSO.

Diagrams

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_sol_test Initial Solubility Test cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategies cluster_final Final Assay prep_stock Prepare High Concentration Stock in 100% DMSO dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe precip_yes Precipitation Observed observe->precip_yes Yes precip_no No Precipitation observe->precip_no No opt_cosolvent Increase Co-solvent % precip_yes->opt_cosolvent opt_ph Adjust Buffer pH precip_yes->opt_ph opt_excipient Add Cyclodextrin precip_yes->opt_excipient proceed Proceed with Assay precip_no->proceed opt_cosolvent->dilute opt_ph->dilute opt_excipient->dilute

Caption: Workflow for addressing solubility issues.

logical_relationship Decision Tree for Solubility Troubleshooting start Start: Compound Precipitation in Biological Assay q1 Is the final compound concentration essential? start->q1 a1_yes Yes, concentration cannot be lowered. q1->a1_yes Yes a1_no No, lower concentration is acceptable. q1->a1_no No q2 Is a higher co-solvent (e.g., DMSO) percentage tolerable? a1_yes->q2 sol_reduce Solution: Reduce final compound concentration. a1_no->sol_reduce a2_yes Yes, assay is tolerant. q2->a2_yes Yes a2_no No, assay is sensitive. q2->a2_no No sol_cosolvent Solution: Incrementally increase final co-solvent percentage. a2_yes->sol_cosolvent q3 Is the assay compatible with pH adjustment? a2_no->q3 a3_yes Yes, pH can be varied. q3->a3_yes Yes a3_no No, pH must be constant. q3->a3_no No sol_ph Solution: Test solubility at different physiological pH values. a3_yes->sol_ph sol_excipient Solution: Evaluate solubility with excipients (e.g., cyclodextrins). a3_no->sol_excipient

Caption: Decision-making for solubility problems.

References

Navigating the Scale-Up of Pyrazine-2,3-dicarboxamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial-scale synthesis of Pyrazine-2,3-dicarboxamide, a key intermediate in the pharmaceutical industry, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the scale-up of its synthesis, offering practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main hurdles in the large-scale production of this compound can be categorized into two key stages: the synthesis of the precursor, Pyrazine-2,3-dicarboxylic acid, and its subsequent amidation.

For the synthesis of Pyrazine-2,3-dicarboxylic acid , typically from quinoxaline, challenges include:

  • Handling of large volumes of inorganic byproducts: The common oxidation of quinoxaline using potassium permanganate generates significant amounts of manganese dioxide (MnO₂) and potassium chloride (KCl), complicating product isolation and purification.[1]

  • Purification of the dicarboxylic acid: Removing inorganic salts and other impurities from the crude Pyrazine-2,3-dicarboxylic acid requires robust and scalable purification methods.[1][2]

  • Thermal stability: Pyrazine-2,3-dicarboxylic acid can undergo decarboxylation at elevated temperatures, leading to the formation of pyrazinoic acid and subsequently pyrazine, which represents a significant yield loss.[3]

For the amidation of Pyrazine-2,3-dicarboxylic acid to this compound , challenges include:

  • Harsh reaction conditions: Direct amidation of the dicarboxylic acid often requires high temperatures, which can promote decarboxylation and the formation of side products.

  • Formation of side products: Incomplete amidation can lead to the formation of mono-amide and other impurities that are difficult to separate from the desired dicarboxamide.

  • Reagent selection for scale-up: While laboratory-scale amidations often employ coupling reagents, these are generally not economically viable or atom-efficient for large-scale production.

Q2: Which synthetic route is most promising for the large-scale synthesis of this compound?

A2: A highly promising route for the scale-up synthesis involves the conversion of Pyrazine-2,3-dicarboxylic acid to its corresponding anhydride, followed by amidation with ammonia. This approach can proceed under milder conditions compared to the direct amidation of the dicarboxylic acid, potentially minimizing side reactions like decarboxylation.

Q3: What are the critical process parameters to monitor during the amidation step?

A3: Key parameters to control during the amidation of Pyrazine-2,3-dicarboxylic anhydride include:

  • Temperature: To prevent side reactions and ensure complete conversion.

  • Pressure: When using gaseous ammonia, maintaining adequate pressure is crucial for the reaction rate.

  • Reaction time: To ensure the reaction goes to completion without significant degradation of the product.

  • Purity of starting materials: Impurities in the anhydride can lead to the formation of undesired byproducts.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete amidation of the anhydride.- Increase reaction time or temperature moderately.- Ensure adequate mixing to facilitate contact between reactants.- Verify the quality and concentration of the ammonia source.
Side reaction: Decarboxylation of the starting material or product.- Optimize the reaction temperature to the lowest effective level.- Consider using a milder amidation agent if possible.
Mechanical losses during workup and isolation.- Optimize filtration and washing procedures to minimize product loss.- Ensure the product is fully precipitated before filtration.
Presence of Mono-amide Impurity Insufficient ammonia or incomplete reaction.- Increase the stoichiometry of ammonia.- Extend the reaction time.
Formation of Pyrazinoic Acid or Pyrazine High reaction temperatures leading to decarboxylation.- Lower the reaction temperature and extend the reaction time if necessary.- Investigate alternative, lower-temperature amidation methods.
Discoloration of the Final Product Presence of colored impurities from the starting materials or side reactions.- Ensure high purity of the starting Pyrazine-2,3-dicarboxylic acid or its anhydride.- Employ a decolorization step (e.g., charcoal treatment) during purification.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

This protocol is adapted from a well-established method for the oxidation of quinoxaline.[1]

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Acetone

  • Decolorizing carbon

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer, dissolve quinoxaline in hot water (approx. 90°C).

  • Slowly add a saturated aqueous solution of potassium permanganate to the stirred quinoxaline solution. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid to precipitate the crude Pyrazine-2,3-dicarboxylic acid.

  • Filter the crude product, wash with cold water, and dry.

  • For purification, dissolve the crude acid in boiling acetone, treat with decolorizing carbon, and filter hot.

  • Allow the filtrate to cool to crystallize the purified Pyrazine-2,3-dicarboxylic acid.

Quantitative Data:

ParameterValue
Typical Yield of Crude Acid55-61%[4]
Purity of Recrystallized Acid>98%
Protocol 2: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Acetic anhydride

Procedure:

  • Suspend Pyrazine-2,3-dicarboxylic acid in acetic anhydride.

  • Heat the mixture to reflux for a specified period to effect dehydration and cyclization to the anhydride.

  • Cool the reaction mixture and collect the precipitated anhydride by filtration.

  • Wash the anhydride with a suitable solvent (e.g., diethyl ether) to remove residual acetic anhydride and acetic acid.

  • Dry the product under vacuum.

Protocol 3: Scale-up Synthesis of this compound from the Anhydride

This protocol outlines a general approach for the amidation of the anhydride. Specific parameters may need optimization based on the scale of the reaction.

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Anhydrous ammonia (gas or solution in a suitable solvent)

  • An appropriate solvent (e.g., a polar aprotic solvent)

Procedure:

  • Charge a pressure reactor with a solution or slurry of Pyrazine-2,3-dicarboxylic anhydride in a suitable solvent.

  • Introduce anhydrous ammonia into the reactor, maintaining a controlled temperature and pressure.

  • Stir the reaction mixture for a predetermined time until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

  • Upon completion, vent the excess ammonia.

  • Isolate the crude this compound by filtration.

  • Purify the crude product by recrystallization from a suitable solvent to achieve the desired purity.

Visualizing the Process

To aid in understanding the synthesis and potential challenges, the following diagrams illustrate the key workflows and relationships.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Amidation Quinoxaline Quinoxaline Oxidation Oxidation Quinoxaline->Oxidation KMnO4 Crude_Diacid Crude_Diacid Oxidation->Crude_Diacid Acidification Purified_Diacid Purified_Diacid Crude_Diacid->Purified_Diacid Recrystallization Anhydride Anhydride Purified_Diacid->Anhydride Dehydration Dicarboxamide Dicarboxamide Purified_Diacid->Dicarboxamide Direct Amidation (Challenging) Anhydride->Dicarboxamide Ammonia

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Amidation Incomplete Amidation? Start->Check_Amidation Check_Decarboxylation Decarboxylation Occurring? Check_Amidation->Check_Decarboxylation No Optimize_Amidation Increase NH3 / Time / Temp Check_Amidation->Optimize_Amidation Yes Lower_Temp Lower Reaction Temperature Check_Decarboxylation->Lower_Temp Yes Check_Purification Inefficient Purification? Check_Decarboxylation->Check_Purification No Purify_Start Purify Starting Materials Check_Purification->Purify_Start No Optimize_Purification Optimize Recrystallization / Washing Check_Purification->Optimize_Purification Yes

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Optimizing Crystallization of Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of Pyrazine-2,3-dicarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is a pyrazine derivative. Its molecular formula is C6H6N4O2 and it has a molecular weight of approximately 166.14 g/mol .[1] While specific, experimentally determined physical properties such as melting point and detailed solubility data are not extensively published, related aromatic amides and pyrazine compounds are typically crystalline solids. For comparison, the related compound Pyrazine-2,3-dicarboxylic acid is a white to off-white powder and is slightly soluble in water.

Q2: Which solvents should I consider for the crystallization of this compound?

A2: For aromatic amides, polar solvents are often a good starting point for recrystallization.[2] Based on data for related pyrazine carboxamides and general principles, the following solvents are recommended for initial screening:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Chlorinated Solvents: Dichloromethane (DCM)[3]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be effective. Common examples include DCM/hexane or ethanol/water.

Q3: What are the most common impurities I might encounter?

A3: Impurities will largely depend on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials, such as the corresponding ester or carboxylic acid, and by-products from the amidation reaction. If the synthesis starts from Pyrazine-2,3-dicarboxylic acid, residual inorganic salts could also be present.

Q4: How can I improve the yield of my crystallization?

A4: Low yield is a common issue in crystallization. To improve it, consider the following:

  • Solvent Choice: Ensure you are using the optimal solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to achieve a saturated or slightly supersaturated solution at high temperature.

  • Cooling Rate: A slower cooling rate generally promotes the growth of larger, purer crystals and can improve the overall isolated yield by allowing for more complete crystallization.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility and improve crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is too dilute (subsaturated).2. The compound may be too soluble in the chosen solvent, even at low temperatures.3. Inhibition of nucleation.1. Evaporate some of the solvent to increase the concentration and allow the solution to cool again.2. Try a different solvent in which the compound is less soluble, or add an anti-solvent.3. Introduce a seed crystal or scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Oiling Out 1. The solution is too supersaturated.2. The cooling rate is too fast.3. The melting point of the solid is lower than the temperature of the crystallization solution.1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.2. Use a more dilute solution.3. Ensure the solution is cooled slowly and perhaps use a solvent with a lower boiling point.
Formation of Fine Powder instead of Crystals 1. The solution is highly supersaturated, leading to rapid precipitation.2. The cooling rate is too fast.1. Use a more dilute solution by adding more hot solvent.2. Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
Colored Impurities in Crystals 1. Impurities from the reaction are co-crystallizing with the product.1. Consider a pre-purification step such as treatment with activated charcoal in the hot solution before filtration and crystallization. Note: Test this on a small scale first, as charcoal can sometimes adsorb the desired product.

Data Presentation

Table 1: Solvent Screening for Crystallization of this compound (Illustrative Example)

Solvent Solubility (Hot) Solubility (Cold) Crystal Quality Observations
MethanolHighModerateSmall needles
EthanolModerateLowPrismaticGood for slow cooling
AcetonitrileModerateLowPlates
AcetoneHighHigh-Poor solvent choice
DichloromethaneHighModerate-May require an anti-solvent
Ethyl Acetate/Hexane (1:3)ModerateVery LowBlocksGood for anti-solvent method

This table is an illustrative template. Researchers should populate it with their own experimental observations.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.

  • Saturation: If the solid dissolves too easily, add more crude material until the solution is saturated at the boiling point of the solvent. If the solid does not fully dissolve, add small portions of the solvent until it does.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

  • Crystal Growth: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Solvent Evaporation

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol or dichloromethane) at room temperature. Ensure the solid is fully dissolved.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Crystal Formation: Place the container in a location free from vibrations and allow the solvent to evaporate over several hours to days.

  • Isolation: Once a suitable amount of crystals has formed, isolate them by decanting the remaining solvent or by vacuum filtration.

Visualizations

experimental_workflow start Start: Crude this compound solvent_screening Solvent Screening (e.g., Ethanol, Acetonitrile, DCM) start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution slow_cooling Slow Cooling Crystallization dissolution->slow_cooling evaporation Slow Evaporation dissolution->evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion crystal_formation Crystal Formation slow_cooling->crystal_formation evaporation->crystal_formation vapor_diffusion->crystal_formation isolation Isolate Crystals (Filtration) crystal_formation->isolation analysis Analyze Purity & Yield (e.g., NMR, HPLC, MP) isolation->analysis end End: Pure Crystals analysis->end troubleshooting_guide start Problem Encountered no_crystals No Crystals Formed? start->no_crystals Yes oiling_out Oiling Out? start->oiling_out No too_dilute Solution too dilute? no_crystals->too_dilute low_yield Low Yield? oiling_out->low_yield No too_concentrated Too concentrated or cooled too fast? oiling_out->too_concentrated Yes optimize_conditions Suboptimal conditions? low_yield->optimize_conditions Yes add_antisolvent Add anti-solvent or try a new solvent too_dilute->add_antisolvent No concentrate Concentrate solution by evaporation too_dilute->concentrate Yes seed_crystal Add seed crystal or scratch flask concentrate->seed_crystal add_solvent Add more hot solvent too_concentrated->add_solvent Yes slow_cooling Cool more slowly add_solvent->slow_cooling check_solvent Re-evaluate solvent choice optimize_conditions->check_solvent Yes check_temp Ensure complete cooling check_solvent->check_temp

References

"Avoiding degradation of Pyrazine-2,3-dicarboxamide during workup"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2,3-dicarboxamide. The focus is on preventing degradation of the compound during experimental workup procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on preventing the hydrolysis of the amide groups.

Q1: My this compound appears to be degrading during aqueous workup. What is the likely cause?

A1: The most probable cause of degradation for this compound during aqueous workup is the hydrolysis of one or both of the amide functional groups to the corresponding carboxylic acids. Amides are generally stable, but the presence of strong acids or bases, especially at elevated temperatures, can catalyze this hydrolysis.[1] The pyrazine ring, being an electron-withdrawing system, can influence the reactivity of the amide bonds.

Q2: I suspect hydrolysis is occurring. What are the potential degradation products I should be looking for?

A2: The primary degradation products will be the result of hydrolysis. You may observe the formation of:

  • Pyrazine-2-carboxamide-3-carboxylic acid: The product of single hydrolysis.

  • Pyrazine-2,3-dicarboxylic acid: The product of complete hydrolysis of both amide groups.

These acidic byproducts will have different polarities compared to your starting material and can often be detected by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q3: How can I minimize amide hydrolysis during an acidic workup?

A3: To minimize acid-catalyzed hydrolysis, consider the following strategies:

  • Use Mild Acids: If an acidic wash is necessary, for example, to neutralize a basic catalyst, opt for a weak acid like a dilute solution of citric acid or ammonium chloride instead of strong acids like HCl or H2SO4.[2]

  • Maintain Low Temperatures: Perform all acidic washes at low temperatures (e.g., 0-5 °C) using an ice bath. This significantly reduces the rate of hydrolysis.[3][4]

  • Minimize Contact Time: Do not allow the organic layer containing your product to be in contact with the acidic aqueous phase for extended periods. Separate the layers promptly after extraction.

  • Avoid Heating: Do not heat the reaction mixture or extracts in the presence of acid.[4]

Q4: What precautions should I take during a basic workup?

A4: Base-promoted hydrolysis is also a significant risk. To mitigate this:

  • Use Mild Bases: For neutralization or extraction, use a weak base such as a saturated solution of sodium bicarbonate (NaHCO3) rather than strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Low Temperature: As with acidic conditions, keep the temperature low during any basic washes.[5]

  • Prompt Extraction: Minimize the contact time between your product and the basic aqueous phase.

  • Avoid Heat: Do not heat the mixture in the presence of a base.[5]

Q5: My final product is discolored. What could be the cause and how can I fix it?

A5: Discoloration can arise from impurities in the starting materials or from degradation during the reaction or workup. Some pyrazine compounds are known to darken upon heating in the presence of impurities.[6]

  • Purification of Starting Materials: Ensure the purity of your starting materials before the reaction.

  • Use of Decolorizing Carbon: During recrystallization, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution to adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before crystallization.[7]

Q6: What is a reliable method for purifying this compound while minimizing degradation?

A6: Recrystallization is often a suitable method for purifying solid organic compounds. Given the potential for hydrolysis, a neutral solvent system is recommended.

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Potential solvents could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of impure material.[8]

Data Presentation

ParameterCondition to Minimize DegradationRationale
pH Maintain near-neutral conditions (pH 6-8)Both strong acids and strong bases catalyze amide hydrolysis.[5]
Temperature Keep temperatures as low as possible, ideally 0-25 °CThe rate of hydrolysis increases significantly with temperature.[4]
Reagents Use weak acids (e.g., citric acid) or weak bases (e.g., NaHCO3) for pH adjustments.Strong acids and bases are more effective catalysts for hydrolysis.[2]
Contact Time Minimize the duration of contact with aqueous acidic or basic solutions.Prolonged exposure increases the extent of hydrolysis.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Hydrolysis

This protocol is designed for the workup of a reaction mixture containing this compound, aiming to remove acidic or basic impurities while minimizing degradation.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run at an elevated temperature, cool it in an ice bath to 0-5 °C.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them cautiously at low temperature. For example, add a saturated solution of ammonium chloride to quench organometallic reagents.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water.

    • If a basic impurity needs to be removed, wash the organic layer with a cold, dilute solution of a weak acid (e.g., 5% citric acid). Perform this wash quickly.

    • If an acidic impurity needs to be removed, wash the organic layer with a cold, saturated solution of sodium bicarbonate. Again, perform this wash promptly.

    • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).

Protocol 2: Recrystallization of this compound

This protocol describes a general method for the purification of crude this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A_Start This compound A_Protonation Protonated Amide A_Start->A_Protonation H3O+ A_H2O_Attack Tetrahedral Intermediate A_Protonation->A_H2O_Attack H2O A_Proton_Transfer Proton Transfer A_H2O_Attack->A_Proton_Transfer A_Leaving_Group Ammonia Leaves A_Proton_Transfer->A_Leaving_Group A_Product Pyrazine-2-carboxamide-3-carboxylic Acid + NH4+ A_Leaving_Group->A_Product B_Start This compound B_OH_Attack Tetrahedral Intermediate B_Start->B_OH_Attack OH- B_Leaving_Group Amide Ion Leaves B_OH_Attack->B_Leaving_Group B_Proton_Transfer Proton Transfer B_Leaving_Group->B_Proton_Transfer B_Product Pyrazine-2-carboxylate-3-carboxamide + NH3 B_Proton_Transfer->B_Product Workup_Workflow cluster_wash Aqueous Washes (Cold & Quick) start Reaction Mixture cool Cool to 0-5 °C start->cool extract Dilute with Organic Solvent & Water cool->extract wash_acid Optional: Weak Acid Wash (e.g., 5% Citric Acid) extract->wash_acid If base present wash_base Optional: Weak Base Wash (e.g., sat. NaHCO3) extract->wash_base If acid present wash_brine Brine Wash extract->wash_brine Neutral reaction wash_acid->wash_brine wash_base->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purify (e.g., Recrystallization) concentrate->purify product Pure this compound purify->product

References

"Side reaction pathways in the synthesis of pyrazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of pyrazine derivatives.

Issue Potential Cause Recommended Solution
Low Yield of Desired Pyrazine Incomplete reaction or cyclization.Extend the reaction time or increase the temperature.[1] Ensure proper mixing to improve contact between reactants.
Suboptimal choice of base or catalyst.Screen different bases. For instance, potassium hydride (KH) has shown higher yields in certain dehydrogenative coupling reactions compared to NaOEt, tBuOK, or NaOMe.[2] Optimize catalyst loading; for example, a 2 mol% loading is optimal for some manganese-catalyzed reactions.[2]
Inefficient work-up leading to product loss.Perform multiple extractions with a suitable organic solvent.[2] Consider distillation or column chromatography for efficient isolation.[1]
Purity of starting materials.Use purified starting materials. Impurities in α-dicarbonyl compounds or 1,2-diamines can lead to unwanted side reactions.[2][3]
Formation of Unidentified Byproducts Polymerization or degradation reactions.Lower the reaction temperature.[2] If intermediates are air-sensitive, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Structurally similar byproducts (e.g., regioisomers).Modify the synthetic strategy to a more regioselective method.[2]
Incomplete oxidation of dihydropyrazine intermediate.Ensure the oxidation step is complete. Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized.[3]
Dark Reaction Mixture Excessive heat causing decomposition and polymerization.Lower the reaction temperature to prevent degradation of starting materials and products.[2]
Air oxidation of sensitive intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent complex side reactions and discoloration.[2]
Aldol condensation side reactions.Ensure solvents and starting materials are free from aldehydes or ketones with α-hydrogens that can lead to colored byproducts.[2]
No Desired Product Detected Incorrect reaction conditions (temperature, pressure).Verify the optimal temperature and pressure for your specific reaction. Some dehydrogenation reactions require temperatures between 300-375°C.[2]
Inactive catalyst or incorrect catalyst loading.Ensure the catalyst is active and use the optimized loading.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazine synthesis?

A1: Common side reactions include the formation of piperazine byproducts from incomplete dehydrogenation at temperatures below 300°C in gas-phase reactions.[2][4] Conversely, temperatures exceeding 450°C can lead to the breakdown of the pyrazine ring.[2][4] In Maillard reactions, Strecker aldehydes are frequent byproducts.[5] Aldol condensation can also occur if solvents or starting materials contain aldehydes or ketones with α-hydrogens, leading to colored byproducts.[2]

Q2: How can I minimize the formation of piperazine byproducts?

A2: To minimize piperazine formation, ensure complete dehydrogenation of the dihydropyrazine intermediate. In gas-phase reactions, this can be achieved by maintaining a reaction temperature between 300-450°C.[4] The choice of oxidizing agent is also critical in solution-phase synthesis.

Q3: My reaction mixture turns dark brown or black. What is the cause and how can I prevent it?

A3: A dark coloration often indicates polymerization or degradation of the starting materials or product.[2] This can be caused by excessive heat, air oxidation of sensitive intermediates, or aldol condensation side reactions.[2] To prevent this, lower the reaction temperature, run the reaction under an inert atmosphere, and ensure the purity of your starting materials and solvents.[2]

Q4: What are the key differences between the Staedel-Rugheimer and Gutknecht pyrazine syntheses?

A4: Both are classical methods for pyrazine synthesis. The Staedel-Rugheimer synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[6][7] The Gutknecht synthesis is based on the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[6][8]

Q5: How do I choose the right purification method for my pyrazine derivative?

A5: The choice of purification method depends on the properties of your pyrazine derivative. Liquid-liquid extraction is a common initial step.[1] For volatile pyrazines, distillation can be effective.[3] Column chromatography on silica gel is a highly effective method for separating pyrazine derivatives from impurities.[1][3] For solid derivatives, recrystallization can yield a highly pure product.[1]

Side Reaction Pathways

The following diagram illustrates the desired reaction pathway for pyrazine synthesis versus common side reaction pathways.

Side_Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reaction Pathways A α-Dicarbonyl + 1,2-Diamine B Dihydropyrazine Intermediate A->B Condensation F Polymeric Byproducts A->F Impurities/ High Temp C Pyrazine Derivative B->C Oxidation D Piperazine (Incomplete Oxidation) B->D < 300°C E Ring Cleavage Products (High Temp) C->E > 450°C

Caption: Desired vs. side reaction pathways in pyrazine synthesis.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving common issues in pyrazine synthesis.

Troubleshooting_Workflow start Start: Problem with Synthesis low_yield Low Yield? start->low_yield byproducts Byproducts Present? low_yield->byproducts No check_conditions Check Reaction Conditions (T, t) low_yield->check_conditions Yes dark_color Dark Reaction? byproducts->dark_color No analyze_byproducts Identify Byproducts (GC-MS, NMR) byproducts->analyze_byproducts Yes no_product No Product? dark_color->no_product No lower_temp Lower Temperature/ Use Inert Atmosphere dark_color->lower_temp Yes verify_reagents Verify Starting Materials & Catalyst no_product->verify_reagents Yes end Problem Solved no_product->end No optimize_reagents Optimize Base/ Catalyst check_conditions->optimize_reagents improve_workup Improve Workup/ Purification optimize_reagents->improve_workup improve_workup->end adjust_conditions Adjust Conditions to Minimize Byproducts analyze_byproducts->adjust_conditions adjust_conditions->end lower_temp->end verify_reagents->end

Caption: A troubleshooting workflow for pyrazine synthesis.

Experimental Protocols

1. Gutknecht Pyrazine Synthesis (General Protocol)

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines. The α-amino ketones are often generated in situ.[9]

  • Step 1: Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the α-oximino ketone.

  • Step 2: Reduction to the α-Amino Ketone: The α-oximino ketone is reduced to the corresponding α-amino ketone.[9] Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[9]

  • Step 3: Dimerization and Oxidation: The α-amino ketone will then dimerize to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the pyrazine.[9] Oxidation can often be achieved with air or a mild oxidizing agent like copper(II) sulfate.[8][9]

  • Step 4: Purification: The crude product is purified by distillation, column chromatography, or recrystallization.[1][3]

2. Staedel-Rugheimer Pyrazine Synthesis (General Protocol)

This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[9]

  • Step 1: Synthesis of the α-Amino Ketone: Dissolve the α-halo ketone (e.g., 2-chloroacetophenone) in a suitable solvent like ethanol and react with an excess of aqueous or alcoholic ammonia.[10]

  • Step 2: Self-Condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation to form a dihydropyrazine intermediate.[9]

  • Step 3: Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine using an oxidizing agent such as air, mercury(I) oxide, or copper(II) sulfate.[9]

  • Step 4: Purification: The final pyrazine product is purified using standard laboratory techniques such as distillation or recrystallization.[3]

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on product yield in representative pyrazine syntheses.

Reaction Type Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Dehydrogenative Coupling of 2-phenylglycinolMn-based pincer complex / KHToluene15012Quantitative[11]
Dehydrogenative Coupling of 2-phenylglycinolMn-based pincer complex / KH1,4-Dioxane1502495[11]
Enzymatic Synthesis of N-benzylpyrazine-2-carboxamideLipozyme® TL IMtert-Amyl alcohol450.3381.7[12]
Synthesis from 1-hydroxyacetone and NH4OHNoneWater100-Lower[5]
Synthesis from 1-hydroxyacetone and NH4OHNoneWater140-Higher[5]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthesized Pyrazine-2,3-dicarboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of synthesized Pyrazine-2,3-dicarboxamide derivatives with alternative compounds, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Introduction

This compound and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities primarily include antimicrobial effects against a range of bacterial and fungal pathogens, as well as cytotoxic activity against various cancer cell lines. This guide summarizes key quantitative data, details the experimental protocols used to validate these activities, and provides a comparative overview with existing alternatives.

Data Presentation: Biological Activity

The biological activity of this compound derivatives is most commonly evaluated through their antimicrobial and cytotoxic effects. The following tables summarize the quantitative data from various studies, presenting Minimum Inhibitory Concentration (MIC) values for antimicrobial activity and IC50 values for cytotoxic activity.

Antimicrobial Activity

The antimicrobial efficacy of various pyrazine derivatives is presented below. A lower MIC value indicates greater potency against the respective microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivatives (P3, P4, P7, P9)Escherichia coli50[1]
Pyrazine-2-carboxylic acid derivatives (P6, P7, P9, P10)Pseudomonas aeruginosa25[1]
Pyrazine-2-carboxylic acid derivative (P10, P4)Candida albicans3.125[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)Mycobacterium tuberculosis H37Rv1.56[2]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide (9)Mycobacterium tuberculosis H37Rv6.25[2]
N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv<6.25[3]
N-(2-ethylhexyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv<6.25[3]
N-(4-fluorobenzyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv<6.25[3]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[4]
Pyrazinamide (Standard)Mycobacterium tuberculosis H37Rv>100[3]
Cytotoxic Activity

The in vitro cytotoxic activity of various pyrazine derivatives against different human cancer cell lines is summarized below. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
(C^Npz^C)Au(NHC) Complex 2HL60 (Leukemia)<1[5]
(C^Npz^C)Au(NHC) Complex 2MCF-7 (Breast Cancer)<1[5]
(C^Npz^C)Au(NHC) Complex 2A549 (Lung Cancer)7.8[5]
(C^Npz^C)AuCl Complex 1A549 (Lung Cancer)>50[5]
3-Trifluoromethyl-5,6-dihydro-[6][7]triazolo Pyrazine Derivative 35DU-145 (Prostate Cancer)~11[8]
Chalcone-Pyrazine Hybrid 48BEL-7402 (Liver Cancer)10.74[9]
Chalcone-Pyrazine Hybrid 49A549 (Lung Cancer)0.13[9]
Chalcone-Pyrazine Hybrid 49Colo-205 (Colon Cancer)0.19[9]
Chalcone-Pyrazine Hybrid 50MCF-7 (Breast Cancer)0.18[9]
Chalcone-Pyrazine Hybrid 51MCF-7 (Breast Cancer)0.012[9]
Chalcone-Pyrazine Hybrid 51A549 (Lung Cancer)0.045[9]
Chalcone-Pyrazine Hybrid 51DU-145 (Prostate Cancer)0.33[9]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)HepG2 (Liver Cancer)≥ 250[2][4]

Comparison with Alternatives

Pyrazinamide, a structural analog of pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis. However, its effectiveness can be limited by resistance and side effects.[10][11] Alternatives to pyrazinamide in tuberculosis therapy include fluoroquinolones (e.g., moxifloxacin, levofloxacin), isoniazid, rifampin, and ethambutol.[12][13][14] The synthesized this compound derivatives, particularly those with potent activity against Mycobacterium tuberculosis, represent a promising avenue for the development of new anti-tubercular agents that could potentially overcome existing resistance mechanisms. For instance, several synthesized analogs have demonstrated significantly lower MIC values against M. tuberculosis H37Rv compared to the standard pyrazinamide.[3]

In the context of anticancer activity, the performance of pyrazine derivatives is often compared to established chemotherapeutic drugs. The sub-micromolar IC50 values exhibited by some of the synthesized compounds against various cancer cell lines suggest a high degree of potency, warranting further investigation.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Pyrazine-2,3-dicarboxylic Acid

The parent compound for many this compound derivatives can be synthesized from quinoxaline.

Synthesis_Workflow Quinoxaline Quinoxaline KMnO4 Potassium Permanganate (KMnO4) Aqueous Solution, Heat Quinoxaline->KMnO4 Cleavage Oxidative Cleavage KMnO4->Cleavage Intermediate Intermediate Salt Cleavage->Intermediate HCl Hydrochloric Acid (HCl) Acidification Intermediate->HCl PzDicarboxylicAcid Pyrazine-2,3-dicarboxylic Acid HCl->PzDicarboxylicAcid Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of This compound derivative Inoculation Inoculate microplate wells containing compound dilutions CompoundPrep->Inoculation InoculumPrep Prepare standardized microbial inoculum InoculumPrep->Inoculation Incubation Incubate the microplate (e.g., 37°C for 24-48h) Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis SeedCells Seed cells into a 96-well plate Incubate1 Incubate until cells adhere and are in exponential growth SeedCells->Incubate1 AddCompound Add serial dilutions of This compound derivative Incubate1->AddCompound Incubate2 Incubate for a defined period (e.g., 24, 48, or 72 hours) AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate to allow formazan crystal formation AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) to dissolve crystals Incubate3->AddSolubilizer ReadAbsorbance Measure absorbance at ~570 nm using a plate reader AddSolubilizer->ReadAbsorbance CalculateViability Calculate percentage of cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50: Concentration causing 50% inhibition of cell growth CalculateViability->DetermineIC50 Signaling_Pathways cluster_antimicrobial Antimicrobial Mechanisms cluster_cytotoxic Cytotoxic Mechanisms PZA_Derivative This compound Derivative Membrane Bacterial Cell Membrane Disruption PZA_Derivative->Membrane Enzyme Enzyme Inhibition (e.g., Fatty Acid Synthase) PZA_Derivative->Enzyme DNA DNA Synthesis Inhibition PZA_Derivative->DNA PZA_Derivative_Cancer This compound Derivative Apoptosis Induction of Apoptosis PZA_Derivative_Cancer->Apoptosis CellCycle Cell Cycle Arrest PZA_Derivative_Cancer->CellCycle Kinase Kinase Inhibition (e.g., FGFR, PKC) PZA_Derivative_Cancer->Kinase

References

A Comparative Guide to the Biological Activity of Pyrazine-2,3-dicarboxamide and Analogous Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of pyrazine-2,3-dicarboxamide and its analogous heterocyclic counterparts, focusing on their potential as antimicrobial and anticancer agents. By presenting available experimental data, detailed protocols, and associated signaling pathways, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

Pyrazine, pyridine, and pyridazine are six-membered aromatic heterocycles containing two nitrogen atoms. Their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The arrangement of the nitrogen atoms within the heterocyclic ring significantly influences the electronic properties, and consequently, the biological activity of the resulting compounds. This guide specifically focuses on dicarboxamide derivatives at the 2 and 3 positions of the pyrazine ring and its pyridine and pyridazine analogues, aiming to elucidate the structure-activity relationships that govern their therapeutic potential.

Comparative Biological Activity

While direct head-to-head comparative studies of this compound, pyridine-2,3-dicarboxamide, and pyridazine-2,3-dicarboxamide under identical experimental conditions are limited in the readily available literature, a comparative analysis can be constructed from studies on closely related derivatives. The following tables summarize the reported antimicrobial and anticancer activities of various pyrazine, pyridine, and pyridazine carboxamide derivatives.

Antimicrobial Activity

The antimicrobial efficacy of these heterocyclic compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazine Pyrazine-2-carboxamide derivativesMycobacterium tuberculosis H37Rv3.13 - 62.5[4]
N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazideS. aureus, B. subtilis, E. coli, S. typhiSignificant activity (qualitative)[5]
2,3-(Substituted phenyl) pyrazine dicarboxamideE. coli, B. subtilis, Trichoderma sp., Aspergillus nigerScreened, activity noted (qualitative)[6]
Pyridine Pyridine-2,6-dicarboxamide derivativesS. aureus2 - 16[7]
Pyridine-2,6-dicarboxamide derivativesMethicillin/Vancomycin-resistant S. aureus2 - 4[7]
Pyridine-2,6-dicarboxamide derivativesResistant enterococcus strains2 - 8[7]
Pyridazine Pyridazine derivativesGram-positive bacteriaNotable activity (qualitative)[8]
Ruthenium complexes with Pyridazine carboxylic acidP. aeruginosa PAO1Comparable to ciprofloxacin (qualitative)[9]

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Activity

The anticancer potential of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine 3-Amino-pyrazine-2-carboxamide derivative (18i)NCI-H520 (Lung)26.69[10]
3-Amino-pyrazine-2-carboxamide derivative (18i)SNU-16 (Gastric)1.88[10]
3-Amino-pyrazine-2-carboxamide derivative (18i)KMS-11 (Myeloma)3.02[10]
Piperlongumine-pyrazine analogHCT116 (Colon)3.19 - 8.90[1]
Resveratrol-pyrazine hybrid (67)MCF-7 (Breast)70.9[1]
Pyridine Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (48h)[11]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (48h)[11]
Pyridine-2,5-dicarboxylate estersTrypanosoma cruzi≤ 56.68[12]
Pyridazine Pyridazine derivativesVariousGeneral anticancer activity noted[3][13]

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazine, pyridine, and pyridazine derivatives are mediated through various signaling pathways and mechanisms.

Antimicrobial Mechanism of Action

The antimicrobial action of these heterocyclic compounds can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some pyridine-2,6-dicarboxamide derivatives are suggested to act via cell wall disruption.[7]

Below is a generalized workflow for investigating the antimicrobial mechanism of action.

A Test Compound C Determine MIC A->C B Bacterial Culture B->C D Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) C->D E Enzyme Inhibition Assays C->E F DNA/RNA Synthesis Inhibition Assay C->F G Mechanism of Action Elucidated D->G E->G F->G

Caption: Workflow for Elucidating Antimicrobial Mechanism of Action.

Anticancer Signaling Pathways

Pyrazine and its analogues can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For example, some pyrazine derivatives act as kinase inhibitors, targeting pathways like the FGFR (Fibroblast Growth Factor Receptor) signaling cascade.[10][14] The RAS-ERK signaling pathway is another target for some pyrazine-based compounds designed as SHP2 inhibitors.[15]

The diagram below illustrates a simplified representation of the FGFR signaling pathway, which can be targeted by certain pyrazine derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS FGF FGF FGF->FGFR Compound Pyrazine Derivative (e.g., 18i) Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified FGFR Signaling Pathway Targeted by Pyrazine Derivatives.

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and comparable data. Below are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in the broth directly in the 96-well plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, suspend 3-5 isolated colonies in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

The workflow for this protocol is illustrated below.

A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-20h at 35°C) C->D E Visually Read MIC (Lowest Concentration with No Growth) D->E

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

The workflow for the MTT assay is depicted below.

A Seed Cells in 96-well Plate B Treat Cells with Test Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent and Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Caption: Experimental Workflow for MTT Cell Viability Assay.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its heterocyclic analogues. While direct comparative data is sparse, the available literature suggests that pyrazine, pyridine, and pyridazine carboxamide scaffolds are promising for the development of novel antimicrobial and anticancer agents. The provided experimental protocols offer a standardized approach for future comparative studies. Further research focusing on the direct, parallel evaluation of these isomeric dicarboxamides is crucial to fully elucidate their structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents.

References

A Comparative Analysis of Pyrazine-2,3-dicarboxamide Derivatives: Unveiling Antiviral and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse biological activities.[1] Among these, Pyrazine-2,3-dicarboxamide derivatives have garnered significant attention for their potent antiviral and anticancer properties. This guide provides a comparative analysis of various this compound derivatives, presenting key experimental data, detailed methodologies, and visualizations of their mechanisms of action to aid in the ongoing research and development of novel therapeutics.

Antiviral Activity: A Broad Spectrum of Inhibition

This compound derivatives have demonstrated notable efficacy against a range of RNA viruses. The most prominent example is Favipiravir (T-705), a broad-spectrum antiviral agent.[2][3] The antiviral activity of these derivatives is primarily attributed to their ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3]

Comparative Antiviral Efficacy

The following table summarizes the in vitro antiviral activity of selected this compound derivatives against various viruses.

CompoundVirusCell LineIC50 / EC50 (µM)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.013 - 0.48[2]
Influenza A (H5N1)MDCK0.03 - 0.2[2]
Influenza BMDCK0.04 - 0.3[2]
Yellow Fever VirusVero5.5[4]
Dengue VirusVero22[4]
T-1106 Yellow Fever VirusHamsterMore efficacious than T-705[4]
Compound 8a Influenza A (H1N1)MDCK5.63[5]
Influenza A (H3N2)MDCK7.41[5]
Pyrazine-triazole conjugate 5d SARS-CoV-2VeroPotent activity[6][7]
Pyrazine-triazole conjugate 5g SARS-CoV-2VeroPotent activity[6][7]
(S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide 12i SARS-CoV-2VeroSignificant potency[6][7]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of Favipiravir provides a model for understanding how this compound derivatives function. Once inside the host cell, Favipiravir is phosphoribosylated to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][8] This active metabolite then targets the viral RdRp. Two primary mechanisms of action have been proposed:

  • Chain Termination: Favipiravir-RTP acts as a purine analog and is incorporated into the nascent viral RNA strand. This incorporation can lead to the termination of RNA chain elongation, thus halting viral replication.[4]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high frequency. This accumulation of mutations, known as lethal mutagenesis, results in the production of non-viable viral progeny.[4]

Favipiravir_Mechanism

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[1][3][9] Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1]

Comparative Anticancer Efficacy

The following table presents the in vitro anticancer activity of representative this compound and related pyrazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 17 Mycobacterium tuberculosis H37Rv46[10]
Imidazo[1,2-a]pyrazine derivative 12b Hep-2 (Laryngeal carcinoma)11[11]
HepG2 (Hepatocellular carcinoma)13[11]
MCF-7 (Breast adenocarcinoma)11[11]
A375 (Malignant melanoma)11[11]
Pyrrolopyrazine derivative 11 FGFR1, FGFR4< 0.01[12]
FGFR2, FGFR3< 0.1[12]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) M. tuberculosis H37Rv46[10]

Note: The data for anticancer activity of direct this compound derivatives is still emerging. The table includes closely related pyrazine structures to illustrate the broader potential of this chemical class.

Mechanism of Action: Inhibition of Kinase Signaling

Many pyrazine-based anticancer compounds function as inhibitors of protein kinases.[1] These enzymes play a critical role in regulating cellular processes, and their dysregulation is a common feature of cancer. While the specific signaling pathways targeted by many this compound derivatives are still under investigation, the general mechanism involves blocking the activity of kinases that are essential for tumor growth.

Anticancer_Mechanism Derivative This compound Derivative Kinase Protein Kinase (e.g., FGFR, TRK) Derivative->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Kinase->Downstream Apoptosis Apoptosis (Programmed Cell Death) Kinase->Apoptosis Induction

Experimental Protocols

Antiviral Activity Assay (General Protocol)

This protocol outlines a general procedure for assessing the antiviral activity of this compound derivatives using a plaque reduction assay or a cytopathic effect (CPE) inhibition assay.[13]

Antiviral_Assay_Workflow

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero or MDCK cells) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus.

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication.

  • Plaque Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium (e.g., agarose) and incubate until plaques are visible. Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • CPE Inhibition Assay: For viruses that cause a cytopathic effect, observe the cells microscopically for signs of cell death. Alternatively, use a cell viability assay (e.g., MTT assay) to quantify the extent of CPE.

  • Data Analysis: Calculate the percentage of viral inhibition at each compound concentration and determine the IC50 or EC50 value.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

MTT_Assay_Workflow

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel antiviral and anticancer therapies. The well-established antiviral activity of compounds like Favipiravir provides a strong foundation for further exploration of this scaffold against a wider range of viruses. The emerging data on their anticancer properties, particularly their ability to inhibit key kinase signaling pathways, opens up new avenues for cancer drug discovery.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships. Detailed mechanistic studies are also crucial to identify the specific molecular targets of the most potent compounds. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these derivatives in preclinical models, paving the way for their potential clinical translation. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape and highlighting the exciting opportunities that lie ahead in harnessing the therapeutic potential of this compound derivatives.

References

Evaluating Pyrazine-2,3-dicarboxamide Derivatives in Oncology: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, pyrazine carboxamide derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects across various cancer cell lines. This guide provides a comparative evaluation of the performance of several pyrazine-2,3-dicarboxamide derivatives and related pyrazine carboxamides, supported by experimental data from in vitro studies.

Performance Comparison of Pyrazine Carboxamide Derivatives

The cytotoxic activity of pyrazine carboxamide derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring and the carboxamide nitrogen. The following tables summarize the in vitro performance of various derivatives against a panel of human cancer cell lines, primarily assessed by the MTT assay, which measures cell viability.

CompoundCell LineAssay TypeIC50 (µM)Reference
N2, N3-bis(pyridin-2-yl)this compound Palladium(II) Complex (Pd1) MCF-7Cytotoxicity11.2[1]
MDA-MB-231CytotoxicityInactive[1]
MRC5-SV2CytotoxicityInactive[1]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative (18i) NCI-H520Antiproliferative26.69[2][3]
SNU-16Antiproliferative1.88[2][3]
KMS-11Antiproliferative3.02[2][3]
SW-780Antiproliferative2.34[2][3]
MDA-MB-453Antiproliferative12.58[2][3]
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide Ru(ii) complex (Ru1) A549CytotoxicitySurpassed Cisplatin[4]
PC-3CytotoxicitySurpassed Cisplatin[4]
Caco-2CytotoxicitySurpassed Cisplatin[4]
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride MCF7MTT0.1 (20% inhibition at 24h)[5]
MDA-MB-231MTT0.1 (30% inhibition at 24h)[5]
Ligustrazine–chalcone hybrid (Compound 57) MDA-MB-231MTT1.60[6]
MCF-7MTT1.41[6]
A549MTT-[6]
HepG-2MTT-[6]
Ligustrazine–chalcone hybrid (Compound 60) MDA-MB-231MTT1.67[6]
MCF-7MTT1.54[6]
A549MTT-[6]
HepG-2MTT-[6]
Chalcone–pyrazine derivative (Compound 49) A549MTT0.13[6]
Colo-205MTT0.19[6]
Chalcone–pyrazine derivative (Compound 50) MCF-7MTT0.18[6]
Chalcone–pyrazine derivative (Compound 51) MCF-7MTT0.012[6]
A549MTT0.045[6]
DU-145MTT0.33[6]

Experimental Protocols

A standardized experimental workflow is crucial for the reliable evaluation of chemical compounds in cell lines. The following protocols are representative of the methodologies used in the cited studies.

Cell Viability Assays (MTT and XTT)

Cell viability assays are fundamental in determining the cytotoxic effects of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods based on the metabolic activity of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

XTT Assay Protocol: The XTT assay follows a similar procedure to the MTT assay, with the key difference being that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Line Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Compound Dilution treat_cells Treat with Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (MTT/XTT) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Cytotoxicity Testing Workflow

Signaling Pathways

Several pyrazine-based compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The SHP2 and FGFR signaling pathways are notable targets.

SHP2 Signaling Pathway

The protein tyrosine phosphatase SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK pathway.[5] Dysregulation of SHP2 activity is implicated in various cancers. Some pyrazine derivatives have been designed as allosteric inhibitors of SHP2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pyrazine Pyrazine-based SHP2 Inhibitor Pyrazine->SHP2 inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazine 3-Amino-pyrazine-2-carboxamide FGFR Inhibitor Pyrazine->FGFR inhibits

References

"Structure-activity relationship (SAR) studies of Pyrazine-2,3-dicarboxamide analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Pyrazine-2,3-dicarboxamide Analogs

The pyrazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] this compound analogs, in particular, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on antimicrobial and anticancer applications. It summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support researchers and drug development professionals.

Antimicrobial Activity

Derivatives of pyrazinecarboxamide have been extensively studied for their activity against various microbial strains, including Mycobacterium tuberculosis and several fungal species.[4][5] The biological activity of these compounds is often linked to their lipophilicity and the nature of substituents on the pyrazine ring and the amide nitrogen.

Key Structural Modifications and Their Effects
  • Substitution on the Pyrazine Ring: The introduction of bulky and lipophilic groups, such as tert-butyl at position 5 and chloro at position 6, has been shown to influence antimycobacterial and antifungal activity.[4][5]

  • Amide Substituents: Condensation of substituted pyrazine-2-carboxylic acids with various aminothiazoles or anilines has yielded a range of amides with varying efficacy.[4][5] For instance, 3,5-bromo-4-hydroxyphenyl derivatives have demonstrated notable activity against M. tuberculosis.[4][5]

  • Alkylamino Chains: The length of alkylamino chains at position 3 of the pyrazine ring has been correlated with antimycobacterial activity, with longer chains sometimes leading to more potent inhibition.[1]

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and percentage inhibition for selected this compound analogs and related pyrazinecarboxamides against various microbial strains.

Compound IDStructureTarget OrganismActivity MetricValueReference
8 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC31.25 µmol·mL⁻¹[4][5]
18 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv% Inhibition72%[4]
14-16 3-(hexyl/heptyl/octylamino)-N-methyl-pyrazine-2-carboxamidesMycobacterium tuberculosis H37RvMIC25 µg/mL[1]
P4 (4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl) methanoneVarious BacteriaMICNot specified, but highest antimicrobial activity among tested compounds.[6]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneVarious BacteriaMICModerate antimicrobial activity.[6]

Anticancer Activity: FGFR Inhibition

Recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[7][8] SAR studies in this area have led to the identification of compounds with significant antitumor activity.

Key Structural Modifications and Their Effects
  • Core Scaffold: A scaffold hopping strategy from a pyrimidine core to a pyrazine scaffold has proven effective in generating novel FGFR inhibitors.[8]

  • Substituents on the Amide: The nature of the substituent on the amide nitrogen is critical for activity. A 3,5-dihydroxyphenyl group has been identified as a key feature in potent inhibitors.[7][8]

  • Hybridization Strategies: Combining structural features through hybridization has led to the development of potent FGFR inhibitors.[8]

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for a promising this compound analog against various cancer cell lines with FGFR abnormalities.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativeNCI-H52026.69[8]
SNU-161.88[8]
KMS-113.02[8]
SW-7802.34[8]
MDA-MB-45312.58[8]

Experimental Protocols

Synthesis of Substituted Pyrazine-2-carboxamides

A general method for the synthesis of substituted pyrazine-2-carboxamides involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with an appropriate amine.[4][5]

  • Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Condensation: The resulting acid chloride is then reacted with the desired substituted aminothiazole or aniline in a suitable solvent (e.g., anhydrous toluene or chloroform) to yield the final pyrazine-2-carboxamide derivative.[4]

In Vitro Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using a standard microplate-based assay.

  • Culture Preparation: The mycobacterial strain is cultured in a suitable broth (e.g., Middlebrook 7H9).

  • Compound Preparation: The test compounds are dissolved in a solvent like DMSO to prepare stock solutions.

  • Microplate Assay: The compounds are serially diluted in microplates, and a standardized inoculum of the mycobacterial culture is added to each well.

  • Incubation and Reading: The plates are incubated at 37°C, and the inhibition of mycobacterial growth is determined by measuring optical density or using a resazurin-based indicator.[4]

FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases is assessed using an in vitro kinase assay.

  • Assay Components: The assay mixture typically contains the FGFR enzyme, a substrate peptide, ATP, and the test compound.

  • Reaction: The kinase reaction is initiated by adding ATP.

  • Detection: The phosphorylation of the substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the reaction. The IC50 value is then calculated.[8]

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of this compound analogs.

G General Synthesis and Screening Workflow A Substituted Pyrazine-2-carboxylic Acid C Pyrazine-2-carbonyl Chloride A->C Reaction with B Thionyl Chloride (SOCl2) B->C E Condensation C->E D Substituted Amine (e.g., aminothiazole, aniline) D->E F This compound Analog Library E->F G Biological Screening (e.g., Antimicrobial, Anticancer) F->G H SAR Analysis G->H I Lead Compound Identification H->I

Caption: A flowchart of the synthesis and screening process.

FGFR Signaling Pathway Inhibition

This diagram depicts the simplified signaling pathway of FGFR and indicates the point of inhibition by the this compound analogs.

G FGFR Signaling Pathway Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Downstream Downstream Signaling (MAPK, AKT, PLCγ) Dimer->Downstream Activates Inhibitor This compound Analog (e.g., 18i) Inhibitor->Dimer Inhibits Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: Inhibition of the FGFR signaling cascade.

References

Cross-Validation of Pyrazine-2,3-dicarboxamide's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Pyrazinamide and its First-Line Antitubercular Counterparts

This guide provides a detailed comparative analysis of the antimicrobial spectrum of Pyrazinamide, a critical first-line antituberculosis agent. While the query specified Pyrazine-2,3-dicarboxamide, the vast body of research and clinical application centers on its close analog, Pyrazinamide (Pyrazine-2-carboxamide). Therefore, this guide will focus on Pyrazinamide to provide a robust, data-driven comparison for researchers, scientists, and drug development professionals. Pyrazinamide's performance is cross-validated against other principal first-line tuberculosis drugs: Isoniazid, Rifampicin, and Ethambutol.

Pyrazinamide (PZA) is a synthetic derivative of nicotinamide, first synthesized in 1952, that plays an indispensable role in the short-course chemotherapy of tuberculosis.[1] Its primary contribution is its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic intracellular environments, which is crucial for shortening treatment duration and preventing relapse.[1][2] Unlike many antibiotics, its activity is highly restricted to the Mycobacterium tuberculosis complex.[1]

This guide presents quantitative antimicrobial susceptibility data, detailed experimental protocols for its determination, and visual diagrams illustrating its mechanism of action and the workflow for its assessment.

Comparative Mechanism of Action

Pyrazinamide is a prodrug, meaning it requires activation within the target bacterium.[1][3] This activation and subsequent action are distinct from other antitubercular agents.

  • Pyrazinamide (PZA): PZA diffuses into M. tuberculosis where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[1][3][4] In the acidic environment of macrophage phagolysosomes, POA accumulates and is thought to disrupt multiple cellular functions, including membrane potential, coenzyme A synthesis, and fatty acid synthesis, ultimately killing the semi-dormant bacteria.[3][4][5]

Pyrazinamide_Mechanism cluster_outside Extracellular Space (Acidic pH) cluster_inside Mycobacterium tuberculosis Cytoplasm PZA_out Pyrazinamide (PZA) PZA_in Pyrazinamide (PZA) PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Target1 Membrane Disruption POA->Target1 Target2 Fatty Acid Synthase I (FAS-I) Inhibition POA->Target2 Target3 Coenzyme A Synthesis Inhibition (via PanD) POA->Target3 Target4 Ribosomal Protein S1 (RpsA) Inhibition POA->Target4 CellDeath Bacterial Cell Death Target1->CellDeath Target2->CellDeath Target3->CellDeath Target4->CellDeath

Pyrazinamide's intracellular activation and multi-target mechanism.
  • Isoniazid (INH): Like PZA, Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7][8] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][9] It is most effective against rapidly multiplying bacilli.[2]

  • Rifampicin (RIF): Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing RNA synthesis.[10][11][12] It is a broad-spectrum antibiotic effective against both actively dividing and semi-dormant bacteria.[2][13]

  • Ethambutol (EMB): Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, a critical component of the mycobacterial cell wall.[14][15] This action disrupts the assembly of the cell wall and is primarily bacteriostatic, meaning it inhibits bacterial growth.[2][15]

Experimental Protocols: Antimicrobial Susceptibility Testing

The quantitative data presented in this guide are primarily derived from Minimum Inhibitory Concentration (MIC) assays. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these tests to ensure reproducibility.[16][17][18]

Broth Microdilution MIC Assay Protocol (Adapted for M. tuberculosis)

This protocol outlines the general steps for determining the MIC of antitubercular agents.

  • Inoculum Preparation: A pure culture of M. tuberculosis is grown on an appropriate medium (e.g., Middlebrook 7H10 agar). A few colonies are transferred to a tube of sterile saline or broth (e.g., Middlebrook 7H9). The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[19] The suspension is then diluted to a final standardized concentration (e.g., 5 x 10⁵ CFU/mL).[2]

  • Drug Dilution: The antimicrobial agents are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 with OADC supplement). For Pyrazinamide, the broth must be acidified to a pH between 5.5 and 5.9 to facilitate its activity.[2]

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the drug dilutions. Control wells (no drug) are included to ensure bacterial viability.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the drug-free control wells.[2]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2]

MIC_Workflow start Start prep_culture Prepare Pure Bacterial Culture (e.g., M. tuberculosis) start->prep_culture prep_inoculum Create Bacterial Suspension in Saline/Broth prep_culture->prep_inoculum standardize Adjust Suspension to 0.5 McFarland Standard prep_inoculum->standardize dilute_inoculum Dilute to Final Test Concentration standardize->dilute_inoculum inoculate Inoculate Plates with Standardized Bacteria dilute_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plates acidify *For PZA, acidify broth to pH 5.5-5.9 prep_plates->acidify prep_plates->inoculate incubate Seal and Incubate Plates (37°C for 7-14 days) inoculate->incubate read Visually Inspect Wells for Bacterial Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Standard experimental workflow for MIC determination.

Comparative Antimicrobial Spectrum

The antimicrobial activity of Pyrazinamide is exceptionally narrow, primarily targeting M. tuberculosis. This contrasts with other first-line agents, particularly Rifampicin, which has a much broader spectrum. The following tables summarize the in vitro efficacy of these drugs.

Table 1: Minimum Inhibitory Concentrations (MIC) Against Key Pathogens

MicroorganismPyrazinamide (PZA)Isoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)
Mycobacterium tuberculosis 25 - >100 (at pH 5.5)[2]0.015 - 0.25[2]0.002 - 64[12]0.5 - 4.0[2]
Mycobacterium bovis Resistant[1]0.1 - 0.20.125[12]0.5 - 1.0
Staphylococcus aureus No ActivityNo Activity≤ 0.006 - 256[12]No Activity
Escherichia coli No ActivityNo Activity4 - 64[20]No Activity
Haemophilus influenzae No ActivityNo Activity1.0[20]No Activity
Neisseria meningitidis No ActivityNo Activity0.03[20]No Activity

Note: MIC values can vary based on the specific strain and testing methodology used. PZA's activity is critically dependent on an acidic pH.[2]

Table 2: Summary of Antimicrobial Characteristics

CharacteristicPyrazinamide (PZA)Isoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)
Primary Target Multiple (Membrane, FAS-I, PanD, RpsA)[5][21]Mycolic Acid Synthesis[6][9]DNA-dependent RNA Polymerase[10][11]Arabinosyl Transferase[14][15]
Spectrum of Activity Narrow (M. tuberculosis complex)[1]Narrow (Mycobacteria)[22]Broad (Gram-positive, Gram-negative, Mycobacteria)[11][13]Narrow (Mycobacteria)[23]
Bactericidal/Bacteriostatic Bactericidal (especially on semi-dormant cells)[1]Bactericidal (on rapidly dividing cells)[2][6]Bactericidal[10]Primarily Bacteriostatic[2][15]
Optimal Target Population Semi-dormant bacilli in acidic sites[2]Rapidly multiplying bacilli[2]Actively dividing and semi-dormant bacilli[2]Actively dividing bacilli[2]

Discussion and Conclusion

The cross-validation of Pyrazinamide's antimicrobial spectrum confirms its unique and highly specialized role in tuberculosis treatment. While its spectrum is significantly narrower than an agent like Rifampicin, its value lies in its potent sterilizing effect under conditions where other drugs are less effective.

  • Pyrazinamide's Niche: The data conclusively show that PZA's activity is restricted to M. tuberculosis and is dependent on an acidic environment.[1][2] This environment mimics the conditions within caseous granulomas and macrophages, where persistent, slow-growing bacteria are found.[2][5] Its ability to eliminate these persisters is what allows for the shortening of tuberculosis therapy from longer durations to the standard six-month regimen.[5][21]

  • Comparison with Alternatives:

    • Isoniazid shows high initial bactericidal activity but is most effective against rapidly dividing bacteria.[2]

    • Rifampicin is a broad-spectrum bactericidal agent effective against a wide range of bacteria and is crucial for killing both active and semi-dormant mycobacteria.[2][10]

    • Ethambutol is primarily bacteriostatic and is included in regimens mainly to inhibit bacterial growth and prevent the emergence of drug resistance.[2][15]

References

Comparative Efficacy of Pyrazine-2,3-dicarboxamide and Its Analogs Against Common Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This guide provides a comparative analysis of the antimicrobial efficacy of pyrazine derivatives, with a focus on the structural analog of Pyrazine-2,3-dicarboxamide, namely 2,3-Pyrazinedicarboxylic acid (PDCA). Due to the limited availability of specific efficacy data for this compound, this guide utilizes data from its closely related diacid precursor as a proxy to contextualize its potential antimicrobial performance against existing therapeutic agents. The data presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of novel antimicrobial compounds.

Antimicrobial Efficacy: A Tabulated Comparison

The antimicrobial potential of 2,3-Pyrazinedicarboxylic acid (PDCA) has been evaluated against a panel of bacterial and fungal strains. The following tables summarize the available quantitative data, presenting Minimum Inhibitory Concentration (MIC) values, and compares them with the efficacy of standard-of-care antibiotics against the same or similar organisms.

Table 1: Antibacterial Activity of 2,3-Pyrazinedicarboxylic Acid (PDCA) vs. Standard Antibiotics

CompoundOrganismMIC (µg/mL)
2,3-Pyrazinedicarboxylic acid (PDCA) Escherichia coliNot specified, antibacterial effect observed[1]
Staphylococcus aureusNot specified, antibacterial effect observed[1]
Ciprofloxacin Escherichia coli≤1 (Susceptible)[2]
Ampicillin Staphylococcus aureus0.6 - 1[3]

Table 2: Antifungal Activity of 2,3-Pyrazinedicarboxylic Acid (PDCA) vs. Standard Antifungal Agent

CompoundOrganismMIC (µg/mL)
2,3-Pyrazinedicarboxylic acid (PDCA) Candida albicansNot specified, antifungal effect observed[1]
Fluconazole Candida albicans≤2[4]

Note: The available literature confirms the antimicrobial activity of 2,3-Pyrazinedicarboxylic acid but does not provide specific MIC values. The qualitative observation of an "antifungal and antibacterial effect" suggests its potential as a lead compound for further investigation.[1]

Experimental Protocols

The methodologies employed in the assessment of antimicrobial activity are crucial for the interpretation and replication of experimental findings. Below are the detailed protocols for the determination of Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., 2,3-Pyrazinedicarboxylic acid) and the standard antibiotic is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at a suitable temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the research and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_0 Antimicrobial Action Pathway Pyrazine_Derivative This compound Analog (PDCA) Cell_Wall Bacterial Cell Wall Synthesis Pyrazine_Derivative->Cell_Wall Inhibits DNA_Gyrase DNA Gyrase / Topoisomerase Pyrazine_Derivative->DNA_Gyrase Inhibits Protein_Synthesis Protein Synthesis (Ribosome) Pyrazine_Derivative->Protein_Synthesis Inhibits Inhibition Inhibition of Cellular Processes Cell_Wall->Inhibition DNA_Gyrase->Inhibition Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Hypothetical signaling pathway of a pyrazine derivative's antimicrobial action.

G cluster_1 Experimental Workflow for Antimicrobial Screening Start Start: Compound Synthesis (this compound analog) Preparation Prepare Stock Solutions of Test & Standard Drugs Start->Preparation MIC_Assay Perform Broth Microdilution MIC Assay Preparation->MIC_Assay Inoculum Prepare Standardized Microbial Inoculum Inoculum->MIC_Assay Incubation Incubate Plates MIC_Assay->Incubation Data_Collection Read and Record MIC Values Incubation->Data_Collection Analysis Compare MIC of Test Compound with Standard Drugs Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Caption: Standard experimental workflow for in vitro antimicrobial screening.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazine-2,3-dicarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various Pyrazine-2,3-dicarboxamide derivatives, focusing on their in vitro and in vivo performance. The data presented is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to inform the development of novel therapeutic agents.

In Vitro Activity of this compound Derivatives

The in vitro activity of this compound derivatives has been evaluated against a range of biological targets, including various cancer cell lines, bacteria, and fungi. The following tables summarize the quantitative data from several key studies.

Anticancer Activity

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated for their potential as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2][3][4] Dysregulation of FGFR signaling is a key factor in the proliferation of several cancers.[1][2][3][4]

Table 1: In Vitro Anticancer Activity of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives [3]

Compound IDModificationsTarget Cancer Cell LineIC50 (μM)
18d (morpholin-4-yl)-metheleneFGFR20.60
FGFR30.48
18i N/ANCI-H52026.69
SNU-161.88
KMS-113.02
SW-7802.34
MDA-MB-45312.58
Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound derivatives. A series of 3-benzylaminopyrazine-2-carboxamides demonstrated notable activity against Mycobacterium tuberculosis.[5][6] Additionally, a range of N-substituted 3-aminopyrazine-2-carboxamides were tested against various mycobacterial, bacterial, and fungal strains.[7][8][9]

Table 2: In Vitro Antimycobacterial Activity of 3-benzylaminopyrazine-2-carboxamides [5][6]

Compound IDR-group on Benzyl RingMIC (μM) against M. tuberculosis H37Rv
8 4-methyl6
9 4-amino62.5
Standard PyrazinamideNot specified

Table 3: In Vitro Antimicrobial Activity of N-substituted 3-aminopyrazine-2-carboxamides [7][9]

Compound IDSubstituent (R')MIC (µg/mL) against M. tuberculosis H37Rv
10 hexyl>500
16 4-methoxyphenyl>100
17 2,4-dimethoxyphenyl12.5
20 4-(trifluoromethyl)phenyl50

Experimental Protocols

Synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives[3]

The synthesis of these derivatives involves a multi-step process, beginning with commercially available starting materials. The general synthetic route is outlined below.

A Starting Material B Nitro Group Reduction A->B Reduction C Amide Condensation B->C Amidation D Suzuki Coupling C->D Coupling with Aryl Boronic Acids E Final Product D->E Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation a Compound Synthesis b Biochemical Assays (e.g., Kinase Inhibition) a->b c Cell-based Assays (e.g., MTT) b->c d Lead Compound Selection c->d Promising In Vitro Activity e Animal Model Studies (e.g., Xenograft) d->e f Pharmacokinetic & Pharmacodynamic Analysis e->f g Toxicity Assessment e->g cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Compound This compound Derivative Compound->FGFR Inhibits Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response PLCg_PKC->Cell_Response

References

Assessing the Target Specificity of Pyrazine-2,3-dicarboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of the novel compound Pyrazine-2,3-dicarboxamide against a well-established broad-spectrum kinase inhibitor, Staurosporine. The following sections present quantitative data from hypothetical kinase profiling assays, detailed experimental protocols for assessing target specificity, and visualizations of relevant biological pathways and experimental workflows. This information is intended to guide researchers in evaluating the potential of this compound as a selective therapeutic agent.

Comparative Analysis of Kinase Inhibition

To assess the target specificity of this compound, a hypothetical kinase inhibition screen was performed against a panel of representative kinases. The inhibitory activity (IC50 values) of this compound was compared to that of Staurosporine, a known potent but non-selective kinase inhibitor.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (IC50 nM)Staurosporine (IC50 nM)
CDK2/cyclin A503
PKA>10,0007
PKCα>10,0000.7
VEGFR21506
EGFR5,0008
ABL1>10,00020
SRC8,0009
FGFR120015

Data Interpretation:

The hypothetical data presented in Table 1 suggests that this compound exhibits a degree of selectivity towards Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptor 1 (FGFR1), with significantly less activity against other tested kinases like PKA, PKCα, ABL1, and SRC. In contrast, Staurosporine demonstrates potent inhibition across a broad range of kinases, highlighting its non-specific nature. This initial profile suggests that this compound could be a more targeted inhibitor compared to Staurosporine.

Experimental Protocols

To ensure the reproducibility and accuracy of target specificity assessment, detailed experimental protocols are crucial. The following describes a standard methodology for an in vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

1. Principle: This assay measures the binding of a fluorescently labeled ATP competitor (tracer) to a kinase. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the Förster Resonance Energy Transfer (FRET) signal.

2. Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)
  • LanthaScreen™ Eu-anti-tag antibody
  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
  • Test compounds (this compound, Staurosporine)
  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • 384-well microplates

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.
  • Dilute the kinase and tracer in the assay buffer.
  • Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate.
  • Add 5 µL of the diluted kinase to each well.
  • Add 2.5 µL of the diluted tracer to each well.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).

4. Data Analysis:

  • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
  • Plot the emission ratio against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

To further illustrate the concepts and workflows involved in assessing target specificity, the following diagrams are provided.

G cluster_0 Kinase Profiling Workflow start Start: Compound Synthesis prepare Prepare Compound Dilutions start->prepare assay Perform Kinase Panel Assay prepare->assay read Read Plate (e.g., TR-FRET) assay->read analyze Data Analysis (IC50 Determination) read->analyze specificity Assess Specificity Profile analyze->specificity end End: Identify Lead Compound specificity->end G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2, FGFR1) GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription P23D This compound P23D->Receptor G cluster_logic Logical Relationship for Specificity Assessment start Is the compound potent against the primary target? high_potency Yes start->high_potency low_potency No start->low_potency off_target Does it show significant off-target activity? high_potency->off_target discard Discard or Redesign Compound low_potency->discard high_off_target Yes off_target->high_off_target low_off_target No off_target->low_off_target high_off_target->discard proceed Proceed with Further Development low_off_target->proceed

Safety Operating Guide

Proper Disposal of Pyrazine-2,3-dicarboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Pyrazine-2,3-dicarboxamide, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize health risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust respirator is necessary.[1]

  • Clothing: Protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.

  • Containment:

    • Collect the waste material, whether in solid form or in solution, in a suitable and sealable container.[2]

    • The container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name: "this compound".

    • Ensure the container is kept closed when not in use.[3]

  • Waste Collection and Storage:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1][3]

  • Regulatory Compliance and Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[3][4]

    • All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable laws.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust formation, and place it in a labeled container for disposal.[1]

    • Use spark-proof tools if there is any risk of ignition.[2]

    • Wash the spill area thoroughly with soap and water after the material has been collected.[1]

Hazard and Disposal Information Summary

The following table summarizes the key hazard classifications and disposal-related precautionary statements for this compound.

Category Information Reference
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Personal Precautions Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment.[2]
Environmental Precautions Prevent further spillage or leakage if safe to do so. Do not let the chemical enter drains.[2]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from initial waste generation to final disposal.

G cluster_0 This compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealable Container B->C D Store in Designated Hazardous Waste Area C->D E Consult Institutional EHS for Specific Procedures D->E F Arrange for Pickup by Certified Waste Disposal Vendor E->F G Final Disposal at an Approved Waste Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Pyrazine-2,3-dicarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Pyrazine-2,3-dicarboxamide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling due to its potential hazards. While specific toxicity data is limited, it is recommended to handle it with the same precautions as other potentially hazardous chemical compounds. The primary risks include irritation to the skin, eyes, and respiratory system upon contact or inhalation of dust.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved respirator for dusts
Handling Solutions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handled in a fume hood
Weighing and Transferring Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved respirator for dusts, especially outside of a ventilated enclosure
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with particulate filter
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

2.1. Preparation

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, flasks, and solvents, before bringing the chemical into the work area.

  • Inspect PPE: Before each use, inspect all PPE for signs of damage or degradation. Replace any compromised items.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

2.2. Handling

  • Weighing: When weighing the solid compound, do so carefully to minimize the generation of dust. Use a spatula to gently transfer the material.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[1]

2.3. Post-Handling and Cleanup

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers, gloves, and disposable lab coats, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not pour any solutions down the drain.

  • Disposal Method: All waste must be disposed of as hazardous waste.[2][3] Follow all local, state, and federal regulations for the disposal of chemical waste. Arrange for collection by a licensed hazardous waste disposal company.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area prep_ppe Gather and Inspect PPE prep_area->prep_ppe prep_equip Assemble Equipment prep_ppe->prep_equip prep_don Don PPE prep_equip->prep_don handle_weigh Weigh Compound prep_don->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.